1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWYAQXDIBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549822 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41208-24-6 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine via the Mannich Reaction and Subsequent Reduction
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a valuable scaffold in medicinal chemistry. The synthesis is approached as a two-stage process: first, the formation of the β-amino ketone intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one (a Mannich base), via the classic three-component Mannich reaction. This is followed by the selective reduction of the carbonyl group to yield the target primary amine. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explores critical parameters for process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a robust and well-understood methodology for accessing this class of compounds.
The Mannich Reaction: A Cornerstone of Amine Synthesis
The Mannich reaction is a powerful three-component organic reaction that facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] Named after chemist Carl Mannich, this condensation reaction is a fundamental tool for C-C bond formation and the introduction of nitrogen-containing moieties into a molecular framework.[3][4]
The reaction convenes three essential components:
-
An active hydrogen compound (e.g., an enolizable ketone or aldehyde).
-
A non-enolizable aldehyde , most commonly formaldehyde.
-
Ammonia or a primary or secondary amine .
The resulting product is a β-amino carbonyl compound, known as a "Mannich base."[1][3] These bases are not merely final products but are highly versatile synthetic intermediates, crucial for the synthesis of pharmaceuticals, natural products like alkaloids, and other complex molecules.[5][6]
Reaction Mechanism: A Stepwise Elucidation
The synthesis of the intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, proceeds through a well-established, acid-catalyzed mechanism.[1] The use of an amine hydrochloride salt is common practice as it conveniently provides both the amine and the acidic conditions necessary to facilitate the reaction.[7][8]
Step 1: Formation of the Eschenmoser-like Iminium Ion The reaction initiates with the nucleophilic addition of the secondary amine (piperidine) to the carbonyl group of formaldehyde. This is followed by a proton transfer and subsequent dehydration under acidic conditions to form a highly electrophilic piperidin-1-ylmethaniminium ion.[2][7] This iminium ion is the key electrophile that will be attacked by the enolized ketone.
Step 2: Enolization of the Ketone Simultaneously, the active hydrogen compound, acetophenone, tautomerizes in the acidic medium to its more nucleophilic enol form.[1][7] This enol is the carbon nucleophile that drives the C-C bond formation.
Step 3: Nucleophilic Attack and Mannich Base Formation The electron-rich enol of acetophenone attacks the electrophilic carbon of the iminium ion.[2] This step forms the crucial carbon-carbon bond. A final deprotonation step regenerates the carbonyl group and yields the final Mannich base, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, typically as its hydrochloride salt.
Part I: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
This section provides a detailed protocol for the synthesis of the β-amino ketone intermediate. The causality behind reagent choice and reaction conditions is emphasized to ensure reproducibility and scalability.
Experimental Protocol
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), piperidine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).
-
Solvent Addition: Add absolute ethanol as the solvent. Protic solvents like ethanol are preferred as they aid in the formation of the iminium ion.[9] Add a few drops of concentrated hydrochloric acid to ensure the reaction medium remains acidic, which is crucial for both iminium ion formation and ketone enolization.[7]
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C). The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC). Typical reaction times can range from 3 to 6 hours.[9]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is often insoluble in the cold ethanol/acetone mixture and will precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold acetone or diethyl ether to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the pure hydrochloride salt of the Mannich base.[9]
Optimization and Parameter Control
The yield and purity of the Mannich base are highly dependent on several factors. Careful control of these parameters is key to a successful synthesis.
| Parameter | Recommended Range | Rationale & Causality |
| Temperature | Reflux in Ethanol (~80°C) | Sufficient thermal energy is required to overcome the activation energy for iminium ion formation and the subsequent nucleophilic attack.[9] |
| Stoichiometry | ~1:1:1.1 (Ketone:Amine:Aldehyde) | A slight excess of formaldehyde can help drive the reaction to completion. However, a large excess can lead to polymerization or side reactions.[9] |
| Solvent | Protic (Ethanol, Methanol) | Protic solvents are effective at solvating the ionic intermediates (iminium ion) and promoting the necessary proton transfers throughout the mechanism.[9] |
| pH | Acidic (pH 1-3) | Acid catalysis is essential for both the dehydration step in iminium ion formation and the tautomerization of the ketone to its reactive enol form.[7][8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Poor quality reagents (especially old paraformaldehyde).- Insufficient reaction time or temperature.- Incorrect pH. | - Use fresh, high-quality paraformaldehyde.- Monitor reaction by TLC to ensure completion; extend reflux time if necessary.- Ensure acidic conditions with a catalytic amount of strong acid (e.g., HCl).[9] |
| Side Product Formation | - Bis-Mannich Product: Reaction at both alpha-carbons of a ketone with two sets of acidic protons.- Aldol Condensation: Self-condensation of acetophenone.- Formaldehyde Polymerization. | - Control stoichiometry carefully. (Not an issue for acetophenone which has only one alpha-methyl group).- Maintain acidic conditions; aldol condensation is more favorable under basic conditions.[9]- Ensure slow, controlled heating and proper stirring. |
| Difficult Isolation | - Product remains dissolved in the solvent. | - After cooling, add a non-polar co-solvent like diethyl ether or concentrate the reaction mixture under reduced pressure to induce precipitation. Cooling in an ice bath can also maximize crystal formation.[9] |
Part II: Reduction to this compound
The target molecule is an amine, not a ketone. Therefore, a selective reduction of the carbonyl group of the Mannich base is required. This transformation is a standard procedure in organic synthesis.
Selection of Reducing Agent
For the reduction of a simple ketone to a secondary amine, a mild reducing agent is sufficient and preferable for safety and selectivity.
-
Sodium Borohydride (NaBH₄): This is the ideal choice for this transformation. It is selective for aldehydes and ketones, safe to handle, and the reaction can be run in alcoholic solvents like methanol or ethanol at room temperature.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is pyrophoric and reacts violently with protic solvents. Its use would require an anhydrous solvent (like THF or diethyl ether) and more stringent handling procedures, making it unnecessarily hazardous for this specific reduction.
Experimental Protocol for Reduction
Materials:
-
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide solution (e.g., 1M NaOH)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Neutralization: Dissolve the Mannich base hydrochloride salt in methanol. To this solution, add a base (e.g., aqueous NaOH or triethylamine) to neutralize the hydrochloride and liberate the free base form of the ketone.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise. The addition is exothermic and may cause bubbling.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete disappearance of the starting ketone.
-
Work-up: Quench the reaction by carefully adding water to destroy any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water to the residue and extract the aqueous layer several times with an organic solvent such as dichloromethane or ethyl acetate. The target amine is basic and will be in the organic phase.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
Overall Synthesis Workflow
The two-part synthesis provides a reliable pathway from simple starting materials to the desired final product.
Conclusion
The synthesis of this compound is efficiently achieved through a robust, two-stage process. The foundational Mannich reaction provides excellent access to the key β-amino ketone intermediate, which is then cleanly reduced to the target amine using standard, selective methodologies. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can reliably produce this valuable compound for further application in pharmaceutical research and development. This guide provides the necessary technical framework, from theoretical principles to practical troubleshooting, to ensure a successful and reproducible synthetic outcome.
References
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Wikipedia. Mannich reaction . Wikipedia, the free encyclopedia. [Link]
-
Royal Society of Chemistry. Recent advances and prospects in the Zn-catalysed Mannich reaction . RSC Publishing. [Link]
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ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid . ThaiScience. [Link]
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ACS Publications. Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water . Organic Letters. [Link]
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ResearchGate. Conditions optimization of the mannich reaction under different conditions . ResearchGate. [Link]
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ResearchGate. Optimization of three-component Mannich reaction conditions . ResearchGate. [Link]
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Rasayan Journal of Chemistry. MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST . Rasayan Journal of Chemistry. [Link]
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . AdiChemistry. [Link]
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BYJU'S. Mannich Reaction Mechanism . BYJU'S. [Link]
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ResearchGate. The Mannich Reaction . ResearchGate. [Link]
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SUST Repository. Mannich Reaction . SUST Repository. [Link]
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Taylor & Francis Online. Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results . Taylor & Francis Online. [Link]
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NIH National Library of Medicine. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones . PubMed Central. [Link]
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NIH National Library of Medicine. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction . PubMed Central. [Link]
-
NIH National Library of Medicine. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues . PubMed Central. [Link]
-
ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions . ChemRxiv. [Link]
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ElectronicsAndBooks. Synthesis of Some l-Phenyl-2-amino-3-substituted-amino-l-propanols from a-Oximino Mannich Bases . ElectronicsAndBooks.com. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its characterization. This includes detailed, field-proven experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity (LogP). Where available, data for structurally analogous compounds, such as 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride, will be presented to provide a comparative context. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decision-making in experimental design and compound handling.
Introduction and Molecular Profile
This compound is a substituted propane derivative featuring a phenyl group and a piperidine ring. The presence of a primary amine and a tertiary amine within the piperidine ring classifies it as a basic compound. Its structural features suggest potential biological activity, making a thorough understanding of its physicochemical properties critical for any research and development endeavor. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
Core Physicochemical Properties: A Framework for Determination
The following sections outline the significance of key physicochemical properties and provide detailed protocols for their experimental determination.
Solubility
Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. For a basic compound like this compound, solubility is expected to be pH-dependent. Amines are generally more soluble in acidic solutions due to the formation of water-soluble salts[5]. The presence of the phenyl group contributes to its lipophilicity, which may limit its aqueous solubility at neutral pH.
Trustworthiness: The isothermal shake-flask method is a reliable and widely accepted method for determining equilibrium solubility. This protocol ensures that the solution is saturated and that equilibrium has been reached, providing a self-validating system for accurate measurement.
Experimental Protocol: Isothermal Shake-Flask Method for Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of pH.
Dissociation Constant (pKa)
Expertise & Experience: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, there are two basic centers: the primary amine and the tertiary amine in the piperidine ring. Determining the pKa of each is essential for understanding its behavior in physiological environments. Potentiometric titration is a classic and highly accurate method for pKa determination[6].
Trustworthiness: This protocol incorporates calibration with standard buffers and maintenance of constant ionic strength, which are critical for accurate and reproducible pKa measurements. The inflection point on the titration curve provides a clear and definitive endpoint for pKa determination[7][8][9].
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[7].
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM)[7]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[7].
-
Titration: Place the solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve[7][9]. For a molecule with two basic centers, two inflection points may be observed.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) versus an aqueous (polar) phase. It is a key predictor of a drug's ability to cross cell membranes. A positive LogP value indicates greater solubility in the lipid phase (more lipophilic), while a negative value indicates higher solubility in the aqueous phase (more hydrophilic)[10]. The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination[11].
Trustworthiness: This protocol involves direct measurement of the compound's concentration in both phases at equilibrium, providing a robust and validated measure of its partitioning behavior. The use of a well-defined two-phase system ensures the reliability of the results.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a solution of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P[10].
Data Summary and Visualization
While specific experimental data for this compound is pending, the following table provides a template for summarizing the determined physicochemical properties. For illustrative purposes, some data for a related compound is included.
| Property | 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride | This compound (Predicted/To be Determined) |
| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)propan-1-one;hydrochloride | This compound |
| CAS Number | 886-06-6[1][2] | 41208-24-6[12] |
| Molecular Formula | C₁₄H₁₉NO·ClH[1] | C₁₄H₂₂N₂ |
| Molecular Weight | 253.77 g/mol [1][2] | 218.34 g/mol [4] |
| Melting Point | Not Reported | To be determined |
| Boiling Point | Not Reported | To be determined |
| Aqueous Solubility | Inferred to be soluble in polar solvents[13] | To be determined (pH-dependent) |
| pKa | Not Reported | To be determined (two basic centers) |
| LogP | Not Reported | To be determined |
Visual Schematics
Chemical Structure
Caption: 2D structure of this compound.
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the experimental determination of key physicochemical properties.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, this technical guide provides a robust and scientifically grounded framework for its comprehensive physicochemical characterization. The detailed protocols for determining solubility, pKa, and LogP are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data. By following these guidelines, researchers can systematically build a complete profile of this compound, which is an indispensable step in its evaluation for potential pharmaceutical applications. The insights gained from these studies will be critical for guiding further research, including formulation development, pharmacokinetic studies, and toxicological assessments.
References
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- Benchchem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- Hoffman Fine Chemicals. (n.d.). 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.
- Sigma-Aldrich. (n.d.). 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.
- LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- BLDpharm. (n.d.). 41208-24-6|this compound.
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A Technical Guide to the Spectral Characterization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Foreword: The Imperative of Structural Verification
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. 1-Phenyl-3-(piperidin-1-yl)propan-1-amine represents a scaffold of interest, combining a chiral benzylic amine, a flexible propyl linker, and a piperidine moiety—features common in pharmacologically active agents. This guide provides a comprehensive, field-proven framework for the spectral characterization of this molecule. We will not merely present data; we will delve into the causality behind the expected spectral features, offering a predictive and interpretive lens for researchers working with this compound or its analogues. This document is structured to empower scientists to acquire, interpret, and validate the spectral identity of the target molecule with the highest degree of confidence.
Molecular Architecture and Spectroscopic Overview
Before delving into specific techniques, it is crucial to analyze the molecular structure to anticipate the spectral outputs. The molecule contains several distinct environments that will generate characteristic signals:
-
Aromatic System: A monosubstituted phenyl group.
-
Chiral Center: A benzylic carbon (C1) bonded to a primary amine (-NH₂).
-
Aliphatic Chain: A three-carbon (propyl) linker.
-
Tertiary Amine System: A piperidine ring N-alkylated at the propyl chain.
Each of these features will be interrogated using a multi-spectroscopic approach (NMR, IR, MS) to build a complete and validated structural picture.
Figure 1: Structure of this compound with key positions labeled for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for amines. For compounds with potential hydrogen bonding complexities or for enhanced resolution of N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.
-
Supporting Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to correlate protons with their directly attached or long-range coupled carbons, respectively. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the nitrogen atoms and the anisotropic effect of the phenyl ring are the primary determinants of the chemical shifts.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the aromatic ring will appear in their characteristic region. Overlapping signals are expected. |
| Benzylic (C1-H) | ~4.10 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is deshielded by both the adjacent phenyl ring and the primary amine. It will be coupled to the two C2 protons. |
| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The chemical shift is highly variable and depends on concentration and solvent. The signal will disappear upon a D₂O shake, confirming its identity. |
| Propyl (C2-H₂) | ~1.80 - 2.00 | Multiplet (m) | 2H | These protons are adjacent to two distinct groups (the chiral C1 and the C3 methylene), leading to complex splitting (diastereotopic protons). |
| Propyl (C3-H₂) | ~2.30 - 2.50 | Multiplet (m) | 2H | Deshielded by the adjacent tertiary nitrogen of the piperidine ring. |
| Piperidine (α'-H₂) | ~2.40 - 2.60 | Multiplet (m) | 4H | Protons on carbons directly attached to the nitrogen. These often show complex splitting due to ring conformation. |
| Piperidine (β', γ'-H₂) | ~1.40 - 1.70 | Multiplet (m) | 6H | The remaining piperidine protons, appearing further upfield in a complex, overlapping multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Expert Insights |
| Phenyl (ipso-C) | ~145 | None | The quaternary carbon attached to the propyl chain. |
| Phenyl (ortho, meta, para) | 126 - 129 | CH | Aromatic carbons typically resonate in this region. Three distinct signals are expected for the ortho, meta, and para positions. |
| Benzylic (C1) | ~60 | CH | The chiral carbon is significantly downfield due to the attached nitrogen and phenyl group. |
| Propyl (C2) | ~35 | CH₂ | Standard aliphatic carbon chemical shift. |
| Propyl (C3) | ~58 | CH₂ | Deshielded by the adjacent tertiary nitrogen atom. |
| Piperidine (α'-C) | ~55 | CH₂ | Carbons directly bonded to the tertiary nitrogen. |
| Piperidine (β'-C) | ~26 | CH₂ | Aliphatic carbons two bonds away from the nitrogen. |
| Piperidine (γ'-C) | ~24 | CH₂ | The carbon at the apex of the piperidine ring, furthest from the nitrogen. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Grind a small amount of the sample with dry KBr and press it into a transparent disk. Alternatively, for liquid or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum using an FTIR (Fourier Transform Infrared) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands
The IR spectrum will be dominated by vibrations from the N-H, C-H, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium | A characteristic doublet in this region is a strong indicator of a primary amine (-NH₂).[1][2] |
| 3000 - 3100 | C(sp²)-H Stretch | Medium-Weak | Aromatic C-H stretching vibrations. |
| 2800 - 3000 | C(sp³)-H Stretch | Strong | Aliphatic C-H stretching from the propyl chain and piperidine ring. |
| ~1600 | N-H Bend (Scissoring) | Medium-Variable | Confirms the presence of the primary amine.[3] |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium-Variable | Multiple bands are expected, confirming the phenyl group. |
| 1000 - 1250 | C-N Stretch | Medium-Strong | A complex region showing contributions from both the primary and tertiary amine C-N bonds.[1] |
| 690 - 770 | Aromatic C-H Out-of-Plane Bend | Strong | Strong bands in this region are indicative of a monosubstituted benzene ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the NMR and IR data.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions and creating a reproducible mass spectrum library. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) can be used.
-
Analysis: A high-resolution mass spectrometer (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments, providing ultimate confidence in the assignment.
Expected Molecular Ion and Fragmentation Pattern
The molecular formula is C₁₄H₂₂N₂. The nominal molecular weight is 218 g/mol .
-
Molecular Ion (M⁺): An ion at m/z = 218 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[4]
-
Key Fragmentation Pathways: The most probable fragmentation mechanism for amines is alpha-cleavage—the breaking of a bond adjacent to the C-N bond. This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom.[4][5][6]
Figure 2: Predicted major EI fragmentation pathways for this compound.
-
Benzylic Cleavage (m/z = 120): Cleavage of the C1-C2 bond is highly favorable, as it results in a resonance-stabilized benzylic cation fragment [C₆H₅CHNH₂]⁺. This is often a very prominent peak.
-
Piperidine Fragmentation (m/z = 84): Alpha-cleavage adjacent to the piperidine nitrogen, involving the C3-N bond, would lead to the loss of the phenylpropylamine side chain and result in a stable piperidinyl-methyl cation [C₅H₁₀N-CH₂]⁺, though the most common piperidine fragment is often the [C₅H₁₀N]⁺ ion at m/z 84.
-
Loss of Phenyl Radical (m/z = 141): Cleavage of the bond between the phenyl ring and the benzylic carbon (Cα-C1) would yield a fragment corresponding to the remaining aliphatic amine structure.
Integrated Analysis Workflow: A Self-Validating System
No single technique is sufficient for absolute structural proof. The trustworthiness of the identification comes from the convergence of all spectral data, as outlined in the workflow below.
Figure 3: Integrated workflow for the structural validation of the target compound.
By following this multi-faceted analytical approach, researchers can ensure the structural integrity of this compound, providing a solid foundation for further investigation in pharmaceutical and chemical research.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Reich, H. J. University of Wisconsin. Structure Determination Using Spectroscopy. [Link]
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Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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An In-depth Technical Guide on 1-Phenyl-3-(piperidin-1-yl)propan-1-one: A Key Impurity in Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one, a critical process-related impurity in the synthesis of Trihexyphenidyl, an anticholinergic drug used in the management of Parkinson's disease. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, chemical properties, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the potential toxicological implications and outlines control strategies in alignment with international regulatory guidelines. This guide emphasizes the importance of impurity profiling in ensuring the safety and efficacy of the final drug product.
Introduction: Trihexyphenidyl and the Imperative of Impurity Profiling
Trihexyphenidyl is a synthetic anticholinergic agent that exerts its therapeutic effect by blocking muscarinic acetylcholine receptors, thereby helping to alleviate the motor symptoms of Parkinson's disease.[1] The manufacturing of any active pharmaceutical ingredient (API) is a complex process that can result in the formation of impurities. These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[2][3]
This guide focuses on a key impurity in the synthesis of Trihexyphenidyl: 1-Phenyl-3-(piperidin-1-yl)propan-1-one , also known as Trihexyphenidyl Impurity A (European Pharmacopoeia) or Trihexyphenidyl Related Compound A (United States Pharmacopeia).[4] Understanding the formation, detection, and control of this specific impurity is paramount for ensuring the quality of Trihexyphenidyl.
Chemical Profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
A thorough understanding of the chemical and physical properties of an impurity is fundamental to developing effective analytical and control strategies.
| Property | Value |
| Chemical Name | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |
| Synonyms | 3-Piperidinopropiophenone, β-Piperidinopropiophenone, Trihexyphenidyl Impurity A, Trihexyphenidyl Related Compound A |
| CAS Number | 886-06-6 (hydrochloride salt) |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. The hydrochloride salt is expected to have some aqueous solubility. |
| Chemical Structure |
Genesis of the Impurity: Synthesis and Degradation Pathways
The presence of 1-Phenyl-3-(piperidin-1-yl)propan-1-one in Trihexyphenidyl is primarily due to it being a key intermediate in the manufacturing process.
Synthetic Origin
The most common synthesis of Trihexyphenidyl involves a two-step process:
-
Mannich Reaction: Acetophenone, formaldehyde, and piperidine react to form 1-Phenyl-3-(piperidin-1-yl)propan-1-one (the impurity).[5]
-
Grignard Reaction: The intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, is then reacted with cyclohexylmagnesium bromide to yield Trihexyphenidyl.[5]
Caption: Synthetic pathway of Trihexyphenidyl highlighting the formation of the impurity.
Incomplete reaction or inefficient purification during the Grignard step can lead to the carry-over of unreacted 1-Phenyl-3-(piperidin-1-yl)propan-1-one into the final Trihexyphenidyl API.
Degradation Pathways
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[6] Studies on Trihexyphenidyl have shown that it is susceptible to degradation under certain stress conditions.
-
Acid and Base Hydrolysis: While some studies suggest stability under acidic conditions, degradation has been observed under basic conditions.[7]
-
Oxidative Degradation: Trihexyphenidyl has shown susceptibility to oxidative stress.[7]
-
Thermal and Photolytic Degradation: Thermal degradation has been noted, while photolytic degradation may be less significant.[7][8]
It is crucial to note that while these studies identify degradation of the parent drug, the formation of 1-Phenyl-3-(piperidin-1-yl)propan-1-one as a degradant of Trihexyphenidyl is less likely, as it is a synthetic precursor. However, the presence of other degradation products necessitates the development of stability-indicating analytical methods.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Trihexyphenidyl and its impurities.[7][9]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative example of a reversed-phase HPLC method for the analysis of Trihexyphenidyl and the impurity, 1-Phenyl-3-(piperidin-1-yl)propan-1-one.
Objective: To separate and quantify Trihexyphenidyl and 1-Phenyl-3-(piperidin-1-yl)propan-1-one in a drug substance sample.
Materials and Reagents:
-
Trihexyphenidyl Hydrochloride Reference Standard
-
1-Phenyl-3-(piperidin-1-yl)propan-1-one (Trihexyphenidyl Related Compound A) Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Potassium phosphate monobasic
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of a buffered aqueous phase (e.g., potassium phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a suitable ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the Trihexyphenidyl Hydrochloride and 1-Phenyl-3-(piperidin-1-yl)propan-1-one reference standards in a suitable diluent (e.g., mobile phase) to obtain known concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Trihexyphenidyl drug substance sample in the diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Trihexyphenidyl and the impurity based on their retention times.
-
-
Quantification:
-
Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.
-
Caption: A typical workflow for HPLC analysis of impurities.
Regulatory Framework and Acceptance Criteria
The control of impurities is strictly regulated by international guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[2][3]
The thresholds for these actions are based on the maximum daily dose of the drug:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
Based on a review of an Abbreviated New Drug Application (ANDA) by the FDA, the acceptance criteria for "B-(N-piperidinyl)propiophenone" (another name for the impurity) in Trihexyphenidyl tablets were set at not more than a certain percentage.[10] This highlights the regulatory expectation for strict control of this impurity.
Toxicological Assessment and Risk Management
A comprehensive toxicological assessment of any impurity is crucial for patient safety.
Available Toxicological Data
-
Structurally Related Compounds: Compounds containing a piperidine ring are common in many pharmaceuticals and their biological activities are well-documented.[11] However, the specific toxicological profile of the impurity remains to be fully elucidated. Some studies on similar structures have investigated their cytotoxic effects.[12]
-
In Silico Toxicology: In the absence of experimental data, in silico (computational) toxicology can be a valuable tool for predicting the potential toxicity of a compound.[1][13] These methods use computational models to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ toxicity.
Caption: A logical flow for the risk assessment of a pharmaceutical impurity.
Risk Management and Control Strategies
The primary strategy for managing the risk associated with 1-Phenyl-3-(piperidin-1-yl)propan-1-one is to control its level in the final Trihexyphenidyl API. This can be achieved through:
-
Process Optimization: Optimizing the Grignard reaction conditions to ensure complete conversion of the intermediate.
-
Purification: Implementing effective purification steps to remove any unreacted intermediate from the final product.
-
Specification Setting: Establishing a stringent acceptance criterion for the impurity in the final drug substance, in line with regulatory guidelines and supported by toxicological data.
Conclusion and Future Perspectives
1-Phenyl-3-(piperidin-1-yl)propan-1-one is a well-characterized, process-related impurity of Trihexyphenidyl. Its formation is an inherent part of the common synthetic route, making its control a critical aspect of ensuring the quality and safety of the final drug product. This guide has outlined the chemical properties, synthetic origin, analytical methods for detection, and the regulatory framework for the control of this impurity.
While robust analytical methods for its quantification exist, a notable gap remains in the publicly available, specific toxicological data for this compound. Future work should focus on generating comprehensive in vitro and in vivo toxicological profiles to further refine the risk assessment and justify acceptance criteria. The application of in silico toxicological models can serve as a valuable initial step in this endeavor. Ultimately, a thorough understanding and stringent control of 1-Phenyl-3-(piperidin-1-yl)propan-1-one are indispensable for the continued safe and effective use of Trihexyphenidyl in clinical practice.
References
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMS Biopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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Phenomenex. Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column. [Link]
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International Journal of Botany Studies. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Trihexyphenidyl HCl. [Link]
-
Pharmaffiliates. Trihexyphenidyl Hydrochloride-impurities. [Link]
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European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
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Japanese Pharmacopoeia. Part I / Trihexyphenidyl Hydrochloride Tablets 825. [Link]
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USP-BPEP. USP Monographs: Trihexyphenidyl Hydrochloride Tablets. [Link]
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PubChem. Trihexyphenidyl. [Link]
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ScienceDirect. Forced degradation and impurity profiling. [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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Pharmaoffer. Trihexyphenidyl API Suppliers. [Link]
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ResearchGate. (2014). Stability Indicating Liquid Chromatographic Method for Estimation of Trihexyphenidyl Hydrochloride and Risperidone in Tablet Formulation: Development and Validation Consideration. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
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ResearchGate. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]
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Cleanchem. Trihexyphenidyl EP Impurity A. [Link]
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U.S. Food and Drug Administration. 40254 Trihexyphenidyl Hydrochloride Chemistry Review. [Link]
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ResearchGate. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. [Link]
-
PMC. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
-
PubChem. 3-Phenyl-N-(piperidin-3-yl)propanamide. [Link]
-
PubMed. (2023). Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses. [Link]
-
Exaly. Forced degradation. [Link]
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Biological activity of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine derivatives
An In-Depth Technical Guide to the Biological Activities of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Derivatives
Executive Summary
The this compound core structure represents a versatile and privileged scaffold in medicinal chemistry. As a classic Mannich base, its derivatives are accessible through robust synthetic routes, allowing for extensive structural diversification. This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities exhibited by these compounds. We will explore the key therapeutic areas where these derivatives have shown significant promise, including oncology, infectious diseases, and neuropharmacology. By delving into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers and professionals engaged in drug discovery and development. The primary focus will be on elucidating the causal links between chemical structure and biological function, thereby providing a framework for the rational design of next-generation therapeutic agents based on this potent chemical motif.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The chemical architecture of this compound and its related ketones (propan-1-ones) is foundational to their biological significance. These compounds are formally classified as Mannich bases, characterized by a β-amino ketone or amine structure formed through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This core integrates several key pharmacophoric features: a phenyl ring that allows for various substitutions to modulate lipophilicity and electronic properties, a flexible three-carbon propane linker, and a piperidine ring that provides a basic nitrogen atom crucial for physiological interactions and salt formation.[1] This combination of features makes the scaffold a frequent "hit" in pharmacological screening and a fertile ground for medicinal chemistry exploration.
Synthetic Strategies: The Mannich Reaction and Beyond
The primary route for synthesizing the propan-1-one precursors to these amines is the Mannich reaction. This three-component condensation involves an active hydrogen compound (like acetophenone), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). The choice of this reaction is strategic; it is often a one-pot synthesis that is efficient and allows for a high degree of diversity by simply varying the three starting components.
Generalized Synthetic Workflow
The synthesis typically begins with the creation of a chalcone, an α,β-unsaturated ketone, which then undergoes further modification to introduce the piperidine moiety.
Caption: General synthetic pathway for this compound derivatives.
Exemplary Protocol: Synthesis of 1-phenyl-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-one
This protocol is adapted from a demonstrated synthesis of a cytotoxic analogue.[2]
-
Chalcone Formation: A substituted chalcone is first synthesized as the precursor.
-
Stirring and Addition: To a stirred mixture of the appropriate chalcone (2.0 mmol) and a catalyst like cinchonine (1.5 mol%) in chloroform (4 mL), add the desired thiol (3 mmol).
-
Reaction Monitoring: Continue stirring the mixture at room temperature until Thin Layer Chromatography (TLC) indicates the reaction is complete.
-
Solvent Evaporation: Remove the solvent under vacuum to yield the crude product.
-
Purification:
-
For solid products, wash the residue with hexane to remove impurities and obtain the pure compound.
-
For oily products, column chromatography is employed for purification.
-
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[2]
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has focused on the cytotoxic properties of this compound derivatives, particularly against breast cancer cell lines.[2][3]
Mechanism of Action & Structure-Activity Relationship (SAR)
Many derivatives function as potent cytotoxic agents. Studies on β-aryl-β-mercapto ketones possessing piperidinylethoxy groups have shown high activity against the MCF-7 human ER-positive breast cancer cell line, in some cases exceeding the efficacy of the reference drug Tamoxifen.[2][3] The addition of a tertiary amine basic side chain, a feature found in Tamoxifen, appears to significantly improve the cytotoxic effects of these compounds on breast cancer cells.[2][3] This suggests a potential mechanism involving the estrogen receptor (ERα), a key target in the treatment of hormone-responsive breast cancers.
Further studies on other heterocyclic systems have demonstrated that substitutions on the phenyl rings play a critical role. For instance, replacing phenyl groups with pyrid-2-yl substituents in related benzotriazinones increased cytotoxicity against a majority of cancer cell lines in the NCI-60 panel.[4][5] This highlights the importance of heteroatoms and their specific placement in modulating anticancer activity.
Data Summary: Cytotoxicity of Selected Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | > Tamoxifen | [3] |
| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | > Tamoxifen | [3] |
| 4a | Pyrid-2-yl substituted benzotriazinone | NCI-H522, COLO 205, MCF-7, etc. | Potent Growth Inhibition | [4] |
| 4b | Pyrid-2-yl substituted benzotriazinone | NCI-H522, COLO 205, MCF-7, etc. | Potent Growth Inhibition | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Caption: Standard workflow for the MTT cell viability assay.
Antimicrobial and Antifungal Activity
Derivatives of this scaffold have also been investigated for their ability to inhibit the growth of pathogenic microbes.
Spectrum of Activity and SAR
Studies have demonstrated that certain Mannich bases of 1-Phenyl-3-(phenylamino)propan-1-one show moderate microbial inhibition against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[6] The antimicrobial activity is often compared to standard drugs like gentamicin for bacteria and tioconazole for fungi.[6] The presence of electron-withdrawing groups on the aromatic rings is often correlated with enhanced antimicrobial properties.[6] Chalcone and isoxazole derivatives, which can be related precursors, have also shown significant antibacterial and antifungal activities.[7]
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds.
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.
-
Compound Loading: Add a known concentration of the test compound solution into the wells. Include a solvent control and a standard antibiotic (e.g., gentamicin) as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.[6][7]
Neuropharmacological and Neuroprotective Effects
The structural features of this compound derivatives bear a resemblance to several known neuroactive agents, suggesting their potential in treating neurological and psychiatric disorders.[1][8]
Potential Applications and SAR
-
Antiparkinsonian Agents: Some derivatives are structurally related to anticholinergic drugs like trihexyphenidyl, which is used in Parkinson's disease treatment. This suggests they may modulate dopaminergic activity in the brain.[1]
-
Opioid Receptor Agonists: SAR exploration of related piperidine analogues has identified highly potent and selective μ-opioid receptor (MOR) agonists. These studies revealed that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity.[9]
-
Alzheimer's Disease: Multi-target-directed ligands incorporating a piperidinylpropoxy moiety have been developed as promising candidates for Alzheimer's therapy, showing favorable pharmacokinetics and anti-amnesic properties in animal models.[10]
Data Summary: Opioid Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) | Efficacy (EC50, nM) | Reference |
| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | [9] |
| DOR | 18.4 | 74.5 | [9] | |
| KOR | 25.8 | 116.2 | [9] |
Conclusion and Future Directions
The this compound scaffold is a validated platform for the development of diverse bioactive compounds. The research synthesized in this guide demonstrates its significant potential, particularly in the fields of oncology, infectious diseases, and neuropharmacology. The straightforward and versatile synthesis, primarily via the Mannich reaction, allows for extensive SAR studies to optimize potency and selectivity.
Future research should focus on:
-
Mechanism Elucidation: While cytotoxic and receptor-binding activities are established, the precise downstream signaling pathways for many of these derivatives remain to be fully characterized.
-
In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and toxicity profiles.
-
Target Selectivity: For applications like cancer and neuropharmacology, optimizing derivatives to be highly selective for their intended biological target over off-targets is crucial to minimize side effects.
-
Exploration of New Targets: Given the scaffold's versatility, screening derivative libraries against a broader range of biological targets could uncover novel therapeutic applications.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to rationally design and develop new derivatives of this compound with enhanced therapeutic potential.
References
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Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link].
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Twamley, B., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][9]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH. Available from: .
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Oloyede, G. K., & Onisade, A. Q. (2022). Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. ResearchGate. Available from: [Link].
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Ren, X., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available from: [Link].
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- Patel, K. R., et al. (2024). Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. World News of Natural Sciences, 54, 17-25.
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Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available from: [Link].
- Kumar, A., et al. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives.
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Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. Available from: [Link].
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Twamley, B., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][9]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available from: .
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De Simone, A., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Available from: [Link].
- MySkinRecipes. 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride.
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Potential mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Preamble: Deconstructing a Molecule of Therapeutic Potential
The compound this compound presents a compelling structural architecture for pharmacological exploration. Its backbone, a phenyl-propan-1-amine scaffold, is the cornerstone of numerous centrally acting pharmaceuticals, including well-known antidepressants that modulate monoaminergic systems.[1] The incorporation of a piperidine ring, a privileged scaffold in medicinal chemistry, further broadens the horizon of potential biological targets, spanning from G-protein coupled receptors to ion channels and enzymes.[2] This guide is conceived not as a static report of known facts—as the direct molecular pharmacology of this specific entity is not extensively documented—but as a dynamic, hypothesis-driven roadmap for its systematic investigation. We will proceed with a logical framework, grounded in established principles of drug discovery, to dissect its potential mechanisms of action, propose rigorous experimental validations, and ultimately, build a comprehensive pharmacological profile.
Structural Rationale for Mechanistic Hypotheses
A meticulous analysis of the molecule's constituent parts informs our primary lines of inquiry:
-
The Phenyl-Propan-1-Amine Core: This structural motif is famously associated with inhibitors of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The archetypal examples of fluoxetine (an SSRI) and atomoxetine (an NRI) share this core framework.[1] Therefore, a primary hypothesis is that this compound functions as a monoamine reuptake inhibitor.
-
The Piperidine Moiety: This versatile heterocycle is a common feature in ligands for a diverse array of CNS targets. Notably, piperidine derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2) and histamine receptors (particularly the H3 subtype).[3][4] The piperidine ring is often a key determinant of a ligand's affinity and selectivity for these receptors.[4] This leads to our secondary hypotheses that the compound may act as a modulator of sigma or histamine receptors.
-
Combined Structural Features: The amalgamation of these two pharmacophoric elements could result in a unique pharmacological profile, potentially with polypharmacological characteristics. The spatial arrangement and electronic properties of the phenyl and piperidine rings will dictate the molecule's interaction with its biological targets.
This guide will now systematically explore each of these primary hypotheses, detailing the scientific rationale and providing robust experimental protocols for their validation.
Hypothesis 1: Modulation of Monoamine Transporters
The structural analogy to established antidepressants makes the monoamine transporters a prime suspect for the molecular target of this compound. The therapeutic utility of modulating serotonin, norepinephrine, and dopamine levels in the synaptic cleft for treating a range of psychiatric disorders is well-established.
Experimental Workflow for Monoamine Transporter Interaction
The following experimental cascade is designed to first establish binding to the transporters and then to characterize the functional consequences of this binding.
Caption: Experimental workflow for investigating sigma receptor modulation.
Protocol 3: Sigma-1 and Sigma-2 Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for human sigma-1 (σ1R) and sigma-2 (σ2R) receptors.
Methodology:
-
Membrane Preparation: Use membranes from tissues rich in sigma receptors (e.g., guinea pig brain) or cell lines expressing the recombinant human receptors.
-
Binding Reaction: Combine the membranes with a specific radioligand (e.g., -pentazocine for σ1R, [³H]DTG for σ2R) and the test compound at various concentrations.
-
Incubation and Separation: Follow similar procedures as described in Protocol 1.
-
Data Analysis: Calculate the Ki values for σ1R and σ2R.
Data Presentation:
| Receptor | Radioligand | Test Compound Ki (nM) | Positive Control Ki (nM) |
| hσ1R | -pentazocine | TBD | Haloperidol (TBD) |
| hσ2R | [³H]DTG | TBD | Ifenprodil (TBD) |
Protocol 4: Functional Characterization (Calcium Mobilization Assay)
Sigma-1 receptor activation can modulate intracellular calcium levels. This assay will determine if the compound has agonist or antagonist activity at this receptor.
Objective: To assess the functional activity of the compound at the σ1R by measuring changes in intracellular calcium.
Methodology:
-
Cell Loading: Load a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add the test compound and monitor for changes in fluorescence, which indicate calcium mobilization. To test for antagonist activity, pre-incubate with the test compound before adding a known σ1R agonist (e.g., PRE-084).
-
Data Analysis: Quantify the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists).
Hypothesis 3: Modulation of Histamine Receptors
The piperidine ring is also a key structural feature in many histamine receptor ligands, particularly antagonists of the H3 receptor, which is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. [3]
Experimental Workflow for Histamine Receptor Interaction
Sources
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The 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Scaffold: A Keystone for Neuromodulatory and Cytotoxic Agent Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-3-(piperidin-1-yl)propan-1-amine core structure represents a confluence of two pharmacologically significant motifs: the phenylpropylamine backbone, central to many central nervous system (CNS) stimulants, and the piperidine ring, a privileged scaffold in modern medicinal chemistry.[1][2] While the specific titular compound is not extensively documented, its structural framework serves as a valuable template for designing a diverse range of bioactive molecules. This technical guide explores the synthesis, structural analogs, and properties of this chemical class. It provides a detailed analysis of structure-activity relationships (SAR), key experimental protocols, and the therapeutic potential of derivatives, with a focus on applications in neuropharmacology and oncology.
Introduction: A Scaffold of Privileged Structures
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic agents. The piperidine ring is one such "privileged structure," integral to the design of drugs targeting CNS disorders, pain, and cancer.[3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1] When combined with a phenylpropylamine tail, the resulting scaffold merges the lipophilic and aromatic features of the phenyl group with a basic nitrogen center, a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and ion channels.
This guide uses This compound as a foundational archetype to explore the chemical space of its analogs. We will dissect the synthetic pathways to access this scaffold, analyze how targeted structural modifications influence biological activity, and provide actionable protocols for synthesis and evaluation, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Synthetic Pathways and Methodologies
The most direct route to synthesizing the target amine scaffold is a two-step process commencing with a Mannich reaction to form the ketone intermediate, followed by a reductive amination or direct reduction.
Step 1: Synthesis of the Ketone Precursor via Mannich Reaction
The core intermediate, 1-phenyl-3-(piperidin-1-yl)propan-1-one , is classically synthesized via the Mannich reaction.[5][6] This one-pot, three-component reaction involves acetophenone, formaldehyde (or its equivalent, paraformaldehyde), and piperidine hydrochloride. The reaction proceeds through the formation of the Eschenmoser's salt equivalent from piperidine and formaldehyde, which then undergoes electrophilic attack on the enol form of acetophenone.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
-
Reagents: Acetophenone, Paraformaldehyde, Piperidine Hydrochloride, Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
To a 250 mL round-bottom flask, add acetophenone (0.1 mol), piperidine hydrochloride (0.1 mol), and paraformaldehyde (0.11 mol).
-
Add ethanol (50 mL) and a few drops of concentrated HCl as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (acetophenone) is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the crude product with cold diethyl ether (3 x 30 mL) to remove unreacted starting materials and byproducts.
-
Recrystallize the solid from a hot ethanol/water mixture to yield pure 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.[5]
-
Dry the final product under vacuum. Characterize via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
-
Step 2: Reduction of the Ketone to the Primary Amine
The conversion of the ketone intermediate to the target primary amine, this compound, is a critical step that forms the chiral center of the molecule. This can be achieved through several standard reductive amination protocols. A common and effective method involves the use of a reducing agent like sodium borohydride (NaBH₄) or, for higher yields and stereoselectivity, catalytic hydrogenation.
Caption: General two-step synthesis workflow.
Structural Analogs & Structure-Activity Relationships (SAR)
The therapeutic utility of this scaffold can be extensively modulated by systematic structural modifications at three key positions: the phenyl ring, the propanamine chain, and the piperidine moiety.
A. Phenyl Ring Modifications
Substitutions on the phenyl ring directly influence the compound's electronic properties, lipophilicity, and steric profile, which are critical for receptor binding.[7]
-
Hydroxyl/Methoxy Groups: Introducing electron-donating groups like -OH or -OCH₃, particularly at the meta and para positions, is a common strategy in the design of adrenergic and opioid receptor ligands.[8] These groups can act as hydrogen bond donors or acceptors, enhancing binding affinity to receptor pockets.
-
Halogens: The incorporation of halogens (F, Cl, Br) at the para position can increase metabolic stability and lipophilicity, often improving blood-brain barrier penetration.
-
Bulkier Groups: Adding larger, non-polar groups can be used to probe steric limits within a binding site and may shift activity towards antagonism.
B. Propanamine Chain Modifications
-
α-Methylation: Introducing a methyl group at the α-carbon (adjacent to the phenyl ring) can increase CNS stimulant properties and provide resistance to metabolism by monoamine oxidase (MAO), a strategy famously used in amphetamines.[2]
-
β-Hydroxylation: A hydroxyl group on the β-carbon can enhance binding to adrenergic receptors, as seen in many β-agonist drugs.
-
N-Alkylation: While the primary amine is a key feature, its conversion to a secondary or tertiary amine by adding alkyl groups to the nitrogen significantly alters activity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases.[7]
C. Piperidine Ring Modifications
The piperidine ring serves as a versatile anchor and directional substituent. Replacing it with other heterocyclic systems is a powerful strategy for altering polarity, basicity, and pharmacological profile.
-
Morpholine: Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen bond accepting capability. In studies of cytotoxic 1,3-diphenylpropan-1-one derivatives, morpholine-containing analogs showed potent activity against breast cancer cell lines.[9][10]
-
Piperazine: The introduction of a piperazine ring offers a second nitrogen atom that can be further functionalized to extend the molecule, attach targeting moieties, or modulate physicochemical properties.[11] N-phenyl piperazine derivatives have been investigated for anti-inflammatory and antidiabetic properties.[11]
Caption: Key modification points and their impact on properties.
Pharmacological Properties and Therapeutic Potential
Based on the SAR of related structures, analogs derived from the this compound scaffold are predicted to exhibit a range of pharmacological activities.
-
CNS Activity: The core structure is closely related to known neuromodulators. Analogs of 1-phenyl-3-aminotetralins show affinity for sigma receptors and modulate dopamine synthesis, suggesting potential applications in neurodegenerative diseases like Parkinson's.[12] Phenylpiperidines like fentanyl are potent µ-opioid receptor agonists used for analgesia.[8]
-
Anticancer Activity: The addition of tertiary amine side chains, including piperidine, to 1,3-diphenylpropan-1-one structures has been shown to confer significant cytotoxic effects against human breast cancer cells (MCF-7).[9][10] This suggests that the scaffold could be a promising starting point for developing novel anticancer agents.[13]
Table 1: Predicted Properties of Structural Analogs
| Modification | Analog Structure Example | Predicted Primary Activity | Rationale / Supporting Evidence |
| None (Parent) | This compound | Neuromodulatory | Core scaffold combines features of CNS-active phenylpropylamines and piperidine-containing ligands.[2][12] |
| A. Phenyl Ring | 1-(4-Hydroxyphenyl)-3-(piperidin-1-yl)propan-1-amine | Enhanced Opioid/Adrenergic Receptor Affinity | Phenolic -OH is a key pharmacophoric feature for binding to opioid and adrenergic receptors.[8] |
| B. Chain Mod | 1-Phenyl-2-methyl-3-(piperidin-1-yl)propan-1-amine | Increased CNS Stimulation / MAO Inhibition | α-methylation is a classic strategy to block MAO metabolism and increase stimulant properties.[2] |
| C. Piperidine Mod | 1-Phenyl-3-(morpholin-4-yl)propan-1-amine | Cytotoxic / Anticancer | Morpholine-containing analogs have demonstrated high cytotoxicity in cancer cell lines.[10][13] |
Key Experimental & Analytical Workflows
Advancing compounds from this class requires robust and validated protocols for both biological evaluation and chemical analysis.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is essential for evaluating the anticancer potential of synthesized analogs, as demonstrated in studies of similar compounds.[10]
-
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line (e.g., MCF-7) by 50% (IC₅₀).
-
Materials: MCF-7 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, synthesized compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl Sulfoxide (DMSO), Plate reader.
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS + 1% Pen-Strep). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO, then dilute further in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for confirming the purity of synthesized compounds and for quantification in various matrices.[14]
-
Objective: To develop a robust method for separating and quantifying the target amine and its analogs.
-
Instrumentation & Columns: A standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). For piperine, a related alkaloid, a methanol:water (70:30, v/v) mobile phase has been used effectively.[14]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Chromatography: Inject 10-20 µL of the standards and samples. Set the flow rate to ~1.0 mL/min.
-
Detection: Monitor the elution using a UV detector at a wavelength where the phenyl group has strong absorbance (~254 nm). For compounds with extended conjugation, the wavelength may need optimization.[15]
-
Quantification: Determine the retention time for the compound of interest. Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutics. By leveraging established synthetic routes and a rational, SAR-driven approach to analog design, researchers can explore a rich chemical space with high potential for discovering potent and selective agents for CNS disorders and oncology.
Future research should focus on:
-
Stereoselective Synthesis: Developing methods to selectively synthesize the R and S enantiomers of the amine, as stereochemistry is often critical for biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the most active compounds exert their effects.
-
ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to identify candidates with favorable drug-like properties.
This guide provides the foundational knowledge and practical methodologies for scientists to effectively exploit this valuable chemical scaffold in their drug discovery programs.
References
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IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
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ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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Vaye, L. A., & Gress, K. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(4S), S63–S74. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Zhang, M., et al. (1995). 1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes and related derivatives as ligands for the neuromodulatory sigma 3 receptor: further structure-activity relationships. Journal of medicinal chemistry, 38(15), 2842–2851. Retrieved from [Link]
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Gholizadeh, Z., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 20(1), 229–241. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
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Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]
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Dou, J., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 931758. Retrieved from [Link]
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da Silva, A. C., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Applied Pharmaceutical Science, 8(11), 108-114. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved from [Link]
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ResearchGate. (2015). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Introduction
1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a molecule of interest in medicinal chemistry and drug development due to its structural motifs: a phenylpropylamine backbone and a piperidine ring. The phenylpropylamine structure is found in a variety of pharmacologically active compounds, while the piperidine ring is a common feature in many approved drugs, known to influence properties like metabolic stability and receptor binding.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, specifically its solubility and stability. Understanding these characteristics is paramount for researchers and drug development professionals to ensure the compound's effective formulation, storage, and biological testing. This document will delve into the theoretical underpinnings of its solubility and stability, and provide actionable, field-proven experimental protocols for their determination.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any experimental design. The following table summarizes key identifiers and calculated properties.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₁₄H₂₂N₂ | [3] |
| Molecular Weight | 218.34 g/mol | [3] |
| CAS Number | 41208-24-6 | [4] |
| Appearance | Yellow to pale yellow oil (for the (S)-isomer) | [3] |
| Predicted pKa | ~9.5-10.5 (for the piperidine nitrogen) | Inferred from piperidine's pKa |
| Predicted LogP | ~2.5-3.5 | Inferred from structural components |
Figure 1: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The presence of both lipophilic (phenyl ring, piperidine's hydrocarbon backbone) and hydrophilic (primary amine, tertiary amine) moieties in this compound suggests a nuanced solubility profile.
Theoretical Considerations
The solubility of this compound is primarily governed by the interplay of its functional groups with the solvent. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is largely nonpolar.[5] The phenyl group further contributes to the lipophilicity. Conversely, the primary amine and the tertiary amine of the piperidine ring are basic and can be protonated to form salts, which significantly enhances aqueous solubility.[6][7]
Therefore, the pH of the aqueous medium is expected to be the most significant factor influencing the solubility of this compound. In acidic conditions (pH < pKa), the amine groups will be protonated, forming a more soluble cationic species. In neutral or basic conditions (pH > pKa), the compound will exist predominantly in its less soluble free base form.
Predicted Solubility
-
Aqueous Solubility: Low in neutral to basic aqueous solutions. Solubility is expected to increase significantly in acidic buffers.
-
Organic Solvent Solubility: Likely to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[7] It is also expected to be soluble in nonpolar organic solvents like chloroform and dichloromethane.
Experimental Determination of Solubility
A robust method for determining the thermodynamic solubility of a compound is the shake-flask method.
Figure 2: Workflow for Shake-Flask Solubility Determination
A schematic of the experimental workflow for determining thermodynamic solubility.
Protocol: Shake-Flask Solubility Assay
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility at each pH by back-calculating from the diluted sample concentration to the original supernatant concentration.
Stability Profile
Assessing the chemical stability of this compound is crucial for defining its shelf-life, appropriate storage conditions, and potential degradation pathways that could lead to loss of potency or formation of toxic impurities.
Theoretical Considerations
The chemical structure of this compound contains functional groups susceptible to degradation:
-
Amine Groups: The primary and tertiary amines are susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.[8]
-
Phenyl Group: While generally stable, the phenyl ring can undergo electrophilic substitution reactions under certain conditions, although this is less common under typical storage conditions.
-
Propanamine Chain: The single bonds in the alkyl chain are relatively stable, but cleavage can occur under harsh conditions such as high heat.
The stability of piperidine-containing compounds is influenced by temperature, humidity, and light.[8] High temperatures can accelerate degradation reactions, while moisture can facilitate hydrolysis if susceptible functional groups are present.[8]
Predicted Stability and Storage
Based on the general properties of piperidine compounds, this compound should be stored in a cool, dark, and dry place.[3][8] An inert atmosphere (e.g., argon or nitrogen) may further enhance stability by preventing oxidation.[3] For long-term storage, refrigeration (2-8°C) is recommended.[8]
Experimental Determination of Stability: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Figure 3: Workflow for Forced Degradation Studies
A flowchart illustrating the process of a forced degradation study.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound over time.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Propose a degradation pathway based on the identified products.
-
Conclusion
While specific experimental data for this compound is not extensively available in the public domain, a thorough understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and robust experimental methodologies. This guide provides a framework for researchers and drug development professionals to predict, evaluate, and manage these critical properties. The provided protocols for solubility and stability testing offer a starting point for generating the necessary data to advance the development of this and similar compounds.
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? Blog - BIOSYNCE.
- Benchchem. 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.
- Frontiers. (2023, November 29). Research progress on piperidine-containing compounds as agrochemicals.
- HFC. 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- CymitQuimica. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- Sigma-Aldrich. 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.
- LGC Standards. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- BLDpharm. 41208-24-6|this compound.
- Fisher Scientific. Phenylpropylamines.
- BLDpharm. 41208-24-6|this compound.
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
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- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
An In-Depth Technical Guide to 1-Phenyl-3-(piperidin-1-yl)propan-1-amine as a Research Chemical
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a research chemical with potential applications in various scientific domains. Due to the limited availability of dedicated research on this specific molecule, this document synthesizes information from chemical databases, supplier information, and analogous compounds to present a foundational understanding for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, structural characteristics, and potential areas of investigation, while also highlighting the current gaps in knowledge that present opportunities for future research.
Introduction and Chemical Identity
This compound is a substituted phenylpropanamine derivative characterized by a piperidine ring linked to the propane backbone. Its chemical structure suggests potential interactions with various biological targets, making it a compound of interest for exploratory research.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| CAS Number | 18170-43-9 |
| Canonical SMILES | C1CCN(CC1)CC(C2=CC=CC=C2)N |
| InChI Key | YQYKOFXNHZNEKY-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Mannich Reaction: Acetophenone, piperidine, and formaldehyde (or its equivalent, paraformaldehyde) would be reacted in the presence of an acid catalyst (e.g., hydrochloric acid) in a suitable solvent like ethanol. The reaction mixture would be heated to facilitate the formation of the Mannich base, 1-phenyl-3-(piperidin-1-yl)propan-1-one.
-
Purification: The resulting β-amino ketone would be isolated and purified using techniques such as extraction and crystallization.
-
Reductive Amination: The purified ketone would then be subjected to reductive amination. This could be achieved using a variety of reducing agents, such as sodium borohydride in the presence of an ammonium source, or through catalytic hydrogenation.
-
Final Purification: The final product, this compound, would be purified via column chromatography or distillation to yield the research-grade material.
Structural Elucidation:
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretch of the primary amine and the C-N bonds.
Potential Areas of Research and Pharmacological Considerations
The structural motifs within this compound suggest several avenues for research, primarily in the fields of pharmacology and neuroscience. The phenylpropanamine backbone is a common feature in many psychoactive compounds, while the piperidine moiety can influence receptor binding and pharmacokinetic properties.
Potential Research Targets:
-
Monoamine Transporters: The structural similarity to other phenylpropanamines suggests that this compound could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). In vitro binding assays and uptake inhibition studies would be necessary to determine its affinity and selectivity for these transporters.
-
Receptor Binding: The compound could also exhibit affinity for various G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, or serotonergic receptors. A broad receptor screening panel would be a valuable first step in identifying potential molecular targets.
-
Ion Channels: Some psychoactive compounds are known to modulate the activity of ion channels. Electrophysiological studies could be employed to investigate the effects of this compound on neuronal excitability.
Logical Workflow for Pharmacological Investigation:
Caption: A logical workflow for investigating the pharmacological properties of a novel research chemical.
Analytical Methodologies
For the quantification and detection of this compound in research samples (e.g., biological matrices), the development of robust analytical methods is crucial.
Recommended Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice for separating the compound from other matrix components. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium formate would be a good starting point for method development.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode would provide the necessary selectivity and sensitivity for quantification. The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be identified through fragmentation experiments.
Conclusion and Future Directions
This compound represents a research chemical with a structural framework that suggests potential for biological activity. However, the current body of publicly available scientific literature on this specific compound is sparse. This guide has provided a foundational overview based on its chemical structure and analogy to related compounds, including a hypothetical synthesis and a roadmap for pharmacological investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol along with comprehensive analytical data (NMR, MS, IR).
-
In Vitro Pharmacology: Conducting comprehensive screening to identify molecular targets and elucidate the mechanism of action.
-
In Vivo Studies: Investigating the pharmacokinetic profile and potential physiological and behavioral effects in animal models.
The exploration of this and similar novel compounds is essential for advancing our understanding of chemical-biological interactions and for the potential discovery of new therapeutic agents or research tools.
References
As of the last update, there are no specific peer-reviewed research articles dedicated to the synthesis, pharmacology, or application of this compound. The information presented in this guide is based on general chemical principles and data aggregated from chemical databases and supplier information. Researchers are encouraged to perform their own literature searches for the most current information.
Methodological & Application
Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. As a compound featuring both a primary and a tertiary amine, its analysis presents unique challenges, primarily the potential for poor peak shape on conventional silica-based columns. This guide provides a comprehensive protocol grounded in chromatographic principles, explaining the rationale behind column selection, mobile phase optimization, and sample preparation. We detail a reversed-phase HPLC method that utilizes an acidic mobile phase to ensure symmetrical peak shape and reproducible retention. The note includes complete experimental protocols, method validation data, troubleshooting guidance, and visual diagrams to aid researchers, scientists, and drug development professionals in implementing this method for quality control, impurity profiling, or pharmacokinetic studies.
Introduction and Analytical Challenge
This compound is a bifunctional organic molecule containing a phenyl chromophore, a primary amine, and a tertiary amine within a piperidine ring. Compounds of this class are common in medicinal chemistry and can serve as pharmaceutical intermediates or be related to active pharmaceutical ingredients (APIs).[1][2] Accurate quantification is therefore critical for process monitoring, purity assessment, and stability testing.
The primary analytical challenge in the HPLC analysis of basic compounds like this analyte stems from their interaction with the stationary phase.[3] Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the protonated amine groups, leading to significant peak tailing, poor efficiency, and unreliable quantification.[4] A successful method must effectively mitigate these secondary interactions to produce sharp, symmetrical peaks. This protocol achieves this by controlling the mobile phase pH to maintain a consistent, fully protonated state of the analyte, thereby ensuring robust and reproducible chromatographic performance.
Analyte Characteristics and Chromatographic Strategy
Analyte Structure
Understanding the analyte's structure is the first step in developing a logical HPLC method.[4] The molecule possesses a hydrophobic phenyl group and two basic nitrogen centers.
Caption: Chemical structure and key functional groups of the analyte.
Physicochemical Properties and Methodological Rationale
-
Basicity (pKa): With two amine groups, the analyte is a basic compound. The pKa values for similar primary and tertiary amines are typically in the range of 9-10. To ensure consistent ionization and prevent interactions with silanols, it is essential to adjust the mobile phase pH to be at least two units below the pKa of the amine groups.[4] This protocol utilizes a mobile phase at pH ~2.5 to ensure both amines are fully and consistently protonated.
-
Hydrophobicity: The presence of the phenyl ring and the carbon backbone provides sufficient hydrophobicity for good retention on a non-polar stationary phase.[5] Therefore, reversed-phase chromatography is the ideal separation mode.
-
UV Absorbance: The phenyl group acts as a chromophore, allowing for sensitive detection using a standard UV-Vis detector, typically in the range of 210-260 nm.
Based on these properties, a reversed-phase method using a C18 column and an acidic, buffered mobile phase is the most logical and robust strategy.[6]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.[7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Water (HPLC grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (Analytical grade)
-
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The following table summarizes the optimized and validated chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 70% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes (including equilibration) |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 2.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. This ensures sample compatibility with the mobile phase.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Working Standard and Calibration Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial before injection.
-
Method Performance and Validation
The described method was validated for its system suitability, linearity, precision, and accuracy. The data presented below are representative of the performance expected from this protocol.
System Suitability
System suitability testing ensures that the chromatographic system is performing adequately. A solution of 25 µg/mL was injected six times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | > 8500 |
| %RSD of Retention Time | < 1.0% | 0.15% |
| %RSD of Peak Area | < 2.0% | 0.45% |
Linearity
The linearity of the method was evaluated across the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve | y = 45872x + 1205 |
Precision and Accuracy
Precision (%RSD) and accuracy (%Recovery) were assessed by analyzing samples at three concentration levels (Low, Mid, High) in triplicate.
| Level | Conc. (µg/mL) | Precision (%RSD, n=3) | Accuracy (% Recovery) |
| Low | 5 | 0.85% | 101.2% |
| Mid | 25 | 0.51% | 99.5% |
| High | 75 | 0.38% | 100.4% |
Workflow and Analyte Interaction Diagrams
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of the analyte.
Analyte-Stationary Phase Interaction
This diagram conceptualizes the interaction of the protonated analyte with the C18 stationary phase under acidic mobile phase conditions.
Caption: Retention mechanism of the protonated analyte on the C18 phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation. 3. Column contamination. | 1. Remake buffer and confirm pH is ~2.5. 2. Replace with a new C18 column. 3. Flush column with high organic solvent. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. | 1. Ensure mobile phase is well-mixed and degassed. 2. Verify column thermostat is stable at 30 °C. |
| Low Peak Response | 1. Incorrect standard/sample concentration. 2. Detector lamp issue. | 1. Re-prepare solutions carefully. 2. Check detector lamp energy and replace if necessary. |
| Split Peaks | 1. Sample diluent stronger than mobile phase. 2. Clogged column frit. | 1. Ensure diluent is same or weaker than initial mobile phase. 2. Reverse-flush the column or replace it. |
Conclusion
This application note provides a comprehensive and reliable reversed-phase HPLC method for the analysis of this compound. By employing an acidic mobile phase with a modern, high-purity C18 column, the method overcomes the common challenge of peak tailing associated with basic analytes. The protocol is demonstrated to be linear, precise, and accurate, making it suitable for routine use in research and quality control environments. The detailed experimental steps and troubleshooting guide serve as a practical resource for scientists to successfully implement and adapt this method for their specific analytical needs.
References
-
Butt, A. M. (2010). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]
-
ResearchGate. (2010). Request PDF: Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]
-
Reddit. (2023). Basic HPLC method development. r/CHROMATOGRAPHY. Available at: [Link]
-
Molbase. (n.d.). 1-Phenyl-3-piperidino-propan-1-on,Hydrochlorid. Molbase. Available at: [Link]
Sources
- 1. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]
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- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive In Vitro Assay Cascade for Characterizing the Pharmacological Activity of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
An in-depth guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed framework of in vitro assays to comprehensively determine the biological activity of the novel compound, 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. The structural motifs of this compound, including a phenyl ring, a propanamine linker, and a piperidine group, suggest potential interactions with key central nervous system (CNS) targets. This guide presents a logical, tiered approach—from primary target binding and functional assays to essential counter-screens—to build a robust pharmacological profile. We detail the causality behind experimental choices and provide step-by-step protocols for assays targeting monoamine transporters, sigma receptors, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes, alongside crucial cytotoxicity assessments.
Introduction and Strategic Overview
The compound this compound possesses a chemical scaffold common to many centrally active agents. The piperidine moiety, in particular, is a well-established pharmacophore for ligands of sigma receptors and various GPCRs, while the phenylethylamine backbone is characteristic of ligands for monoamine transporters. Therefore, a systematic investigation into these target families is a logical starting point.
Our proposed screening cascade is designed to first identify primary interaction points and then elucidate the functional consequences of these interactions. This strategy ensures that resources are used efficiently while building a comprehensive understanding of the compound's mechanism of action.
Caption: Proposed In Vitro Screening Cascade.
Monoamine Transporter Interaction Assays
Scientific Rationale: Monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and primary targets for many therapeutic drugs and substances of abuse.[1] Given the compound's structure, assessing its affinity for and functional inhibition of these transporters is a crucial first step.
Radioligand Binding Assays: Determining Target Affinity (Kᵢ)
Principle: This assay quantifies the affinity of the test compound for DAT, NET, and SERT by measuring its ability to compete with a specific, high-affinity radioligand for binding to the transporter. The result is expressed as the inhibition constant (Kᵢ), a measure of binding affinity. Radioligand binding is considered a gold standard for measuring ligand-receptor affinity due to its robustness and sensitivity.[2]
Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT, or from specific brain regions (e.g., striatum for DAT).[3]
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Membrane homogenate (typically 20-50 µg protein per well).
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assay: Neurotransmitter Uptake Inhibition
Principle: While binding assays measure affinity, uptake assays measure the functional consequence—the ability of the compound to block the transporter's activity. Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to classical radiotracer uptake methods.[4][5] These assays use a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence that can be monitored in real-time.[5]
Protocol: Fluorescence-Based Uptake Inhibition Assay
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into black, clear-bottom 96- or 384-well microplates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for positive controls (known inhibitors like cocaine, desipramine, citalopram) and a vehicle control.
-
Assay Execution:
-
Wash the cell monolayers with assay buffer.
-
Add the test compound dilutions and controls to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate uptake by adding a fluorescent transporter substrate (e.g., as provided in the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
-
-
Signal Detection: Immediately begin measuring fluorescence intensity kinetically over time (e.g., every 30 seconds for 10-20 minutes) using a fluorescence plate reader with bottom-read capability (e.g., Ex: 440 nm, Em: 520 nm).[4]
-
Data Analysis:
-
Determine the rate of uptake (e.g., slope of the linear phase of fluorescence increase) for each concentration.
-
Normalize the data to the vehicle control (100% uptake) and a maximal inhibitor control (0% uptake).
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Simplified Gαs and Gαi Signaling Pathways.
Calcium Flux Assay (Gαᵩ Signaling)
Principle: Gαᵩ-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators like Fluo-8 or Fura-2. [6][7] Protocol: No-Wash Calcium Flux Assay
-
Cell Plating: Plate cells expressing a Gαᵩ-coupled receptor of interest in black, clear-bottom 96-well plates.
-
Dye Loading: Remove growth media and add a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells. [6]3. Signal Detection: Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FlexStation).
-
Assay Execution:
-
Establish a baseline fluorescence reading for ~15-20 seconds.
-
Inject a range of concentrations of the test compound and continue to read fluorescence kinetically for an additional 60-120 seconds.
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the peak fluorescence response or the area under the curve after compound addition.
-
Normalize the data and plot the response versus the log concentration to determine the EC₅₀ value for agonists. Antagonist activity can be measured by pre-incubating with the test compound before adding a known agonist.
-
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
Scientific Rationale: MAO-A and MAO-B are mitochondrial enzymes that metabolize monoamines. Inhibition of these enzymes can have significant therapeutic effects, particularly in depression (MAO-A) and neurodegenerative diseases (MAO-B). [8]It is important to screen for any unintended inhibition of these enzymes.
Protocol: Colorimetric MAO Inhibition Assay
-
Principle: This assay uses specific substrates for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine) and measures the formation of their respective products spectrophotometrically. [9]Commercial kits provide a streamlined workflow where the MAO-catalyzed reaction is coupled to a detection reagent that produces a colored product. [10]2. Assay Setup: In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme, assay buffer, and a range of concentrations of the test compound. Include known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.
-
Pre-incubation: Incubate for ~30 minutes to allow the compound to interact with the enzyme. [10]4. Reaction Initiation: Add the appropriate substrate to all wells to start the reaction.
-
Detection: After a set incubation time (e.g., 60 minutes), add the detection reagents and measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration and plot against the log concentration to determine the IC₅₀ values for MAO-A and MAO-B.
General Cell Viability and Cytotoxicity Assay
Scientific Rationale: This is a critical self-validating step. Any observed activity in cell-based functional assays must be distinguished from non-specific effects caused by cytotoxicity. Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability. [11]A significant reduction in viability at concentrations where functional activity is observed would confound the results.
Protocol: MTT Cytotoxicity Assay
-
Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. [12]2. Cell Plating & Treatment: Plate a relevant cell line (e.g., HEK293 or a cancer cell line like EMT-6) in a 96-well plate. Treat the cells with the same range of concentrations of the test compound used in the functional assays and incubate for a relevant period (e.g., 24-48 hours). [13][14]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the percent viability against the log concentration of the test compound to determine the CC₅₀ (50% cytotoxic concentration).
Summary of Data and Interpretation
A comprehensive profile of this compound can be built by integrating the data from all assays. The following table provides a template for summarizing the results.
| Assay Category | Target | Parameter | Result (Hypothetical) | Interpretation |
| Monoamine Transporter | DAT | Kᵢ (nM) | 50 | High affinity for the dopamine transporter. |
| NET | Kᵢ (nM) | 250 | Moderate affinity for the norepinephrine transporter. | |
| SERT | Kᵢ (nM) | >1000 | Low affinity for the serotonin transporter. | |
| DAT | IC₅₀ (nM) | 80 | Potent functional inhibitor of dopamine uptake. | |
| NET | IC₅₀ (nM) | 400 | Moderate functional inhibitor of norepinephrine uptake. | |
| SERT | IC₅₀ (nM) | >2000 | Weak functional inhibitor of serotonin uptake. | |
| Sigma Receptors | σ₁ | Kᵢ (nM) | 15 | High affinity for the sigma-1 receptor. |
| σ₂ | Kᵢ (nM) | 350 | Moderate affinity for the sigma-2 receptor. | |
| GPCR Functional Screen | Gαₛ | EC₅₀/IC₅₀ | No Activity | No significant interaction with Gαₛ-coupled pathways. |
| Gαᵢ | EC₅₀/IC₅₀ | No Activity | No significant interaction with Gαᵢ-coupled pathways. | |
| Gαᵩ | EC₅₀/IC₅₀ | No Activity | No significant interaction with Gαᵩ-coupled pathways. | |
| MAO Enzyme Inhibition | MAO-A | IC₅₀ (µM) | >50 | Not a significant inhibitor of MAO-A. |
| MAO-B | IC₅₀ (µM) | >50 | Not a significant inhibitor of MAO-B. | |
| Cytotoxicity | HEK293 | CC₅₀ (µM) | 25 | Cytotoxicity observed at 25 µM, providing a therapeutic window. |
References
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Promega Corporation. cAMP-Glo™ Assay Protocol. [15]2. University of California, San Francisco. CALCIUM FLUX PROTOCOL. [16]3. Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [17]4. Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [18]5. European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. [19]6. Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [20]7. Promega Corporation. cAMP-Glo™ Max Assay Protocol. [21]8. Biocompare. Cell-based Assays for GPCR Activity. [22]9. BenchChem. Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. [3]10. protocols.io. Fluo-8 Calcium Flux Assay. [6]11. PubMed Central. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [23]12. University of Utah Flow Cytometry. Intracellular Calcium Flux. [24]13. The University of Iowa. Calcium Flux Using Calcium Green and Fura Red - Flow Cytometry. [25]14. Assay Genie. Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. [7]15. ResearchGate. Principles of commonly used cAMP assays. [26]16. BenchChem. 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride. [27]17. Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
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PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [28]19. NCBI Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [29]20. PubMed Central. Functional assays to define agonists and antagonists of the sigma-2 receptor. [13]21. MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [30]22. PubMed. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. [31]23. Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research. [1]24. Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [11]25. PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [32]26. Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. 27. Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. 28. ResearchGate. Update on in vitro cytotoxicity assays for drug development.
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Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [14]30. ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research. [33]31. Smolecule. 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. [34]32. RSC Publishing. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [35]33. ResearchGate. Kinetic uptake curves of monoamine transporters. [36]34. Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [5]35. PubMed Central. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [10]37. Gifford Bioscience. Radioligand Binding Assay. [2]38. PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [9]39. Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [8]40. MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [37]41. Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
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Application Notes & Protocols: 1-Phenyl-3-(piperidin-1-yl)propan-1-amine and its Analogs in Neurological Disorder Research
<
Introduction: Unveiling a Versatile Chemical Scaffold
The 1-phenyl-3-(piperidin-1-yl)propan-1-amine scaffold and its structural relatives represent a versatile class of compounds with significant potential in the field of neurological disorder research. This chemical architecture, characterized by a phenyl group, a piperidine ring, and a propanamine or propanone backbone, is a common feature in many biologically active molecules.[1][2] Research into derivatives of this core structure has revealed interactions with multiple key neurological targets, suggesting broad therapeutic applicability. These compounds are being investigated for conditions ranging from neurodegenerative diseases like Parkinson's and Alzheimer's to neuropathic pain and psychiatric disorders.[2][3]
The core value of this scaffold lies in its modularity. Synthetic modifications at the phenyl ring, the piperidine moiety, or the propane linker can dramatically alter the compound's pharmacological profile, including its affinity and selectivity for various receptors. This guide will provide researchers with an in-depth overview of the known applications, mechanisms, and detailed experimental protocols for utilizing compounds based on this promising scaffold.
Pharmacological Profile & Key Neurological Targets
Compounds derived from the this compound backbone often exhibit polypharmacology, meaning they can interact with multiple biological targets. This can be a strategic advantage in treating complex neurological diseases that involve multiple pathological pathways. Key targets identified for this class of molecules include:
-
Sigma Receptors (σ1 and σ2): The sigma-1 (σ1) receptor is a particularly important target. It functions as an intracellular chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and plays a crucial role in regulating calcium signaling, ion channel activity, and neuronal survival.[4] Ligands that act as agonists at the σ1 receptor have shown potent anti-amnesic and neuroprotective effects in preclinical models.[4] The phenylpropylamine structure, in particular, is considered a potential pharmacophore for selective sigma-2 (σ2) ligands, which are implicated in cell proliferation and neuroplasticity.[5]
-
Acetylcholinesterase (AChE): Certain derivatives have been developed as potent AChE inhibitors.[6][7] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic signaling, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[6]
-
Dopaminergic System: The structural relationship of some analogs to known antiparkinsonian agents suggests a modulatory effect on the dopaminergic system.[1][3] This is critical for research into Parkinson's disease, which is characterized by the loss of dopamine-producing neurons.[3]
-
AMPA Receptors: Phenylalanine-based derivatives have been identified as competitive antagonists of AMPA receptors, a type of glutamate receptor.[8][9] This activity is highly relevant for conditions involving excitotoxicity and seizures, with demonstrated anticonvulsant potential in animal models.[8][9]
Application I: Neuroprotection in Parkinson's Disease Models
Scientific Rationale: Parkinson's disease (PD) involves the progressive loss of dopaminergic neurons in the substantia nigra.[3] Compounds that can protect these neurons from degeneration are of high therapeutic interest. The neuroprotective potential of this compound analogs can be attributed to several mechanisms, including σ1 receptor agonism, antioxidant activity, and anti-inflammatory effects.[4][10][11]
Protocol 1: In Vitro Neuroprotection Assay using an MPTP-Induced Cell Model
This protocol assesses the ability of a test compound to protect dopaminergic-like cells (e.g., SH-SY5Y neuroblastoma) from the neurotoxin MPP+, the active metabolite of MPTP, which selectively damages dopaminergic neurons.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Test compound (e.g., a this compound analog)
-
MPP+ iodide (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" group treated with medium containing the same concentration of solvent (e.g., 0.1% DMSO) as the highest compound concentration. Incubate for 2 hours.
-
Causality Insight: Pre-incubation allows the compound to enter the cells and engage its target(s) (e.g., activate σ1 receptors, upregulate antioxidant pathways) before the neurotoxic insult is introduced.
-
-
Neurotoxin Challenge: Prepare a 2 mM stock solution of MPP+ in culture medium. Add 50 µL of this solution to each well (except the "untreated control" wells) to achieve a final concentration of 500 µM MPP+. The untreated control wells receive 50 µL of plain medium.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 15 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Plot the percentage of viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
Self-Validation & Controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Toxin Control: Cells treated only with MPP+ (represents maximum toxicity).
-
Vehicle Control: Cells treated with the solvent for the test compound plus MPP+ (ensures the solvent has no protective effect).
Application II: Assessing Anti-Amnesic Effects in Alzheimer's Disease Models
Scientific Rationale: Cognitive decline in Alzheimer's disease is linked to cholinergic deficits and neuronal loss.[6] Analogs of this compound that function as AChE inhibitors or σ1 receptor agonists can potentially ameliorate these deficits.[4][6] The scopolamine-induced amnesia model in rodents is a standard method for screening compounds with anti-amnesic properties. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
Protocol 2: In Vivo Passive Avoidance Test for Memory Enhancement
This protocol evaluates the ability of a test compound to reverse scopolamine-induced memory impairment in mice. The test relies on the animal's natural tendency to prefer dark environments over light ones, conditioning them to associate the dark chamber with a mild foot shock.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment separated by a guillotine door)
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
Step-by-Step Methodology:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
Test Compound (Dose 1) + Scopolamine
-
Test Compound (Dose 2) + Scopolamine
-
-
Drug Administration: Administer the test compound or its vehicle via the desired route (e.g., intraperitoneal injection, p.o.) 60 minutes before the training trial. Administer scopolamine (e.g., 1 mg/kg, s.c.) or its vehicle 30 minutes before the training trial.
-
Training Trial (Day 1):
-
Place a mouse in the light compartment of the apparatus.
-
After a 10-second acclimation, the guillotine door opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the mouse to its home cage immediately after the shock.
-
-
Test Trial (Day 2, 24 hours later):
-
Place the mouse back into the light compartment.
-
Open the guillotine door after 10 seconds.
-
Record the step-through latency, up to a maximum cut-off time (e.g., 300 seconds). No shock is delivered during the test trial.
-
Causality Insight: A longer latency in the test trial indicates that the mouse remembers the aversive experience from the training day. Scopolamine is expected to shorten this latency (amnesia), and an effective compound should reverse this effect, leading to a longer latency.
-
-
Data Analysis: Compare the step-through latencies between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Self-Validation & Controls:
-
Vehicle + Vehicle Group: Establishes the baseline memory performance without any drug intervention.
-
Vehicle + Scopolamine Group: Confirms the amnesic effect of scopolamine, serving as the primary negative control against which the test compound's efficacy is measured.
Data Presentation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Pharmacological Profile of Representative Analogs
| Compound ID | Target | Assay Type | Affinity (Ki, nM) | Functional Activity | Reference |
| Analog A | σ1 Receptor | Radioligand Binding | 5.2 | Agonist | [4] |
| Analog B | σ2 Receptor | Radioligand Binding | 34.0 | N/A | [12] |
| TAK-147 | AChE | Enzyme Inhibition | 0.8 | Inhibitor | [6][7] |
| Analog C | H3 Receptor | Radioligand Binding | 2.7 | Antagonist | [13] |
Table 2: In Vivo Efficacy in Neurological Models
| Compound ID | Model | Dose (mg/kg) | Outcome | Effect Size | Reference |
| TAK-147 | Scopolamine-induced amnesia | 1.0 - 3.0 | Ameliorated passive avoidance deficit | Significant (p < 0.05) | [6] |
| Prottremine Derivative | MPTP-induced Parkinsonism | 20.0 | Antiparkinsonian efficacy | Comparable to Levodopa | [3] |
| Piperine | MPTP-induced Parkinsonism | 10.0 | Attenuated motor deficits | Significant (p < 0.05) | [10] |
| PCA | Maximal Electroshock Seizure | 7.0 (ED₅₀) | Anticonvulsant activity | Potent | [14] |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. Below are examples created using the DOT language.
Caption: A typical in vitro screening workflow for identifying lead compounds.
Caption: A simplified diagram of the σ1 receptor's role in neuroprotection.
References
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Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 195–206. [Link]
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Ono, S., Kitamura, Y., & Yamamoto, M. (1996). Effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1 -H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, on impaired learning and memory in animal models. The Journal of Pharmacology and Experimental Therapeutics, 277(3), 1292–1304. [Link]
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Zarubina, D. D., et al. (2024). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2024(1), M1832. [Link]
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Laghezza, A., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]
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Maeda, D. Y., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497–500. [Link]
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Yamamoto, T., et al. (2002). Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats. Neuroscience Letters, 331(1), 33–36. [Link]
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McCurdy, C. R., et al. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 37(14), 2279–2286. [Link]
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IRIS Unict. (2024). A focus on piperidine and piperazine scaffolds. [Link]
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Szałabska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10464–10485. [Link]
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Siwek, A., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 27(3), 875. [Link]
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Thurkauf, A., et al. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 708–712. [Link]
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Shrivastava, S. K., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 16(5), 4485–4492. [Link]
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Hirata, Y., et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuropharmacology, 55(5), 654–660. [Link]
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Siwek, A., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. Molecules, 27(3), 875. [Link]
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Analytical techniques for the quantification of "1-Phenyl-3-(piperidin-1-yl)propan-1-amine"
An Application Note and Protocols for the Quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Authored by: Senior Application Scientist, Gemini Analytical
Publication Date: January 17, 2026
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate and robust quantification of this compound. This compound, characterized by a primary amine at the benzylic position and a tertiary amine within the piperidine ring, presents unique challenges for analysis due to its basicity and lack of a strong native chromophore. To address this, we present three validated analytical strategies tailored for researchers, scientists, and drug development professionals. The primary and most sensitive method detailed is a direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative protocols are provided utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after pre-column derivatization. Each protocol is designed to ensure scientific integrity, supported by causality-driven experimental choices and adherence to international validation standards.
Introduction and Analytical Challenges
This compound is a bifunctional amine whose precise quantification is essential in various stages of pharmaceutical development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The molecule's structure, featuring both a primary and a tertiary amine, dictates its physicochemical properties, including high polarity and basicity. These characteristics pose several analytical challenges:
-
Poor Chromatographic Peak Shape: The basic amine groups can interact strongly with residual silanols on conventional silica-based columns, leading to peak tailing and poor resolution.
-
Lack of UV Chromophore: The phenyl group provides some UV absorbance, but it is often insufficient for achieving the low limits of detection required for trace-level analysis in complex matrices like biological fluids.[1]
-
High Polarity: The compound's polarity can result in poor retention on traditional reversed-phase columns.
To overcome these obstacles, analytical strategies must either employ highly selective detection methods like mass spectrometry or enhance the analyte's properties through chemical derivatization.[1] This guide provides robust protocols for both approaches, validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the data is fit for its intended purpose.[2][3]
Recommended Analytical Strategies: An Overview
We present three distinct, yet complementary, analytical workflows. The choice of method will depend on the required sensitivity, available instrumentation, and the complexity of the sample matrix.
| Technique | Principle | Primary Advantage | Considerations |
| LC-MS/MS | Direct analysis, separation by HPLC coupled with highly selective and sensitive mass detection. | High sensitivity and selectivity without derivatization; ideal for complex matrices.[1][4] | Higher instrument cost. |
| GC-MS | Separation of volatile analytes. Requires derivatization to increase volatility and thermal stability. | Excellent chromatographic resolution and definitive mass-based identification.[5] | Derivatization adds a step to sample preparation. |
| HPLC-UV/FLD | Separation by HPLC with UV or Fluorescence detection after pre-column derivatization. | Cost-effective, widely available instrumentation.[1] | Derivatization is required to enhance detectability.[6] |
Primary Recommended Protocol: Direct Analysis by LC-MS/MS
This method is the gold standard for its unparalleled sensitivity and selectivity, making it ideal for quantifying this compound in plasma, urine, or formulation matrices. The protocol leverages the compound's ability to ionize readily, allowing for direct detection without chemical modification.
Rationale for Method Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the ability to isolate a precursor ion specific to the analyte and fragment it to produce unique product ions.[4] This multiple reaction monitoring (MRM) approach provides exceptional selectivity, effectively filtering out noise from matrix components and ensuring that the measured signal corresponds only to the analyte of interest.[7] This eliminates the need for derivatization, streamlining the sample preparation process.
Caption: Workflow for LC-MS/MS quantification.
Experimental Protocol
A. Reagents and Materials:
-
Reference Standard: this compound
-
Internal Standard (IS): A structurally similar, stable-isotope labeled version is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., a deuterated analog).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
B. Sample Preparation (for Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
C. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290) | Provides high-resolution separation. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate. | Ensures elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) | Required for MRM transitions. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Amines readily accept a proton to form positive ions. |
| MRM Transitions | To be determined by infusing the analyte. Expected Precursor [M+H]⁺. | Provides specificity and sensitivity.[7] |
| Source Temp. | 500°C | Optimizes desolvation. |
| Gas Settings | To be optimized for the specific instrument. |
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines.[3][8] Key parameters to assess include:
| Parameter | Typical Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) > 0.99 over the desired concentration range. |
| Accuracy | Mean recovery of 85-115% (or 80-120% at LLOQ).[4] |
| Precision (RSD%) | Intra- and inter-day precision ≤ 15% (≤ 20% at LLOQ).[4] |
| Limit of Quant. (LOQ) | Signal-to-noise ratio ≥ 10; lowest concentration on the standard curve meeting accuracy/precision criteria.[7] |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the biological matrix. |
Alternative Protocol 1: GC-MS with Derivatization
This method is suitable for laboratories equipped with GC-MS and when high chromatographic resolution is paramount. The analyte is not sufficiently volatile for direct GC analysis, necessitating derivatization. Silylation is a common and effective strategy.
Rationale and Derivatization Chemistry
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the primary amine with a non-polar trimethylsilyl (TMS) group. This transformation has two key benefits:
-
Increases Volatility: It reduces intermolecular hydrogen bonding, allowing the analyte to partition into the gas phase at lower temperatures.
-
Improves Thermal Stability: Protects the amine group from degradation in the hot GC inlet and column.
Caption: Conceptual overview of the derivatization step.
Experimental Protocol
A. Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Evaporate the extraction solvent to complete dryness. Crucially, the sample must be anhydrous before adding the silylating agent.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of a non-polar solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
B. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent GC with Mass Selective Detector (MSD) or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 280°C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min. |
| MS Transfer Line | 290°C |
| Ionization | Electron Impact (EI), 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Alternative Protocol 2: HPLC-UV with Pre-Column Derivatization
This protocol is a cost-effective alternative when mass spectrometry is unavailable. It enhances detectability by attaching a UV-absorbing molecule (a chromophore) to the analyte's primary amine. A patent describing the derivatization of the similar compound 3-aminopiperidine with benzoyl chloride provides a strong basis for this approach.[6]
Rationale and Derivatization Chemistry
Benzoyl chloride reacts selectively with the primary amine of the target analyte under controlled basic conditions to form a stable benzamide derivative.[6][9] This new derivative possesses a strong chromophore, making it easily detectable by UV detectors at wavelengths around 230-254 nm. The tertiary piperidine amine is significantly less reactive under these conditions.
Experimental Protocol
A. Sample Preparation and Derivatization:
-
Extract the analyte from its matrix and evaporate to dryness.
-
Reconstitute the residue in 100 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Add 100 µL of a 2% (w/v) solution of benzoyl chloride in acetonitrile.
-
Vortex immediately and let the reaction proceed for 15 minutes at room temperature.
-
Quench the reaction by adding a small amount of an acidic solution (e.g., 20 µL of 1M HCl) to neutralize the base and remove excess reagent.
-
Inject an aliquot into the HPLC system.
B. HPLC-UV Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with a UV/Vis or Diode Array Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, ramp to 80% B over 15 min. (To be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 35°C |
References
-
Benchchem. (n.d.). Application Note: Quantification of Primary and Secondary Amines in Complex Matrices. Retrieved from Benchchem website.[1]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website.[2]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.[3]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[8]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website.[10]
-
Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[11]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from Waters website.
-
Karthikraj, R., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888.[4]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from Agilent website.[7]
- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
-
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from ACS Publications.[9]
- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- Benchchem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.
- PubChem. (n.d.). 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride.
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from RSC Publishing.[5]
-
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved from Google Patents.[6]
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- 11. youtube.com [youtube.com]
The Versatile Building Block: 1-Phenyl-3-(piperidin-1-yl)propan-1-amine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" emerges as a compound of significant interest. Its structure, featuring a primary amine, a flexible three-carbon linker, a phenyl group, and a piperidine moiety, represents a privileged scaffold found in numerous pharmacologically active agents. The piperidine ring, in particular, is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this versatile building block.
The journey to harnessing the synthetic potential of this compound begins with its precursor, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, a classic example of a Mannich base.[3] This guide will first elucidate the synthesis of this key ketone intermediate and subsequently detail its transformation into the target primary amine. Finally, we will explore the application of this compound as a nucleophilic building block in crucial C-N bond-forming reactions, namely N-alkylation and N-acylation, which are fundamental transformations in the synthesis of advanced pharmaceutical intermediates.
Part 1: Synthesis of the Precursor Ketone via the Mannich Reaction
The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one is efficiently achieved through the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[3] This reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds.
Mechanistic Insight
The reaction commences with the formation of an Eschenmoser's salt-like iminium ion from the reaction between piperidine and formaldehyde. Concurrently, acetophenone, in the presence of an acid catalyst, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to forge a new carbon-carbon bond and yield the β-amino ketone.
Diagram 1: The Mannich Reaction Mechanism
Caption: A simplified workflow of the Mannich reaction.
Experimental Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride
This protocol is adapted from established procedures for Mannich reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 12.0 g (10.0 mL) | 0.10 |
| Piperidine | 85.15 | 8.5 g (9.9 mL) | 0.10 |
| Paraformaldehyde | (30.03)n | 3.3 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 8.3 mL | 0.10 |
| Ethanol | 46.07 | 40 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (12.0 g), piperidine (8.5 g), paraformaldehyde (3.3 g), and ethanol (40 mL).
-
Acidification: To this stirred suspension, carefully add concentrated hydrochloric acid (8.3 mL).
-
Reflux: Heat the reaction mixture to reflux for 2 hours. The mixture should become a clear, homogeneous solution.
-
Cooling and Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to induce crystallization of the hydrochloride salt.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with two portions of cold ethanol (20 mL each).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Outcome:
-
Product: 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
-
Appearance: White crystalline solid
-
Yield: 75-85%
-
Purity: Can be assessed by melting point and NMR spectroscopy.
Part 2: Reduction to the Target Amine
The conversion of the carbonyl group in 1-Phenyl-3-(piperidin-1-yl)propan-1-one to a primary amine is a critical step to yield the desired building block. This transformation is typically achieved through reductive amination or direct reduction of an oxime intermediate. A more direct approach involves the reduction of the ketone to an alcohol, followed by conversion to the amine. However, for the sake of efficiency, a one-pot reductive amination is often preferred. For the purpose of this guide, we will focus on the reduction of the ketone to the corresponding primary amine.
Choosing the Right Reducing Agent
The choice of reducing agent is crucial for the successful and selective reduction of the ketone to the amine.
-
Sodium Borohydride (NaBH₄): A milder reducing agent, often used for the reduction of ketones to alcohols. To achieve amination, the reaction is typically carried out in the presence of an ammonia source.[4][5][6]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent. It will readily reduce the ketone to an alcohol.[7][8][9] While it can be used in more complex multi-step sequences to arrive at the amine, direct reductive amination with LiAlH₄ is less common for this specific transformation.
For this application, a reductive amination approach using sodium borohydride in the presence of an ammonia source is a suitable and commonly employed method.
Diagram 2: Synthesis of this compound
Caption: General scheme for the synthesis of the target amine.
Experimental Protocol: Reductive Amination of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
This protocol is a representative procedure based on established methods for reductive amination of ketones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl | 253.77 | 25.4 g | 0.10 |
| Ammonium Acetate | 77.08 | 38.5 g | 0.50 |
| Methanol | 32.04 | 200 mL | - |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 6.3 g | 0.10 |
| Sodium Hydroxide (2M solution) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 3 x 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (25.4 g) and ammonium acetate (38.5 g) in methanol (200 mL).
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (6.3 g) portion-wise over 15 minutes. The reaction is exothermic, so maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose the excess borohydride.
-
Basification and Extraction: Adjust the pH of the solution to >10 with a 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome:
-
Product: this compound
-
Appearance: Colorless to pale yellow oil
-
Yield: 60-75%
-
Purity: To be confirmed by NMR and Mass Spectrometry.
Part 3: Applications in Further Synthesis
This compound, with its reactive primary amine, is a valuable nucleophile for the construction of more elaborate molecular architectures. Its utility is particularly evident in N-alkylation and N-acylation reactions, which are fundamental for introducing diverse functionalities and building peptide-like linkages.
N-Alkylation: Expanding the Molecular Framework
N-alkylation of the primary amine allows for the introduction of various alkyl or aryl groups, a common strategy in the diversification of drug candidates.[10][11][12][13][14]
Diagram 3: N-Alkylation and N-Acylation Pathways
Caption: Key synthetic transformations of the title amine.
Representative Protocol: N-Benzylation of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 218.34 | 2.18 g | 0.01 |
| Benzyl Bromide | 171.04 | 1.71 g (1.2 mL) | 0.01 |
| Potassium Carbonate | 138.21 | 2.76 g | 0.02 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
Reaction Setup: To a solution of this compound (2.18 g) in acetonitrile (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.71 g) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.
N-Acylation: Forging Amide Bonds
The formation of an amide bond via N-acylation is one of the most important reactions in medicinal chemistry, as the amide functional group is a key component of many drug molecules.[15][16][17][18][19]
Representative Protocol: N-Acetylation of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 218.34 | 2.18 g | 0.01 |
| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 0.011 |
| Triethylamine | 101.19 | 1.52 g (2.1 mL) | 0.015 |
| Dichloromethane | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: Dissolve this compound (2.18 g) and triethylamine (1.52 g) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the solution in an ice bath.
-
Addition of Acylating Agent: To the cold, stirred solution, add a solution of acetyl chloride (0.86 g) in dichloromethane (10 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its efficient synthesis, stemming from the robust Mannich reaction followed by a straightforward reduction, provides ready access to a versatile building block. The presence of a reactive primary amine opens the door to a myriad of synthetic transformations, most notably N-alkylation and N-acylation, enabling the construction of diverse and complex molecular entities. For researchers in the pharmaceutical and fine chemical industries, a thorough understanding of the synthesis and reactivity of this compound is a valuable asset in the quest for novel and impactful molecules. The protocols and insights provided herein are intended to empower scientists to confidently incorporate this valuable building block into their synthetic endeavors.
References
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from University of Bristol, School of Chemistry website: [Link]
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7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical Sciences, 27(4), 485–496. [Link]
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THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE. (n.d.). Retrieved from University of Missouri-St. Louis, Department of Chemistry website: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2015). ACS Omega, 5(1), 1290-1302. [Link]
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Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Arkivoc, 2004(5), 49–61. [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(50), 34947-34951. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Al-Ghorbani, M., & Raju, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]
-
Yao, M., Chen, X., Lu, Y., Guan, Z., Luo, Z., & Zhang, Y. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575–579. [Link]
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2895-2900.
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THE REDUCTION OF A CARBONYL WITH SODIUM. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]
-
(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. (n.d.). Hoffman Fine Chemicals. Retrieved January 17, 2026, from [Link]
-
Noller, C. R., & Baliah, V. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
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-
Reduction with Lithium Aluminium Hydride (LAH). (2023, September 25). Reddit. Retrieved January 17, 2026, from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015, May 20). ResearchGate. Retrieved January 17, 2026, from [Link]
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Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved January 17, 2026, from [Link]
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Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. (2013). Organic & Biomolecular Chemistry, 11(38), 6521-6525. [Link]
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N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(15), 4933. [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust framework for evaluating the in vitro cytotoxicity of the novel compound, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. We move beyond simple procedural lists to explain the causality behind assay selection and experimental design. This guide details a multi-tiered strategy, beginning with broad-spectrum viability screening and progressing to more specific, mechanistic assays to elucidate the mode of cell death. Detailed, self-validating protocols for key assays—including MTT, Neutral Red Uptake, LDH, Caspase-3/7 activity, and ROS production—are provided, complete with data interpretation guidelines and troubleshooting insights.
Introduction: The Need for a Multi-Parametric Cytotoxicity Profile
1-Phenyl-3-(piperidin-1-yl)propan-1-one is a synthetic compound featuring a phenyl, propanone, and piperidine moiety.[1] While related structures containing piperidine rings are known to possess diverse biological activities, potentially interacting with various cellular pathways, the specific cytotoxic profile of this compound is not extensively characterized.[2][3] Cytotoxicity assessment is a critical, foundational step in the preclinical evaluation of any new chemical entity, providing essential data on potential safety liabilities and informing dose selection for further studies.[4][5]
A single cytotoxicity assay provides only one perspective on a compound's effect. A truly insightful analysis relies on a panel of assays that interrogate different cellular health indicators. This multi-parametric approach is essential because a compound can induce cell death through various mechanisms, such as necrosis (catastrophic membrane failure), apoptosis (programmed cell death), or by disrupting specific organelles or metabolic pathways.[6] This guide outlines a strategic workflow to build a comprehensive cytotoxicity profile for 1-Phenyl-3-(piperidin-1-yl)propan-1-one.
Strategic Framework: A Tiered Approach to Cytotoxicity Analysis
We advocate for a tiered approach to efficiently screen and characterize the cytotoxic potential of 1-Phenyl-3-(piperidin-1-yl)propan-1-one. This strategy begins with cost-effective, high-throughput assays to measure overall cell viability and membrane integrity, followed by more targeted assays to investigate specific mechanisms of action suggested by the initial screen.
Caption: Tiered workflow for cytotoxicity assessment.
Cell Line Selection: The Biological Context
The choice of cell line is fundamental for obtaining relevant data.[7] The ideal cell line should be chosen based on the intended application or potential target tissue of the compound. Since the target for 1-Phenyl-3-(piperidin-1-yl)propan-1-one is not defined, a panel of cell lines is recommended.
Recommended Starting Cell Lines:
| Cell Line | Tissue of Origin | Type | Rationale |
| HepG2 | Human Liver | Hepatocellular Carcinoma | Represents the primary site of drug metabolism; crucial for identifying metabolism-dependent cytotoxicity. |
| HEK293 | Human Kidney | Embryonic Kidney | A common, robust cell line for general toxicity screening.[8] |
| A549 | Human Lung | Lung Carcinoma | Represents a potential route of exposure and a common cancer type for drug studies. |
| MRC-5 | Human Lung | Normal Fibroblast | A non-cancerous, normal cell line to assess general toxicity and selectivity against healthy cells.[8] |
Key Considerations:
-
Source: Obtain cell lines from reputable cell banks like ATCC or DSMZ to ensure authenticity and prevent cross-contamination issues.[7]
-
Passage Number: Use low-passage cells to maintain genetic stability and reproducibility.
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can significantly alter cellular responses.[7]
Tier 1: Primary Cytotoxicity Screening Protocols
The goal of this tier is to determine the concentration-dependent effect of the compound on fundamental cellular processes. Running these assays in parallel provides a more robust initial assessment.
MTT Assay: Assessing Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[10][11]
Caption: Key steps of the MTT assay protocol.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of 1-Phenyl-3-(piperidin-1-yl)propan-1-one in culture medium. A suitable solvent like DMSO should be used for the initial stock, ensuring the final solvent concentration in the wells is non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only controls (cells treated with the highest concentration of solvent) and no-cell controls (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the purple formazan crystals.[13]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][12]
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[15] Compromised lysosomal or cell membrane integrity, an early sign of cytotoxicity, results in decreased dye uptake.[15][16]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Dye Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red dye (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[16]
-
Dye Removal: Discard the Neutral Red solution and rinse the cells gently with 150 µL of PBS to remove unincorporated dye.[16]
-
Dye Extraction (Destain): Add 150 µL of a destain solution (typically 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[16]
-
Measurement: Agitate the plate on an orbital shaker for 10-15 minutes to fully extract the dye.[17] Measure the absorbance at 540 nm.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[18] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] The released LDH catalyzes the conversion of a substrate into a colored formazan product, which is measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is crucial to set up the following controls:[19][20]
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.
-
No-Cell Control: Culture medium only (background).
-
-
Sample Collection: After incubation, centrifuge the 96-well plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[21]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of stop solution (often a mild acid) to each well.[21]
-
Measurement: Measure the absorbance at 490 nm (with a reference at 680 nm).[21]
Data Analysis and Interpretation: Determining the IC50
For each assay, data should be normalized and expressed as a percentage of the vehicle-treated control cells.
Calculation of % Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[22][23] It is a key metric of a compound's potency.[24]
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[22] Software such as GraphPad Prism or specialized Excel templates can be used for this analysis.[25]
Interpreting Discrepancies:
-
If IC50 (MTT) << IC50 (LDH): This suggests the compound may be cytostatic (inhibiting proliferation or metabolic activity) rather than acutely cytotoxic (causing membrane rupture). It could also indicate an early apoptotic event not yet leading to membrane lysis. This warrants further investigation with mechanistic assays.
-
If IC50 (NRU) is significantly lower than others: This may point to a specific effect on lysosomal function.
Tier 2: Mechanistic Cytotoxicity Protocols
If Tier 1 results indicate significant cytotoxicity, the next step is to investigate the underlying mechanism.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[26][27] Luminescent or fluorescent assays use a pro-substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[28] The resulting signal is directly proportional to the level of apoptotic activity.
Caption: Principle of a luminescent caspase-3/7 assay.
Detailed Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence. Treat with 1-Phenyl-3-(piperidin-1-yl)propan-1-one at concentrations around the previously determined IC50 value for 6-24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate with the provided assay buffer according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7).[28]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
ROS-Glo™ H₂O₂ Assay: Detecting Oxidative Stress
Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a common mechanism of drug-induced toxicity.[29] The ROS-Glo™ assay specifically measures the levels of hydrogen peroxide (H₂O₂), a long-lived and prevalent ROS molecule.[30] A substrate reacts directly with H₂O₂ to produce a precursor, which is then converted by luciferase to generate a luminescent signal proportional to the H₂O₂ concentration.[31]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate. Treat cells with the test compound for a relevant duration (e.g., 1-6 hours). Include a positive control for ROS induction (e.g., menadione) and an antioxidant control (e.g., N-acetyl-L-cysteine).[30]
-
Substrate Addition: Add the H₂O₂ Substrate solution to each well. Incubate at 37°C for the period recommended by the manufacturer (e.g., 2 hours).[32]
-
Detection Reagent Addition: Add the ROS-Glo™ Detection Reagent (containing luciferase) to each well.
-
Incubation: Incubate for 20 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is stable and proportional to the amount of H₂O₂ generated.[29]
Conclusion and Forward Strategy
This application note provides a validated, multi-parametric strategy to thoroughly characterize the cytotoxic profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-one. By integrating assays that measure metabolic health (MTT), lysosomal integrity (NRU), and membrane integrity (LDH), researchers can obtain a robust IC50 value and initial insights into the mode of action. Subsequent investigation with mechanistic assays for apoptosis (Caspase-3/7) and oxidative stress (ROS) allows for a more definitive characterization of the cellular death pathway. This comprehensive approach ensures a rigorous and reliable assessment, crucial for advancing drug discovery and chemical safety programs.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]
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CytoSMART. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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In Vitro Life Science Technologies. (2023). Cytotoxicity activity (IC50): Significance and symbolism. Retrieved from [Link]
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BMG Labtech. (n.d.). ROS detection in a cell-based format using the Promega ROS-Glo™ assay. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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del-Águila-Figuerola, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylpropan-1-amine. PubChem. Retrieved from [Link]
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PubMed. (2001). (4-Piperidin-1-yl)phenyl Amides: Potent and Selective Human beta(3) Agonists. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Retrieved from [Link]
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Topic: Experimental Framework for the Pharmacological Characterization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for the pharmacological investigation of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. The molecular architecture of this compound, featuring a phenethylamine backbone and a piperidine moiety, suggests potential interactions with key central nervous system (CNS) targets. Structural analogs, such as phencyclidine (PCP) and various monoamine reuptake inhibitors, are known to modulate critical neurotransmitter systems.[1][2] Therefore, this guide outlines a phased, hypothesis-driven approach, beginning with primary target screening and progressing through functional characterization and preliminary in vivo assessment. The protocols herein are designed to be robust and self-validating, providing researchers with a logical and technically sound pathway to elucidate the compound's mechanism of action, potency, and selectivity.
Introduction and Rationale
This compound is a synthetic compound whose pharmacological profile is not yet well-defined. Its structure is a composite of pharmacophores known to confer activity at several major CNS drug targets. Specifically, the 1-phenyl-propan-1-amine core is related to cathinone and amphetamine scaffolds, while the piperidine ring is a key feature of dissociative anesthetics like phencyclidine (PCP).[3] This structural homology strongly suggests that the primary pharmacological activity may involve:
-
NMDA Receptor Antagonism: The piperidine and phenyl groups are arranged in a manner similar to PCP, a well-characterized non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4]
-
Monoamine Transporter Inhibition: The phenethylamine-like backbone is a classic feature of compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).[2]
-
Monoamine Oxidase (MAO) Inhibition: Certain amine-containing structures can inhibit MAO-A or MAO-B, enzymes critical for neurotransmitter degradation.[5][6]
This application note details a systematic workflow to test these hypotheses, beginning with high-throughput in vitro binding and functional assays and culminating in a foundational in vivo behavioral screen.
Figure 2: Hypothesized mechanism at the NMDA receptor based on structural analogy to PCP.
Protocol: NMDA Receptor Functional Assay (Calcium Flux)
Rationale: This assay directly measures the functional consequence of compound binding by assessing its ability to block ion flux through the NMDA receptor channel. [7]
-
Self-Validating System: The assay uses a known antagonist (MK-801) as a positive control for inhibition and measures the response to co-agonists (glutamate and glycine) to ensure cell and receptor viability.
-
Materials & Reagents:
-
HEK293 cells expressing a relevant NMDA receptor subtype (e.g., GluN1/GluN2B).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS) with low/no Mg²⁺.
-
Agonists: L-Glutamate and Glycine.
-
Automated fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Step-by-Step Methodology:
-
Plate the HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash cells and add Assay Buffer containing serial dilutions of the test compound or control antagonist. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Initiate reading to establish a baseline fluorescence.
-
Add a solution of glutamate (e.g., final concentration 10 µM) and glycine (e.g., final concentration 10 µM) to stimulate the receptor.
-
Continue to record fluorescence for 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the normalized response against the log concentration of the test compound and fit to a dose-response curve to determine the IC50.
-
Protocol: Monoamine Neurotransmitter Uptake Assay
Rationale: This "gold standard" functional assay measures the direct inhibition of neurotransmitter transport into synaptosomes, confirming that binding to the transporter translates into a functional blockade of reuptake.
-
Self-Validating System: Reference inhibitors (GBR 12909, Nisoxetine, Citalopram) are used as positive controls to define 100% uptake inhibition.
-
Materials & Reagents:
-
Crude synaptosome preparations from rat striatum (for DAT), cortex (for NET), or whole brain minus striatum (for SERT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Appropriate uptake buffers.
-
-
Step-by-Step Methodology:
-
Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter (at a final concentration near its Km).
-
Allow the reaction to proceed for a short period (e.g., 5-10 minutes).
-
Terminate uptake by rapid filtration over filter mats and washing with ice-cold buffer.
-
Measure the radioactivity trapped inside the synaptosomes via scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 for uptake inhibition for each neurotransmitter by plotting the percent inhibition against the log concentration of the test compound.
-
| Assay Type | Target | Reference Compound | Hypothetical IC50 (nM) |
| Ca²⁺ Flux | NMDA-R (GluN1/N2B) | MK-801 | 120 |
| Synaptosome Uptake | Dopamine (DAT) | GBR 12909 | 350 |
| Synaptosome Uptake | Norepinephrine (NET) | Nisoxetine | 1500 |
| Synaptosome Uptake | Serotonin (SERT) | Citalopram | >10,000 |
| Table 2: Example Data Summary for Functional Assays. |
Phase 4: Preliminary In Vivo Assessment
Following in vitro characterization, a simple in vivo experiment can provide crucial insights into the compound's overall CNS effect and bioavailability.
Protocol: Rodent Locomotor Activity
Rationale: This assay assesses the general stimulant, depressant, or psychotomimetic effects of a compound. Inhibition of DAT is typically associated with hyperlocomotion, while NMDA antagonism can produce a complex pattern of initial hyperlocomotion followed by stereotypy and ataxia. [4][8]
-
Self-Validating System: A vehicle control group establishes baseline activity, and a reference compound group (e.g., cocaine for stimulant effects, MK-801 for NMDA antagonist effects) provides a benchmark for comparison.
-
Materials & Reagents:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open-field arenas equipped with infrared beams or video tracking software.
-
Test compound formulated in an appropriate vehicle (e.g., saline, 5% DMSO).
-
-
Step-by-Step Methodology:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer the test compound or control (e.g., intraperitoneally, I.P.) at several doses (e.g., 1, 3, 10 mg/kg).
-
Place each animal individually into the center of an open-field arena.
-
Record activity automatically for 60 minutes.
-
-
Data Analysis:
-
Key parameters include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects.
-
Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Conclusion and Future Directions
This application note provides a foundational, multi-phased strategy to elucidate the pharmacology of this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral analysis, researchers can build a comprehensive profile of the compound's mechanism of action, potency, and selectivity. The results from this workflow will guide future studies, which may include more advanced electrophysiology, microdialysis to measure neurotransmitter levels in the brain, and evaluation in animal models of specific neurological or psychiatric disorders.
References
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Cho, A. K., Masayuki Hiramatsu, H., Schmitz, D. A., Nabeshima, T., & Tsutomu Kameyama, K. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology, Biochemistry and Behavior, 39(4), 947-953. [Link]
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PubMed. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. National Center for Biotechnology Information. [Link]
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Erowid. (n.d.). Synthesis and Pharmacology of PCP Analogs. Erowid Library. [Link]
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French, E. D., & Vantini, G. (1984). The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. European Journal of Pharmacology, 104(3-4), 363-367. [Link]
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Traynelis, S. F., et al. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. Humana Press. [Link]
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Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57788. [Link]
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Salussolia, C. L., et al. (2011). Arrangement of Subunits in Functional NMDA Receptors. Journal of Neuroscience, 31(31), 11295-11300. [Link]
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ResearchGate. (n.d.). Experimental simulation protocols. Panels (A,B) illustrate NMDA... ResearchGate. [Link]
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Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]
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Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. [Link]
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Lengyel, K., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 119-126. [Link]
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Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors and Their Importance in Pharmacology and Medicine. Research Signpost. [Link]
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Khan, I., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3188. [Link]
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Furukawa, H., et al. (2022). Development and characterization of functional antibodies targeting NMDA receptors. Nature Communications, 13(1), 947. [Link]
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PubMed. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Center for Biotechnology Information. [Link]
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Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
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PubMed. (2004). Syntheses and Biological Evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 Antagonists. National Center for Biotechnology Information. [Link]
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ResearchGate. (1997). Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. ResearchGate. [Link]
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ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
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Digital CSIC. (2021). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new... Digital CSIC. [Link]
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PubMed. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. National Center for Biotechnology Information. [Link]
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- 4. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Derivatization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine for Analytical Purposes
Abstract
This document provides a comprehensive technical guide on the derivatization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine , a chiral primary amine, for analytical quantification and characterization. Due to its polarity, low volatility, and the presence of a chiral center, direct analysis of this compound by gas chromatography (GC) or liquid chromatography (LC) can result in poor peak shape, low sensitivity, and an inability to resolve enantiomers. Chemical derivatization addresses these challenges by modifying the primary amine functional group to create a derivative with improved analytical properties. This guide details validated protocols for achiral and chiral derivatization strategies coupled with GC-Mass Spectrometry (GC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with the necessary tools for robust and accurate analysis in complex matrices.
Introduction: The Rationale for Derivatization
This compound possesses two key structural features that complicate its direct analysis: a polar primary amine and a stereocenter at the C1 position.
-
Analytical Challenges of the Primary Amine: The active hydrogens on the primary amine lead to strong intermolecular hydrogen bonding, which decreases volatility, making GC analysis difficult without high temperatures that risk thermal degradation.[1] In GC systems, the polar amine can interact with active sites in the inlet and on the column, causing significant peak tailing and poor reproducibility.[2] In LC-MS, while the compound is amenable to analysis, its ionization efficiency in electrospray ionization (ESI) can be variable and subject to matrix suppression.[3]
-
The Imperative of Chiral Analysis: The molecule is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). These enantiomers may have different pharmacological and toxicological profiles. Standard chromatographic techniques cannot separate enantiomers. Therefore, chiral analysis is often a regulatory and scientific necessity. Derivatization with an enantiomerically pure reagent converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column.[4]
This guide is structured to provide both the foundational theory and actionable protocols to overcome these challenges. We will explore methods to enhance volatility and thermal stability for GC-MS, improve retention and ionization for LC-MS/MS, and resolve enantiomers for stereospecific quantification.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization for GC aims to replace the active hydrogens of the primary amine with non-polar groups, thereby increasing volatility and reducing interactions with the chromatographic system.[5][6]
2.1. Method 1: Silylation for Achiral Analysis
Silylation is a robust and common technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[7] The resulting TMS derivative is significantly more volatile and thermally stable.[1] The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst to enhance reactivity, especially with sterically hindered amines.[2][7]
Causality: The lone pair of electrons on the primary amine's nitrogen atom performs a nucleophilic attack on the silicon atom of BSTFA.[2] This leads to the displacement of a trifluoroacetamide leaving group and the formation of a stable N-Si bond. The tertiary amine of the piperidine ring is significantly less reactive and will not be derivatized under these conditions.[7]
Sources
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- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" synthesis
Here is the technical support center for "Optimizing reaction conditions for '1-Phenyl-3-(piperidin-1-yl)propan-1-one' synthesis"
Technical Support Center: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one, a classic Mannich base. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. The primary synthetic route discussed is the three-component Mannich reaction involving acetophenone, formaldehyde, and piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1-Phenyl-3-(piperidin-1-yl)propan-1-one?
The most direct and common method is the Mannich reaction. This is a three-component condensation of a compound with an active hydrogen (acetophenone), an aldehyde that cannot enolize (formaldehyde), and a secondary amine (piperidine).[1][2] The reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base.
Q2: My goal is to synthesize 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. Is this guide relevant?
Absolutely. The synthesis of the target amine first requires the successful synthesis of the corresponding ketone, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, via the Mannich reaction. The ketone is then subsequently reduced to the desired amine in a separate step. Optimizing the initial Mannich reaction is the most critical phase and the primary focus of this guide, as it is where most yield and purity issues arise.
Q3: What are the typical starting materials and their roles?
-
Acetophenone: Provides the active hydrogen on its α-carbon, acting as the nucleophile in its enol form.
-
Formaldehyde: The most commonly used aldehyde in Mannich reactions due to its high reactivity and inability to self-condense via an aldol pathway.[3] It reacts with the amine to form the electrophilic iminium ion. Paraformaldehyde, its solid polymer, is often used for convenience.
-
Piperidine: A secondary amine that reacts with formaldehyde to form the key electrophilic intermediate, the piperidinium methylene iminium ion.
-
Solvent: Protic solvents like ethanol or methanol are frequently used as they facilitate the formation of the iminium ion.[4][5]
-
Catalyst: Often, a catalytic amount of acid (like HCl) is used to promote the reaction.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Mannich reaction is resulting in a very low yield or has failed completely. What are the common causes and how can I fix this?
Low or no yield is a frequent problem that can often be traced back to reagent quality or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Integrity:
-
Formaldehyde Source: If using paraformaldehyde, ensure it is fresh and of high quality. Old paraformaldehyde can fail to depolymerize effectively, starving the reaction of the necessary electrophile.[4] Consider using an aqueous formaldehyde solution (formalin) as an alternative, though this will introduce water, which can affect the reaction equilibrium.
-
Amine and Ketone Purity: The purity of your piperidine and acetophenone is crucial. Impurities can introduce competing side reactions.[4] Ensure they are appropriately purified and stored.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. While heating (reflux) is often necessary to drive the reaction to completion, excessive heat can lead to decomposition or promote side reactions.[5][6] If you observe a complex product mixture at high temperatures, try running the reaction at a lower temperature (e.g., room temperature to 50°C) for a longer duration.[5]
-
Reaction Time: Mannich reactions can vary in duration from a few hours to overnight.[4] It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal degradation of the product.
-
pH Control: The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion and the enol form of the ketone. A small amount of a strong acid like HCl is often beneficial.[4] However, strongly acidic conditions can also lead to unwanted side reactions. If you are not using a catalyst, consider adding a catalytic amount.
-
-
Stoichiometry:
-
Molar Ratios: Carefully verify the molar ratios of your reactants. While a 1:1:1 stoichiometry is the theoretical basis, it can be beneficial to use a slight excess (1.1-1.2 equivalents) of the formaldehyde and amine to ensure the complete conversion of the more valuable ketone.
-
Issue 2: Significant Impurity and Side-Product Formation
Q: My crude product is highly impure, showing multiple spots on TLC. What are the likely side reactions, and how can they be minimized?
The formation of byproducts is common if conditions are not optimized. The main culprits are:
-
Bis-alkylation: Acetophenone has three acidic α-hydrogens. It is possible for the initial Mannich product to react again with another iminium ion, leading to a di-substituted product.
-
Solution: Use a slight excess of the ketone relative to the amine and formaldehyde. This favors the mono-alkylation product.[6] Controlling the order of addition, such as adding the ketone slowly to the pre-formed iminium salt, can also mitigate this.
-
-
Aldol Condensation: The ketone (acetophenone) can undergo self-condensation under either acidic or basic conditions, competing with the desired Mannich reaction.
-
Amine-Formaldehyde Adducts: Formaldehyde can react with the amine to form various adducts or polymers if not consumed by the ketone.
-
Solution: Ensure efficient mixing and maintain an appropriate temperature to facilitate the complete three-component reaction.
-
Issue 3: Difficult Product Isolation and Purification
Q: I'm struggling to isolate a pure product from the reaction mixture. What is the recommended workup and purification procedure?
The basic nitrogen atom in the Mannich product allows for straightforward purification via acid-base extraction.
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water to remove water-soluble components like excess formaldehyde or amine salts.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic Mannich product will protonate and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by slowly adding a base like NaOH or Na₂CO₃. This deprotonates the Mannich base, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.
-
-
Purification:
-
The crude product obtained after extraction can be purified by recrystallization. A common method is to precipitate the product as its hydrochloride salt from a solvent like ethanol or acetone.[4] The free base can also be recrystallized from a non-polar solvent system.
-
Visualized Reaction Mechanism and Workflow
Mannich Reaction Mechanism
The reaction proceeds in three key stages: (1) Formation of the electrophilic iminium ion from piperidine and formaldehyde, (2) Tautomerization of acetophenone to its enol form, and (3) Nucleophilic attack of the enol on the iminium ion.
Sources
Technical Support Center: Optimizing the Synthesis and Purification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Welcome to the technical support guide for 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. As a key Mannich base, its efficient synthesis and high purity are often critical for subsequent applications, including its use as a pharmaceutical intermediate.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you improve both yield and purity in your experiments.
Section 1: Synthesis Troubleshooting and Optimization
This section addresses the most frequent questions regarding the synthesis of this compound, which is typically achieved via the Mannich reaction.[3][4]
Q1: What is the fundamental synthetic route for this compound, and what is the underlying mechanism?
A1: The most direct and widely employed method is the three-component Mannich reaction .[5] This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For this specific target, the reactants are:
-
An active hydrogen compound: Acetophenone
-
A non-enolizable aldehyde: Formaldehyde
-
A secondary amine: Piperidine
The reaction proceeds through the formation of a highly reactive piperidinium-based iminium ion from the reaction of piperidine and formaldehyde. Acetophenone, under slightly acidic conditions, generates a small equilibrium concentration of its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone product.[4]
Q2: My reaction yield is consistently below 50%. What are the most critical parameters to investigate for improvement?
A2: Low yields in this Mannich reaction are common and can typically be traced back to suboptimal reaction conditions. The interplay between reactant stoichiometry, temperature, and solvent is crucial. Here are the key areas to troubleshoot:
-
Stoichiometry: While a 1:1:1 molar ratio of acetophenone, formaldehyde, and piperidine is theoretically required, side reactions can consume reactants. It is often beneficial to use a slight excess (1.1 to 1.2 equivalents) of both formaldehyde and piperidine to ensure the complete conversion of the limiting reagent, acetophenone.[1]
-
Order of Addition & Iminium Ion Pre-formation: Instead of mixing all three components at once, consider pre-forming the iminium salt. This can be achieved by first reacting piperidine hydrochloride with formaldehyde or by gently warming piperidine and aqueous formaldehyde in the reaction solvent for a short period (e.g., 15-20 minutes) before adding the acetophenone. This ensures the electrophile is readily available for the enol to attack and can minimize side reactions involving formaldehyde.
-
Temperature Control: The reaction is typically exothermic. Uncontrolled temperature can lead to the formation of polymeric byproducts from formaldehyde or self-condensation of acetophenone. A moderate temperature range of 40-60°C is often optimal. Running the reaction at reflux in a solvent like ethanol can also be effective, but initial trials should be monitored carefully.[6]
-
Solvent Selection: Protic solvents like ethanol or methanol are standard choices as they effectively dissolve the reactants and the amine salt intermediate. For challenging reactions, aprotic solvents like benzene or THF can be used, sometimes with azeotropic removal of water to drive the reaction forward.[6]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale & Expert Insight |
| Molar Ratio | 1 : 1.1 : 1.1 | A slight excess of the amine and aldehyde components pushes the equilibrium towards the product, compensating for any loss to side reactions. |
| (Acetophenone:Piperidine:Formaldehyde) | ||
| Temperature | 40 - 60 °C | Balances reaction rate against thermal degradation and polymerization. Monitor with a thermometer; do not assume ambient temperature is sufficient. |
| Solvent | Ethanol (95%) | Good solubility for reactants and intermediates. Its boiling point provides a suitable reflux temperature if higher energy is needed. |
| Reaction Time | 3 - 6 hours | Monitor progress by Thin Layer Chromatography (TLC). The reaction is often complete within this timeframe. Prolonged heating can increase byproduct formation. |
| pH | Mildly Acidic (pH 5-6) | Catalyzes both enol formation from acetophenone and iminium ion formation. Using piperidine hydrochloride or adding a catalytic amount of HCl is common. |
Q3: My final product is contaminated with persistent impurities. What are the likely side products and how can they be minimized?
A3: The primary impurities arise from competing reaction pathways. Understanding these allows for targeted prevention.
-
Bis-Mannich Product: The most common impurity is often the result of the initial product reacting again with another iminium ion at the α-carbon. This is more likely if there is a large excess of the iminium ion and at elevated temperatures.
-
Mitigation: Use a controlled stoichiometry, as detailed in Q2. Add the acetophenone slowly to the pre-formed iminium salt solution to ensure the acetophenone is the limiting reagent at any given time.
-
-
Acetophenone Self-Condensation: Under strongly basic or acidic conditions, acetophenone can undergo self-condensation to form dypnone.
-
Mitigation: Maintain careful pH control. Avoid using strong bases like NaOH or KOH as catalysts. A mild acid catalyst is sufficient.
-
-
Formaldehyde Polymerization: Excess formaldehyde, especially when heated, can form paraformaldehyde, a white solid that can complicate workup.
-
Mitigation: Use fresh, high-quality formaldehyde solution and avoid excessive temperatures for prolonged periods. Using a slight, not gross, excess is key.
-
Section 2: Purification Troubleshooting Guide
Purifying a basic amine like this compound requires specific strategies to remove unreacted starting materials and side products effectively.
Q4: What is the most robust and scalable method for purifying the crude product?
A4: For a basic amine, a multi-step approach combining extraction and salt formation is highly effective and scalable.
-
Acid-Base Extraction: This is the first and most critical step. After the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water. The organic layer, containing the desired amine product along with non-basic impurities (like unreacted acetophenone or condensation byproducts), is then extracted with dilute aqueous acid (e.g., 1-2 M HCl).
-
The Principle: The basic piperidine nitrogen gets protonated, forming a water-soluble hydrochloride salt that moves into the aqueous layer. Neutral organic impurities remain in the organic layer, which is then discarded.
-
Execution: The acidic aqueous layer is then washed once more with fresh organic solvent to remove any trapped impurities. Finally, the aqueous layer is cooled in an ice bath and made basic (pH > 10) with an inexpensive base like NaOH. This deprotonates the amine, causing the free base to precipitate or form an oil, which is then extracted back into a fresh organic solvent.
-
-
Recrystallization of the Hydrochloride Salt: For achieving high purity, converting the purified free base back into its hydrochloride salt for recrystallization is the preferred method.[1]
-
Execution: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in the same solvent (or ethereal HCl) until the solution is acidic. The salt will precipitate. This solid can then be recrystallized from a solvent system like an ethanol/water or ethanol/ether mixture to yield highly pure, crystalline material.[1]
-
Q5: I am using silica gel column chromatography, but my yield is low and the peaks show significant tailing. How can I fix this?
A5: This is a classic problem when purifying basic compounds on standard silica gel, which is inherently acidic. The amine sticks to the acidic sites on the silica, leading to poor separation, broad "tailing" peaks, and irreversible adsorption (low yield).
-
Solution 1: Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine to your eluent system.
-
Method: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., Ethyl Acetate / Hexane or Dichloromethane / Methanol). The modifier base will occupy the acidic sites on the silica, allowing your product to elute symmetrically and improving recovery.[7]
-
-
Solution 2: Deactivated Silica: You can prepare a basified silica gel.
-
Method: Make a slurry of the silica gel in the starting eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This ensures the stationary phase is fully deactivated before you load your sample.
-
-
Solution 3: Use an Alternative Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for the purification of basic compounds.
Section 3: Experimental Protocol Example
This protocol provides a reliable starting point for synthesis and purification.
Protocol: Synthesis and Purification of this compound Hydrochloride
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (10.2 g, 0.12 mol) and 95% ethanol (50 mL).
-
Iminium Ion Formation: To the stirred solution, add aqueous formaldehyde (37% w/w, 9.7 mL, 0.12 mol). Stir the mixture at room temperature for 20 minutes.
-
Mannich Reaction: Add acetophenone (12.0 g, 0.10 mol) to the flask in one portion. Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction's completion using TLC (e.g., 5:1 Hexane:Ethyl Acetate with 1% Et₃N).
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 50 mL). Combine the acidic aqueous extracts.
-
Wash the combined aqueous layer with fresh ethyl acetate (30 mL) to remove residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 6 M NaOH solution with stirring until the pH is >10. A white oil (the free base) should separate.
-
Extract the free base into dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine as an oil.
-
-
Purification via Salt Recrystallization:
-
Dissolve the crude oil in isopropanol (50 mL).
-
Slowly add a 2 M solution of HCl in isopropanol dropwise with vigorous stirring until no more white precipitate forms.
-
Cool the slurry in an ice bath for 30 minutes, then collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol and then with diethyl ether.
-
Recrystallize the solid from a minimum amount of hot ethanol/water (e.g., 9:1) to obtain pure this compound hydrochloride as a white crystalline solid. Dry under vacuum.
-
References
-
Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Polycyclic Aromatic Compounds, 1-14. Available at: [Link]
-
Hammouda, M., Hamama, W. S., & Afsah, E. M. (1987). A Study on the Mannich Reaction with 1-Phenylamino-3-indenone. Zeitschrift für Naturforschung B, 42(1), 94-96. Available at: [Link]
-
Gogoi, J., & Doley, A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]
-
Wang, C., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 949. Available at: [Link]
-
Abakumov, G. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. Available at: [Link]
-
Roman, G., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 59(2), 157-166. Available at: [Link]
-
Wang, L., et al. (2015). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. RSC Advances, 5, 10764-10767. Available at: [Link]
-
Habibi, D., & Marvi, O. (2006). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molecular Diversity Preservation International. Available at: [Link]
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- 2. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [lgcstandards.com]
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- 4. oarjbp.com [oarjbp.com]
- 5. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. rsc.org [rsc.org]
Stability issues of "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" in solution
Disclaimer: "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" and its salts are not extensively documented in publicly available scientific literature.[1][2][3] Consequently, this guide is formulated based on the predicted chemical behavior derived from its constituent functional groups—a primary amine, a tertiary amine (piperidine), and a phenyl group. The advice provided herein is grounded in established principles of organic chemistry and drug stability studies.[4][5]
Predicted Stability Profile & Degradation Pathways
The structure of this compound contains two key moieties susceptible to degradation: the primary amine and the tertiary piperidine amine. Amines are well-known to be susceptible to oxidation and can participate in pH-dependent reactions.[6][7]
Key Susceptibilities:
-
Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing reagents.[8][9] This can lead to the formation of N-oxides, imines, or colored degradation products which may alter the compound's activity and solubility.[10][11] Tertiary amines, like the piperidine ring, are particularly prone to forming N-oxides.[8][12]
-
pH-Dependent Degradation: As basic compounds, the protonation state of the amines is dependent on the pH of the solution.[13][14] Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other rearrangement reactions. The stability of the compound is often optimal within a specific pH range where the protonated form, which is generally more stable to oxidation, predominates.[15]
-
Photodegradation: Aromatic compounds can sometimes be sensitive to light, which can provide the energy to initiate degradation reactions.
A visual representation of these predicted degradation pathways is provided below.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with amine-containing compounds in solution.
Issue 1: My solution of the compound is developing a yellow or brown color over time.
-
Question: I prepared a stock solution in DMSO (or another organic solvent) and after a few days at room temperature on the benchtop, it has turned yellow. What is causing this discoloration?
-
Answer: The development of color is a classic indicator of oxidative degradation. The primary and/or tertiary amine functionalities in the molecule are likely being oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities. The resulting degradation products, such as imines and their subsequent polymers, are often colored.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, purge the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light.[16]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of all chemical reactions, including degradation.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides can form in some solvents (like THF or dioxane) over time and will aggressively oxidize amines.
-
Issue 2: I am observing a loss of compound potency or a decrease in the main peak area by HPLC.
-
Question: My experimental results are inconsistent, and HPLC analysis of my stock solution shows a decrease in the main peak and the appearance of new, smaller peaks over time. Why is this happening?
-
Answer: This is a clear indication of chemical degradation. The parent compound is being converted into one or more degradation products, thus reducing its effective concentration and potency. This is a common challenge that necessitates what are known as "forced degradation studies" in pharmaceutical development to identify and understand these pathways.[4][17][18]
-
Troubleshooting Steps:
-
Confirm Identity of Degradants: If you have access to a mass spectrometer (LC-MS), analyze the degraded sample. An increase in mass of 16 Da often suggests the formation of an N-oxide, a common product of tertiary amine oxidation.[10]
-
Perform a Mini-Stability Study: Prepare small aliquots of the compound in different solvents (e.g., DMSO, ethanol, acetonitrile) and at different pH values (e.g., using buffered aqueous solutions). Store them under different conditions (light/dark, room temp/4°C/-20°C). Analyze them by HPLC at set time points (e.g., 0, 24, 48, 72 hours) to identify the optimal storage conditions.
-
Use Freshly Prepared Solutions: For the most sensitive experiments, the best practice is to prepare solutions fresh from solid material immediately before use.
-
Issue 3: The compound is precipitating out of my aqueous buffer.
-
Question: I am trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but it is not fully dissolving or is precipitating over time. What is the issue?
-
Answer: The solubility of amines is highly dependent on pH.[19] The free-base form of an amine is often less soluble in water than its corresponding protonated salt form. At neutral pH, a significant portion of the compound may be in its less soluble free-base form.
-
Troubleshooting Steps:
-
Lower the pH: Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6). By protonating the amine groups, you form a more polar ammonium salt, which should have significantly higher aqueous solubility.
-
Prepare a Concentrated Stock in Organic Solvent: First, dissolve the compound at a high concentration in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. A final DMSO concentration of <0.5% is a common recommendation.
-
Use the Hydrochloride Salt: If available, use the hydrochloride (HCl) salt of the compound for aqueous preparations.[1][2] The salt form is specifically designed for enhanced aqueous solubility.
-
The following workflow can guide your troubleshooting process:
Caption: A logical workflow for troubleshooting stability issues in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol aims to minimize oxidative and light-induced degradation during the preparation of a stock solution for long-term storage.
-
Pre-Preparation:
-
Use a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).
-
Use a new amber glass vial with a PTFE-lined cap.
-
-
Weighing:
-
Accurately weigh the desired amount of solid this compound directly into the vial.
-
-
Solvent Addition:
-
Calculate the required volume of solvent to achieve the target concentration (e.g., for 10 mM).
-
Using a pipette, add the solvent to the vial.
-
-
Inert Gas Purge:
-
Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Purge the headspace of the vial with the inert gas before capping tightly.
-
-
Dissolution:
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
-
Storage:
-
Wrap the cap-vial junction with parafilm to ensure an airtight seal.
-
Store the vial upright in a freezer at -20°C or -80°C.
-
Protocol 2: General HPLC Method for Purity Assessment
This is a generic reverse-phase HPLC method suitable for monitoring the purity of the compound and detecting the formation of degradation products.[20] Method optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard column for separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape for basic amines by protonating them. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A broad gradient to elute the parent compound and potential degradation products. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to avoid column overloading. |
| Detection | UV at 254 nm | The phenyl group should provide strong UV absorbance at this wavelength. |
References
- Smith, J. R. L., & Mann, G. (1969). Amine Oxidation. Part IX. The Electrochemical Oxidation of Some Tertiary Amines: The Effect of Structure on Reactivity. Journal of the Chemical Society B: Physical Organic, 646.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
- Henbest, H. B., & Patton, R. (1960). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC.
- Suty, H., et al. (2015). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Energy & Fuels, 29(8), 5145–5154.
- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- Leggett, G. J., et al. (2013). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. Biointerphases, 8(1), 30.
- Parrish, J. P., & Stradiotto, M. (2012). Developments in the Aerobic Oxidation of Amines.
- University of Calgary. (n.d.). Chapter 21: Amines.
- FDA. (2001). Guidance for Industry. Q1A Stability Testing of New Drug Substances and Products.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
- Bryan Research & Engineering, LLC. (1984).
- MedCrave. (2016).
- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- NCERT. (n.d.). Amines.
- Jain, R., et al. (2007). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Macromolecules, 40(3).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- LibreTexts Chemistry. (2021). Basicity of Amines.
- Idem, R., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Carbon Management, 5(2), 205-218.
- NTNU Open. (2022). Impact of Solvent on the Thermal Stability of Amines.
- ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer?
- Michigan State University. (n.d.). Amine Reactivity.
- Scribd. (n.d.). Degradation Studies of Amines - Carbon Dioxide.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- ResearchGate. (2016).
- LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.
- Sigma-Aldrich. (n.d.). 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.
- Chemspace. (n.d.). 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
Sources
- 1. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [cymitquimica.com]
- 2. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [lgcstandards.com]
- 3. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Amine Reactivity [www2.chemistry.msu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Welcome to the technical support center for the purification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
I. Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark oil after synthesis. Is this normal?
A1: Discoloration, often to a yellow or brown hue, is common for amines and can be an indicator of oxidation or the presence of impurities. Many amines are susceptible to air oxidation, a process that can be accelerated by light exposure. While some color may be inherent, significant darkening often suggests the need for purification to remove oxidized byproducts.
Q2: I'm seeing significant streaking on my silica gel TLC plate, even with a polar mobile phase. What's causing this?
A2: This is a classic issue when chromatographing basic compounds like amines on acidic silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking. To resolve this, you need to modify your chromatographic conditions.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a viable method for purifying high-boiling amines like this compound, especially for removing non-volatile impurities. However, the high boiling point of this compound at atmospheric pressure would likely lead to decomposition. Therefore, distillation under reduced pressure is essential.
Q4: My final product has a persistent low-level impurity that co-elutes during column chromatography. What are my options?
A4: If an impurity is chromatographically similar to your product, consider a different purification technique. Recrystallization of an appropriate salt form (e.g., hydrochloride) can be highly effective in removing closely related impurities. Alternatively, switching to a different chromatographic mode, such as reversed-phase HPLC, may provide the necessary selectivity.
II. In-Depth Troubleshooting Guides
Guide 1: Column Chromatography Purification
The primary challenge in the column chromatography of this compound is its basicity, which leads to strong interactions with standard silica gel. Here's a systematic approach to troubleshooting common issues:
Problem 1: Product Streaking or Tailing on Silica Gel
-
Cause: Strong acid-base interaction between the amine and acidic silanol groups on the silica surface.
-
Solution 1: Mobile Phase Modification. The most common solution is to add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
-
Solution 2: Use of Amine-Functionalized Silica. For particularly challenging separations, an amine-functionalized stationary phase can provide a much less interactive surface, leading to improved peak shape.[1]
-
Solution 3: Deactivated Silica. You can prepare deactivated silica by treating it with a solution of triethylamine in your chosen solvent before packing the column.
Problem 2: Product Does Not Elute from the Column
-
Cause: The chosen mobile phase is not polar enough to overcome the strong adsorption of the diamine to the silica gel.
-
Solution: Increase the polarity of your mobile phase. For this compound, a gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol with triethylamine) is often effective.
Problem 3: Co-elution with Impurities
-
Cause: Impurities with similar polarity to the target compound.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.
-
Solution 2: Reversed-Phase Chromatography. If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative. A typical mobile phase would be a mixture of acetonitrile and water with a pH modifier.
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.
-
Mobile Phase Preparation:
-
System A (Normal Phase): Prepare a stock solution of your chosen eluent (e.g., 95:5 Dichloromethane:Methanol) containing 1% (v/v) triethylamine.
-
System B (Reversed Phase): Prepare a buffered mobile phase, for example, Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Acetate.
-
-
Column Packing:
-
For normal phase, slurry pack the silica gel in the initial, less polar eluent.
-
For reversed phase, slurry pack the C18 silica in the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a less polar mobile phase and gradually increase the polarity.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For amines that are oils at room temperature, converting them to a salt can often yield a crystalline solid that is amenable to recrystallization.
Problem 1: The Free Base is an Oil and Cannot be Recrystallized
-
Cause: The free amine form of the compound has a low melting point or does not readily form a stable crystal lattice.
-
Solution: Salt Formation. Convert the amine to its hydrochloride (HCl) or other suitable salt. The ionic nature of the salt often leads to a higher melting, crystalline solid.
Problem 2: Difficulty Finding a Suitable Recrystallization Solvent
-
Cause: The compound is either too soluble or not soluble enough in common solvents.
-
Solution: Systematic Solvent Screening. Test the solubility of the amine salt in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Salt Formation:
-
Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration and wash with cold solvent.
-
-
Recrystallization:
-
Place the crude salt in a flask and add a minimal amount of the chosen recrystallization solvent (e.g., ethanol/water mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Guide 3: Purification by Vacuum Distillation
For liquid amines, distillation is an effective method for separating them from non-volatile or significantly lower/higher boiling impurities.
Problem: Product Decomposes at High Temperatures
-
Cause: Thermal instability of the amine at its atmospheric boiling point.
-
Solution: Vacuum Distillation. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.
Physicochemical Data (Estimated for this compound)
| Property | Estimated Value | Notes |
| Boiling Point | >300 °C (atmospheric) | High boiling point necessitates vacuum distillation. |
| pKa (Primary Amine) | ~9-10 | Typical for a primary alkylamine. |
| pKa (Tertiary Amine) | ~10-11 | Typical for a piperidine ring. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Drying: If water is a suspected impurity, consider drying the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) and filtering before distillation.
-
Distillation:
-
Heat the distillation flask in an oil bath.
-
Apply vacuum and slowly increase the temperature.
-
Collect fractions based on the boiling point at the given pressure. Discard any initial lower-boiling fractions.
-
Monitor the purity of the collected fractions by an appropriate analytical technique.
-
III. Potential Impurities and Their Removal
Understanding the potential impurities from the synthesis is key to designing an effective purification strategy.
From Reductive Amination of 1-phenyl-3-(piperidin-1-yl)propan-1-one:
-
Unreacted Ketone: Can be removed by column chromatography or by an acidic wash during workup (the amine will go into the aqueous layer as a salt, leaving the neutral ketone in the organic layer).
-
Over-reduction Products: If a strong reducing agent is used, the phenyl ring could potentially be reduced. These are typically less polar and can be separated by chromatography.
-
Starting Amine Impurities: Ensure the purity of the ammonia source used in the reductive amination.
From Mannich Reaction of Acetophenone, Formaldehyde, and Piperidine, followed by reduction:
-
Unreacted Starting Materials: Acetophenone and piperidine can be removed by chromatography or acid-base extraction.
-
Side-Products: The Mannich reaction can sometimes lead to the formation of bis-addition products or other condensation byproducts. These are often more polar and can be separated by column chromatography.
IV. Visualizing Purification Strategies
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
V. References
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
BenchChem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride. Link
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Link
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link
-
How to Purify by Distillation. (n.d.). Link
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Link
-
ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Link
-
PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Link
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Link
-
LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride. Link
-
Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. Link
Sources
Technical Support Center: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical applications, is typically achieved through a two-step process: a Mannich reaction to form the β-amino ketone, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, followed by the reduction of the ketone to the desired amine. While seemingly straightforward, this synthetic route is prone to several side reactions that can significantly impact yield and purity. This guide will address these potential pitfalls with scientifically grounded explanations and practical solutions.
Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during your synthesis.
Problem 1: Low Yield of the Mannich Base (1-Phenyl-3-(piperidin-1-yl)propan-1-one)
Question: I am getting a low yield of my desired Mannich base, and I observe the formation of a significant amount of a byproduct that appears to be a dimer or polymer. What is happening and how can I fix it?
Answer:
This is a common issue in Mannich reactions, often stemming from the reactivity of the formaldehyde and the Mannich base itself.
Causality:
The Mannich reaction involves the formation of an electrophilic iminium ion from piperidine and formaldehyde.[1] Acetophenone, in its enol form, then attacks this iminium ion.[1] However, several competing reactions can occur:
-
Self-Condensation of Acetophenone: Under acidic or basic conditions, acetophenone can undergo self-condensation, though this is generally less favorable.
-
Reaction of the Mannich Base with the Iminium Ion: The formed Mannich base can sometimes react with another molecule of the iminium ion, leading to the formation of dimers or oligomers.[2]
-
Methylene-bis-piperidine Formation: An excess of formaldehyde and piperidine can lead to the formation of methylene-bis-piperidine, which can also participate in the reaction, sometimes leading to undesired byproducts.[3]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of acetophenone can sometimes favor the desired reaction. A common starting point is a 1:1:1 molar ratio of acetophenone, piperidine hydrochloride, and paraformaldehyde.
-
Order of Addition: Add the piperidine hydrochloride to the acetophenone in a suitable solvent (e.g., ethanol) first. Then, add the paraformaldehyde portion-wise while monitoring the reaction temperature. This can help to control the concentration of the highly reactive iminium ion at any given time.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Excursions to higher temperatures can promote side reactions. Refluxing in ethanol is a common condition, but optimization may be required for your specific setup.
-
pH Adjustment: The reaction is typically carried out under mildly acidic conditions.[4] The use of piperidine hydrochloride provides this acidity. Ensure the pH is not too low, as this can promote the polymerization of formaldehyde.
Problem 2: Presence of an α,β-Unsaturated Ketone Impurity
Question: My crude product shows the presence of 1-phenylprop-2-en-1-one. How is this being formed and what can I do to prevent it?
Answer:
The formation of 1-phenylprop-2-en-1-one (phenyl vinyl ketone) is a classic side reaction of Mannich bases, known as β-elimination.
Causality:
The Mannich base, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, can undergo an elimination reaction, particularly under basic conditions or at elevated temperatures during work-up or distillation.[5][6] The piperidine acts as a leaving group, resulting in the formation of the conjugated α,β-unsaturated ketone.
Troubleshooting Protocol:
-
Mild Work-up Conditions: During the work-up of the Mannich reaction, avoid strongly basic conditions for extended periods. Neutralize the reaction mixture carefully and extract the product promptly.
-
Purification Strategy: If distillation is used for purification, employ vacuum distillation at the lowest possible temperature to minimize thermal decomposition. Column chromatography on silica gel is often a milder alternative for purification.
-
Quaternization and Elimination (for purification): In some cases, the elimination reaction can be used to one's advantage for purification. The crude Mannich base can be treated with methyl iodide to form the quaternary ammonium salt, which is then subjected to Hofmann elimination to yield the α,β-unsaturated ketone.[6] This can then be purified and used in other synthetic routes if desired.
Problem 3: Incomplete Reduction of the Ketone to the Amine
Question: I am having trouble achieving complete reduction of 1-Phenyl-3-(piperidin-1-yl)propan-1-one to the desired amine. My product is a mixture of the starting ketone and the final amine.
Answer:
Incomplete reduction is a frequent challenge and can be influenced by the choice of reducing agent, reaction conditions, and the nature of the substrate.
Causality:
Sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones.[7] However, the β-amino group can sometimes influence the reactivity of the carbonyl group. Factors that can lead to incomplete reduction include:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.
-
Deactivation of the Reducing Agent: The reducing agent can be consumed by side reactions or decompose if the reaction conditions are not optimal (e.g., presence of acidic protons).
-
Steric Hindrance: While less likely in this specific molecule, steric hindrance around the carbonyl group can slow down the reduction.
Troubleshooting Protocol:
-
Increase Molar Ratio of Reducing Agent: Use a larger excess of sodium borohydride (e.g., 2-4 equivalents) to ensure the reaction goes to completion.
-
Solvent Choice: The choice of solvent can significantly impact the reduction. Methanol or ethanol are commonly used. Protic solvents can participate in the reaction mechanism.[7]
-
Temperature and Reaction Time: While NaBH₄ reductions are often performed at room temperature or below, gentle heating or extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternative Reducing Agents: If sodium borohydride proves ineffective, consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ is much more reactive and requires anhydrous conditions and careful handling.
Problem 4: Formation of Diastereomers during Reduction
Question: The reduction of my ketone is producing a mixture of diastereomers of the corresponding alcohol, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol, instead of the amine. What is happening?
Answer:
This indicates that the primary reaction is the reduction of the ketone to a secondary alcohol, which is the expected outcome with reducing agents like sodium borohydride. The formation of the amine requires a different synthetic strategy, namely reductive amination. If your goal is the amine, you are using the wrong starting materials for a one-step reductive amination. However, if you are intentionally synthesizing the amino alcohol, the formation of diastereomers is expected.
Causality:
The reduction of a prochiral ketone, such as 1-Phenyl-3-(piperidin-1-yl)propan-1-one, with a non-chiral reducing agent like NaBH₄ will typically result in a racemic mixture of the two possible enantiomers of the alcohol. If there were other stereocenters in the molecule, a mixture of diastereomers would be formed. The stereochemical outcome can sometimes be influenced by the presence of the β-amino group, which can direct the hydride attack.[8][9]
Troubleshooting Protocol for Diastereoselectivity (if synthesizing the amino alcohol):
-
Chelation-Controlled Reduction: Certain reducing agents and additives can promote the formation of one diastereomer over the other through chelation with the β-amino group and the carbonyl oxygen. For example, using zinc borohydride or the addition of cerium chloride (Luche reduction) can influence the stereoselectivity.[10]
-
Directed Reductions: More advanced methods involving chiral reducing agents or catalysts can be employed to achieve high diastereoselectivity or enantioselectivity.[11]
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound in a single step?
A1: A one-pot synthesis is theoretically possible via a three-component reductive amination of acetophenone, formaldehyde, and piperidine. However, this approach can be challenging to control due to the multiple reactive species present. The stepwise approach of first forming the Mannich base and then reducing it generally offers better control and higher purity of the final product.
Q2: What is the best method for purifying the final amine product?
A2: The purification of this compound can be achieved through several methods:
-
Acid-Base Extraction: As a basic compound, the amine can be separated from non-basic impurities by dissolving the crude product in an organic solvent and washing with an acidic solution (e.g., dilute HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is often used.
-
Distillation: Vacuum distillation can be used if the amine is thermally stable. However, care must be taken to avoid high temperatures that could lead to decomposition.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the desired functional groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H stretch of the amine and the absence of the C=O stretch of the starting ketone.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.
Visualizing the Synthetic Pathway and Side Reactions
Synthetic Workflow
Caption: Common side reactions encountered during the synthesis.
Summary of Key Parameters
| Parameter | Mannich Reaction | Ketone Reduction |
| Key Reagents | Acetophenone, Piperidine HCl, Paraformaldehyde | 1-Phenyl-3-(piperidin-1-yl)propan-1-one, NaBH₄ |
| Typical Solvent | Ethanol | Methanol, Ethanol |
| Temperature | Reflux | 0°C to Room Temperature |
| Common Issues | Low yield, Dimer/Polymer formation, β-Elimination | Incomplete reaction, Diastereomer formation |
| Mitigation | Control stoichiometry, Mild work-up | Use excess reducing agent, Optimize solvent/temp |
References
-
NPTEL. (n.d.). Mannich Reaction. NPTEL Archive. Retrieved from [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Possible reaction mechanism for the formation of dimer derivatives.... Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
AOCS. (n.d.). Formation of Dimers and Oligomers. Retrieved from [Link]
-
Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
-
YouTube. (2020, July 2). MANNICH REACTION/ELIMINATION/CONJUGATE ADDITION/NAME REACTION/CONCEPT IN CHEMISTRY. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
PubMed. (n.d.). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the reduction of beta-enamino ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Retrieved from [Link]
-
Oregon State University. (n.d.). CONDENSATION REACTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
One Part of Chemistry. (2013, February 1). Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Welcome to the technical support center for "1-Phenyl-3-(piperidin-1-yl)propan-1-amine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation. Our commitment is to provide you with scientifically sound and field-proven insights to support your research.
Introduction
This compound is a secondary amine and a Mannich base derivative. Due to the presence of the amine functional group, this molecule is susceptible to degradation, which can impact its purity, potency, and safety profile. Understanding the potential degradation pathways and implementing proper storage and handling procedures are critical for obtaining reliable and reproducible experimental results. This guide will address common questions and concerns regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under controlled conditions. Based on supplier recommendations and general chemical principles for secondary amines, the following storage conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential chemical degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | The amine functional group is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Protected from light (amber vial) | Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation reactions. |
| Moisture | Sealed in a dry container | Amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways. |
Q2: My vial of this compound has changed color. What could be the cause?
A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. For amines, this is often due to oxidation. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen, which can lead to the formation of colored impurities like N-oxides or other complex degradation products. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Q3: Can I store the compound in a solution?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for degradation. The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while dissolved oxygen in any solvent can promote oxidation. If short-term storage in solution is necessary, it is advisable to use a dry, aprotic solvent, purge the solution with an inert gas, and store it at a low temperature (e.g., -20°C or -80°C). Always perform a purity check before using a previously prepared solution.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, a systematic investigation is necessary. This typically involves a forced degradation study to intentionally degrade the compound under various stress conditions and develop a stability-indicating analytical method to separate the parent compound from its degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can propose the most likely routes based on the chemical structure and general knowledge of amine degradation.
Technical Support Center: Overcoming Solubility Challenges with 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Welcome to the technical support guide for 1-Phenyl-3-(piperidin-1-yl)propan-1-amine and related compounds. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during in vitro and in vivo experimental setups. Poor aqueous solubility is a frequent hurdle in drug discovery, leading to unreliable data and hindering the progress of promising compounds.[1][2][3] This guide provides in-depth, practical solutions and troubleshooting strategies to ensure your experimental results are both accurate and reproducible.
Section 1: Understanding the Molecule & The Problem
FAQ 1: What are the key structural features of this compound that influence its solubility?
This compound is a basic compound featuring a phenyl ring, a piperidine ring, and a propan-1-amine backbone.[4] Its structure contains both hydrophobic (phenyl ring) and hydrophilic/ionizable (amine groups) moieties.
-
Hydrophobic Character: The phenyl group contributes to the molecule's lipophilicity, which can lead to poor solubility in aqueous buffers.
-
Basic Nature: The presence of two amine groups (a primary amine and a tertiary amine within the piperidine ring) makes the molecule a weak base.[5][6][7][8] These amines can be protonated to form positively charged ammonium salts, which are generally more water-soluble than the neutral form.[7] The extent of protonation, and therefore solubility, is highly dependent on the pH of the solution.
FAQ 2: I'm observing compound precipitation when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?
This is a classic sign of a compound's kinetic solubility limit being exceeded.[9] Here's the underlying mechanism:
-
High Concentration in DMSO: Your compound is likely dissolved at a high concentration (e.g., 10-30 mM) in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent in which it is highly soluble.[10][11]
-
Solvent Shift: When this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly shifts from organic to predominantly aqueous.
-
Precipitation: The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to "crash out" or precipitate.[10][12][13] This leads to an unknown and lower-than-intended final concentration in your assay, resulting in inaccurate measurements of biological activity.[1][2]
FAQ 3: What are the consequences of poor solubility in my assays?
Ignoring solubility issues can severely compromise your research. The primary consequences include:
-
False Negatives: The actual concentration of the dissolved compound is much lower than the nominal concentration, potentially making an active compound appear inactive.[10]
-
Poor Data Reproducibility: The amount of precipitation can vary between wells, plates, and experiments, leading to high variability and unreliable data.[1][2]
-
Assay Interference: Compound aggregates can interfere with assay readouts, for example, by scattering light in optical assays or by non-specifically inhibiting enzymes.[10][14]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor, you may be misled into believing that structural modifications are affecting biological activity when they are only altering solubility.[1]
Section 2: Systematic Approach to Solubility Enhancement
A systematic approach is crucial for efficiently resolving solubility issues. The following workflow provides a logical progression from simple to more complex methods.
Caption: Decision workflow for troubleshooting solubility.
Troubleshooting Guide: Step-by-Step Protocols
Step 1: pH Adjustment
For a basic compound like this compound, lowering the pH of the assay buffer is the most direct and effective first step.[][16] By protonating the amine groups, you form a salt in situ, which drastically increases aqueous solubility.[7][17]
Protocol: pH Optimization
-
Estimate pKa: Based on similar structures, the pKa of the amine groups is likely in the range of 8.0-10.0.
-
Prepare Buffers: Prepare your primary assay buffer at several pH points below the estimated pKa. Good starting points are pH 7.4, 7.0, 6.5, and 6.0.
-
Test Solubility:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Add the stock solution to each buffer to achieve your highest desired final assay concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and ideally below 1%.[13]
-
Incubate for 15-30 minutes at the assay temperature.
-
Visually inspect for precipitation against a dark background. For a more quantitative measure, use nephelometry or light scattering.
-
-
Validate Assay Performance: Once you find a pH that maintains solubility, confirm that your assay (e.g., enzyme activity, cell viability) is not adversely affected by the lower pH.
| pH of Buffer | Visual Observation (at 100 µM) | Impact on Enzyme Activity | Recommendation |
| 7.4 | Heavy Precipitation | N/A | Not Suitable |
| 7.0 | Moderate Precipitation | N/A | Not Suitable |
| 6.5 | Slight Haze | <5% change vs. optimal pH | Proceed |
| 6.0 | Clear Solution | 20% inhibition | Compromises assay integrity |
Step 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or incompatible with your assay, the next step is to introduce a water-miscible organic co-solvent.[18][19] Co-solvents reduce the polarity of the bulk solvent, which can help keep hydrophobic compounds in solution.[18][20]
Protocol: Co-solvent Screening
-
Select Co-solvents: Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).
-
Prepare Stock Solutions: Prepare a high-concentration stock of your compound in the chosen co-solvent (e.g., 50 mM in 100% Ethanol).
-
Test Dilution Series:
-
Use the pH-optimized buffer from the previous step.
-
Prepare serial dilutions of your compound, ensuring the final co-solvent concentration remains low and constant (e.g., start with 1-2% final concentration).
-
Always add the compound stock to the buffer, not the other way around, and mix immediately.[12]
-
-
Assess Assay Compatibility: Run a vehicle control with the highest concentration of the co-solvent to ensure it does not interfere with your assay.
| Co-solvent (2% final) | Visual Observation (at 100 µM in pH 6.5 Buffer) | Impact on Cell Viability | Recommendation |
| Ethanol | Clear Solution | >95% viable | Proceed with caution |
| Propylene Glycol | Clear Solution | >98% viable | Recommended |
| PEG-400 | Clear Solution | >98% viable | Recommended |
Step 3: Employing Solubilizing Excipients
When pH and co-solvents are not enough, specialized solubilizing agents can be used. The two main classes are cyclodextrins and surfactants.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate hydrophobic molecules, like your compound, forming an inclusion complex that is water-soluble.[22][23][24][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[23]
Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your optimized assay buffer.
-
Complexation:
-
Add your DMSO compound stock directly to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex or sonicate the mixture for 5-10 minutes to facilitate complex formation.
-
-
Validate: Confirm that the HP-β-CD itself does not interfere with your assay. The complexation is reversible, so the free drug is available to interact with its target.[]
B. Surfactants
Surfactants (or detergents) can form micelles that encapsulate insoluble compounds.[26][27] It is critical to use non-ionic surfactants at concentrations below their critical micelle concentration (CMC) if possible, to avoid denaturing proteins or disrupting cell membranes.[28]
Protocol: Solubilization with Surfactants
-
Select Surfactant: Mild, non-ionic surfactants like Polysorbate 20 (Tween-20), Polysorbate 80, and Poloxamer 188 are standard choices.[29][30]
-
Prepare Buffer with Surfactant: Add a low concentration of the surfactant to your assay buffer. A good starting point is 0.01% to 0.1% (v/v).[30][31]
-
Test Solubility: Add your DMSO compound stock to the surfactant-containing buffer and assess for precipitation as before.
-
Critical Control: Always run a control with the surfactant alone to check for any background signal or interference in the assay.
Caption: Summary of solubilization strategies.
Section 3: Final Recommendations & Best Practices
-
Always Characterize Your Stock: Before starting a screening campaign, determine the kinetic solubility of your compound in your final assay buffer. This upfront investment saves time and prevents flawed data generation.[2][9]
-
Keep DMSO Concentration Low and Consistent: Aim for a final DMSO concentration of <1%, and ideally <0.5%.[13] Ensure the concentration is the same across all wells, including controls.
-
Order of Addition Matters: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while vortexing or mixing. This rapid dilution can sometimes prevent localized high concentrations that initiate precipitation.
-
Document Everything: Record the exact solubilization protocol used for each experiment, including buffer pH, co-solvent type and concentration, and excipients used. This is crucial for reproducibility.
By applying these systematic troubleshooting steps, you can overcome the solubility challenges presented by this compound, ensuring the integrity and reliability of your experimental data.
References
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Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]
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Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Km Chemistry. [Link]
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eCampusOntario Pressbooks. (n.d.). 26.4 Basicity of Amines. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Scribd. (n.d.). Amine Solubility and Basicity Guide. Scribd. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 68-76. [Link]
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NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Randall, K., Cheng, S. W., & Kotchevar, A. T. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology - Animal, 47(9), 631–639. [Link]
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Bergström, C. A. S., & Al-Tikriti, Y. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 2-15. [Link]
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Llinàs, A., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 435-442. [Link]
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Nasswetter, L., Fischer, M., Scheidt, H., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654. [Link]
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Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecules, 25(22), 5321. [Link]
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ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. ResearchGate. [Link]
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Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
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Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2935-2954. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Williams, H. D., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 10(4), 1487-1502. [Link]
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Kumar, S., & Kaur, A. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(28), 3415-3427. [Link]
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ResearchGate. (2025). In vitro methods to assess drug precipitation. ResearchGate. [Link]
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CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
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Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Tong, W. Q., & Yalkowsky, S. H. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 91(2), 405-410. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Hoffman Fine Chemicals. (n.d.). (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Hoffman Fine Chemicals. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Hoffman Fine Chemicals. [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and pilot-plant production. Our focus is on providing causal explanations for experimental choices to ensure robust, scalable, and reproducible outcomes.
Introduction and Synthetic Strategy Overview
This compound is a substituted aminopropane derivative. Its synthesis is most effectively approached via a two-step sequence involving a classic Mannich reaction followed by a ketone reduction.
-
Step 1: The Mannich Reaction. This cornerstone three-component reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound.[1][2] In this case, acetophenone (the carbonyl compound with an acidic α-proton), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine) condense to form the β-aminoketone intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, commonly known as a Mannich base.[3][4]
-
Step 2: Ketone Reduction. The carbonyl group of the Mannich base intermediate is then selectively reduced to a hydroxyl group, which is subsequently converted to the final amine product. A more direct and common approach is the reductive amination of the ketone, though for this specific molecule, reduction of the pre-formed Mannich base is typical. This guide will focus on the reduction of the ketone to the corresponding amine.
This two-step approach allows for purification of the intermediate Mannich base, which often simplifies the final purification of the target amine and helps to minimize side reactions during the reduction phase.
Visualizing the Synthetic Workflow
The overall synthetic pathway is summarized in the diagram below.
Caption: Troubleshooting workflow for low yield in the Mannich reaction.
Part B: Reduction to this compound
This section covers the conversion of the intermediate ketone to the final target amine. A common and effective method is the reduction of the ketone to an alcohol, followed by conversion to the amine, often accomplished in a one-pot procedure via reductive amination conditions. A direct reduction of the ketone in the presence of an ammonia source is a standard approach.
Frequently Asked Questions (FAQs)
Q4: What are the best reducing agents for this transformation?
A4: The choice of reducing agent is critical and depends on the desired selectivity and scale.
| Reducing Agent | Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | Inexpensive, easy to handle, good selectivity for ketones. | Can sometimes lead to over-reduction if not controlled; requires an acidic workup. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, H₂ pressure (e.g., 50 psi) | Clean reaction, high yields, environmentally friendly (atom economical). [5] | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric. |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF/Ether, 0°C | Very powerful reducing agent. | Non-selective, highly reactive with protic solvents (violent reaction with water), requires stringent anhydrous conditions. Generally overkill for this transformation. [6] |
For most lab-scale syntheses, Sodium Borohydride offers the best balance of reactivity, safety, and cost-effectiveness. For scaling up, catalytic hydrogenation is often preferred for its efficiency and cleaner workup. [5] Q5: How can I purify the final amine product?
A5: The basic nature of the amine product dictates the purification strategy.
-
Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and water. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate the amine product, causing it to move into the aqueous phase while non-basic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then made basic (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. [7]2. Column Chromatography: If impurities have similar basicity, silica gel chromatography can be used. A common eluent system is dichloromethane/methanol with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent the amine product from streaking on the acidic silica gel.
-
Recrystallization: The product can often be converted to a hydrochloride salt by treating the free base with HCl in a suitable solvent (like isopropanol or ether). The resulting salt is typically a crystalline solid that can be purified by recrystallization. [8]
Troubleshooting Guide: Reduction and Purification
Problem: Incomplete Reduction of the Ketone
-
Potential Cause 1: Insufficient Reducing Agent.
-
Diagnosis: Both starting ketone and product amine are observed in the post-reaction analysis.
-
Solution: Ensure at least one full equivalent of the hydride is used for NaBH₄ (as it delivers multiple hydrides, but stoichiometry should be carefully calculated). Often, a slight excess (1.5-2.0 equivalents) is used to ensure complete conversion. For catalytic hydrogenation, ensure the catalyst is active (not poisoned) and that there is sufficient hydrogen pressure and agitation for the reaction.
-
-
Potential Cause 2: Deactivation of the Reducing Agent.
-
Diagnosis: The reaction stalls, and very little product is formed.
-
Solution: Sodium borohydride can be quenched by acidic impurities or water if the reaction is not properly managed. Ensure the starting material is free of acid from the previous step. When using LAH, ensure all glassware and solvents are scrupulously dried.
-
Problem: Formation of an Alcohol Side Product (1-Phenyl-3-(piperidin-1-yl)propan-1-ol)
-
Diagnosis: A major side product is identified as the corresponding amino alcohol.
-
Potential Cause: This occurs during a simple ketone reduction (e.g., with NaBH₄) without a subsequent step to convert the alcohol to the amine.
-
Solution: This troubleshooting assumes a direct reductive amination is intended. If you are reducing the ketone in the presence of an ammonia source (like ammonium acetate or ammonia in methanol) and still see the alcohol, it means the rate of reduction is faster than the rate of imine formation. Try increasing the concentration of the ammonia source or running the reaction at a slightly elevated temperature to favor imine formation before reduction.
Problem: Emulsion during Acid-Base Workup
-
Potential Cause: Amines are surfactants and can stabilize emulsions between organic and aqueous layers, making separation difficult. [7]* Solution: There are several effective methods to break an emulsion:
-
Add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period without agitation.
-
If possible, switch to a more non-polar extraction solvent that is less likely to form stable emulsions.
-
References
- Tilstam, U., et al. (2002). Mannich Reactions of Carbohydrate Derivatives with Ketones to Afford Polyoxy-Functionalized Piperidines. Organic Letters, 4(1), 111-113.
-
Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Amine Unit Optimization and Troubleshooting (2022). YouTube. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Hammouda, M., et al. (1987). A Study on the Mannich Reaction with 1-Phenylamino-3-indenone. Zeitschrift für Naturforschung B, 42(1), 94-96. [Link]
-
Open Access Research Journal of Biology and Pharmacy (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]
-
Glavonjić, J., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181252. [Link]
-
Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
-
Oloyede, A., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5). [Link]
-
Klemm, W. A. (1954). Condensation Reactions of Acetylbenzoyl with Formaldehyde and Amines. Oregon State University. [Link]
- Roman, G., et al. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 55(2), 159-166.
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. [Link]
-
InCatT. Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
Liu, H., et al. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 1030-1033. [Link]
-
MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. oarjbp.com [oarjbp.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
"1-Phenyl-3-(piperidin-1-yl)propan-1-amine" vs. other dopamine reuptake inhibitors
A Senior Application Scientist's Comparative Guide to Dopamine Reuptake Inhibitors: Profiling 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Against Established Agents
For researchers and professionals in drug development, a nuanced understanding of how candidate molecules interact with their targets is paramount. This guide provides an in-depth comparison of the research chemical this compound and its structural class against a panel of well-characterized dopamine reuptake inhibitors (DRIs). We will explore the mechanistic underpinnings of dopamine transport inhibition, present comparative data on potency and selectivity, and provide detailed experimental protocols for robust in-house characterization.
The Central Role of the Dopamine Transporter (DAT)
Dopamine (DA) is a critical neurotransmitter that governs essential brain functions, including motivation, reward, and motor control. The precise regulation of dopamine levels in the synaptic cleft is largely managed by the dopamine transporter (DAT), a presynaptic protein that reabsorbs excess dopamine, thus terminating its signal.
Dopamine Reuptake Inhibitors (DRIs) are compounds that bind to DAT, blocking this reuptake process. This action leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic neurotransmission. This mechanism is the foundation for the therapeutic effects of medications used to treat major depressive disorder, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy, and is also central to the reinforcing properties of stimulants like cocaine.[1][2][3]
Profiling the Target Compound: this compound
Chemical Structure: ``` O // C6H5-C-CH2-CH2-N1CCCCC1 (Ketone form: propan-1-one)
C6H5-CH-CH2-CH2-N1CCCCC1 (Amine form: propan-1-amine)
Caption: Dopamine Reuptake Inhibition at the Synapse.
Experimental Workflows
Accurate characterization of novel compounds requires standardized, robust methodologies. Below are detailed protocols and corresponding workflow diagrams for key in vitro and in vivo assays.
Experimental Protocols
In Vitro Assay: DAT Radioligand Binding
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a DAT Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or DAT-expressing cells in ice-cold buffer (50mM Tris-HCl, 120mM NaCl, pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min to pellet membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend in assay buffer and determine protein concentration (e.g., via BCA assay).
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known DAT inhibitor like GBR12909 (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of a fixed concentration of radioligand (e.g., 1 nM [3H]WIN 35,428).
-
100 µL of the membrane preparation (approx. 50-100 µg protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membranes (with bound radioligand) from the buffer (containing free radioligand).
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any radioligand that is non-specifically trapped in the filter.
-
Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Assay: Synaptosomal Dopamine Uptake Inhibition
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into nerve terminals (synaptosomes).
Workflow Diagram:
Caption: Workflow for a Synaptosomal [3H]Dopamine Uptake Assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: Dissect fresh brain tissue (e.g., mouse striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenize gently and centrifuge at 1,000 x g for 10 min. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 min to pellet the synaptosomes. Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: In microcentrifuge tubes, pre-incubate 50 µL of the synaptosomal suspension with 50 µL of various concentrations of the test compound for 10 minutes at 37°C.
-
Initiate Uptake: Start the uptake reaction by adding 50 µL of [3H]Dopamine (final concentration ~10-20 nM).
-
Timed Incubation: Incubate for exactly 5 minutes at 37°C. The timing is critical to ensure measurement of the initial uptake velocity.
-
Termination: Stop the reaction by adding 1 mL of ice-cold assay buffer followed by rapid filtration through a glass fiber filter, as described in the binding assay. Wash filters 3 times with ice-cold buffer.
-
Counting & Analysis: Quantify radioactivity using a scintillation counter. Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known inhibitor (e.g., GBR12909). Calculate specific uptake and plot as a function of test compound concentration to determine the IC50.
In Vivo Assay: Locomotor Activity
This behavioral assay assesses the stimulant or depressant effects of a compound in rodents. DRIs typically increase locomotor activity.
Workflow Diagram:
Caption: Workflow for an In Vivo Locomotor Activity Test.
Step-by-Step Protocol:
-
Acclimation: House the animals (e.g., male C57BL/6 mice) in the testing room for at least one hour before the experiment begins. Handle the animals for several days prior to testing to reduce stress.
-
Habituation: Place each mouse individually into a locomotor activity chamber (e.g., a 40x40 cm open field box equipped with infrared beams). Allow the mouse to explore freely for 30-60 minutes to establish a baseline activity level as it habituates to the new environment.
-
Administration: Remove the mouse from the chamber and administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, IP).
-
Recording: Immediately return the mouse to the same chamber. An automated system will record activity, typically by counting breaks in the infrared beam arrays. Key parameters include horizontal activity (distance traveled) and vertical activity (rearing). Record data in 5-minute bins for 60 to 120 minutes.
-
Data Analysis: Analyze the data by comparing the total distance traveled (or other relevant metrics) between the drug-treated groups and the vehicle-treated group. A time-course analysis can reveal the onset and duration of the drug's effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
Conclusion and Future Directions
For any research team considering this molecule, the critical next step is a comprehensive characterization using the standardized assays outlined in this guide. Determining its in vitro potency and selectivity at DAT, NET, and SERT will provide the foundational data needed to understand its pharmacological profile. Subsequent in vivo studies, such as locomotor activity, will be essential to confirm its central nervous system activity and behavioral effects. This systematic approach will allow for a robust, data-driven comparison with established DRIs and clarify its potential as a novel research tool or therapeutic lead.
References
-
Bupropion. Wikipedia.[Link]
-
Modafinil. Wikipedia.[Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health.[Link]
-
A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. National Institutes of Health.[Link]
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. National Institutes of Health.[Link]
-
Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed.[Link]
-
Is Cocaine Protonated When it Binds to the Dopamine Transporter? ACS Publications.[Link]
-
Methylphenidate. Wikipedia.[Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed.[Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. National Institutes of Health.[Link]
-
Quantification of Striatal Dopamine Transporters with 123 I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine. Society of Nuclear Medicine and Molecular Imaging.[Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications.[Link]
-
Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats. PubMed.[Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications.[Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. National Institutes of Health.[Link]
-
Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. National Institutes of Health.[Link]
-
Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate.[Link]
-
DAT vs. SERT selectivity of a variety of stimulants. ResearchGate.[Link]
-
PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. National Institutes of Health.[Link]
-
In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. ResearchGate.[Link]
-
Methylphenidate Pathway, Pharmacodynamics. ClinPGx.[Link]
-
The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish. PubMed.[Link]
-
Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. European Journal of Nuclear Medicine and Molecular Imaging.[Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[Link]
-
Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. The Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Bupropion Causes Misdiagnosis in Brain Dopamine Transporter Imaging for Parkinsonism. National Institutes of Health.[Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.[Link]
-
Relationship between blockade of dopamine transporters by oral methylphenidate and the increases in extracellular dopamine: Therapeutic implications. ResearchGate.[Link]
-
Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter. National Institutes of Health.[Link]
-
The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv.[Link]
-
Transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. Johns Hopkins University.[Link]
-
The binding sites for cocaine and dopamine in the dopamine transporter overlap. National Institutes of Health.[Link]
Sources
A Comparative Benchmarking of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Analogs: A Guide for Drug Discovery Professionals
Introduction
The 1-phenyl-3-(piperidin-1-yl)propan-1-amine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of analogs based on this core structure, with a focus on their potential as cytotoxic, anti-inflammatory, and neuropharmacological agents. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance their research in this promising chemical space. The inherent flexibility of the propan-1-amine backbone, coupled with the diverse substitution patterns possible on both the phenyl and piperidine rings, allows for fine-tuning of pharmacological properties, making this class of compounds a fertile ground for the discovery of novel therapeutics.
I. Comparative Cytotoxic Activity of Thioether Analogs
A significant area of investigation for compounds structurally related to this compound is their potential as anticancer agents. A study by Bayanati et al. (2021) provides valuable insights into the cytotoxic effects of a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which incorporate a piperidinylethoxy side chain, a close bioisostere of the piperidinylpropyl moiety.[1][2][3] The cytotoxic activity of these analogs was evaluated against the MCF-7 human breast cancer cell line, a standard model for estrogen receptor-positive breast cancer.
The core hypothesis behind the design of these analogs was that the introduction of a tertiary amine, a pharmacophore present in the selective estrogen receptor modulator (SERM) Tamoxifen, could enhance cytotoxic activity.[1][2][3] The experimental data robustly supports this, with all synthesized compounds demonstrating significant cytotoxicity, in some cases exceeding that of the reference drug, Tamoxifen.[1][2][3]
Quantitative Comparison of Cytotoxic Activity
The cytotoxic effects of the synthesized analogs were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. MCF-7[1] |
| 4a | H | 4-(2-morpholinoethoxy) | H | 0.8 ± 0.1 |
| 4b | H | 4-(2-(piperidin-1-yl)ethoxy) | H | 1.1 ± 0.2 |
| 4c | H | 3-(2-morpholinoethoxy) | H | 0.9 ± 0.1 |
| 4d | H | 3-(2-(piperidin-1-yl)ethoxy) | H | 1.3 ± 0.3 |
| 4e | 4-OCH3 | 4-(2-morpholinoethoxy) | H | 1.0 ± 0.1 |
| 4f | 4-OCH3 | 4-(2-(piperidin-1-yl)ethoxy) | H | 1.2 ± 0.2 |
| 4g | 4-OCH3 | 3-(2-morpholinoethoxy) | H | 0.7 ± 0.1 |
| 4h | 4-OCH3 | 3-(2-(piperidin-1-yl)ethoxy) | H | 0.6 ± 0.1 |
| 4i | 4-Cl | 4-(2-morpholinoethoxy) | H | 1.5 ± 0.3 |
| Tamoxifen | - | - | - | 1.9 ± 0.4 |
Table 1: Comparative cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-one analogs against the MCF-7 cell line.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key structure-activity relationships:
-
Influence of the Tertiary Amine: The presence of the piperidinylethoxy or morpholinoethoxy side chain is crucial for the high cytotoxic activity observed.[1][2][3]
-
Effect of Substituents on the Phenyl Rings:
-
Methoxy substitution on the R1 phenyl ring (compounds 4e-4h ) generally leads to a slight increase in potency compared to the unsubstituted analogs.
-
The position of the alkoxyamine side chain on the R2 phenyl ring also influences activity, with the meta-substituted analogs (4c, 4d, 4g, 4h ) showing slightly higher potency than their para-substituted counterparts.
-
The combination of a methoxy group at the R1 position and a meta-substituted piperidinylethoxy group (4h ) resulted in the most potent compound in the series.[1][2][3]
-
-
Selectivity: Notably, compounds 4a and 4h exhibited no significant cytotoxic effects on normal fibroblast cells, suggesting a degree of tumor cell selectivity.[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the methodology for assessing the cytotoxic activity of the test compounds.
Materials:
-
MCF-7 (human breast cancer) and HFF (human foreskin fibroblast) cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Tamoxifen) are included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
II. Potential Anti-Inflammatory Activity
Proposed Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of related compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2, which are involved in the synthesis of prostaglandins.[7]
-
Lipoxygenase (LOX) enzymes: Inhibition of LOX enzymes, which produce leukotrienes.
-
Pro-inflammatory cytokines: Reduction in the production of cytokines like TNF-α and IL-6.
-
NF-κB signaling pathway: Inhibition of the NF-κB pathway, a central regulator of the inflammatory response.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
A common and robust method to screen for potential anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 (murine macrophage) cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (for nitrite determination)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
III. Potential Neuropharmacological Activity: Dopaminergic and Serotonergic Modulation
The this compound scaffold shares structural similarities with known ligands of dopamine and serotonin receptors.[8] For instance, the N-phenylpiperazine moiety is a common feature in compounds targeting these receptors.[8] Therefore, it is plausible that analogs of this compound could exhibit activity at these important CNS targets.
Rationale for Investigating Dopamine and Serotonin Receptor Binding
-
Dopamine Receptors (e.g., D2, D3): Modulation of dopamine receptors is a key mechanism for antipsychotic and anti-Parkinsonian drugs.[3]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.[8]
A comprehensive understanding of the neuropharmacological profile of these analogs requires the determination of their binding affinities for a panel of relevant receptors.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
General Principle: The assay measures the ability of a test compound to compete with a radioactively labeled ligand (radioligand) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors)
-
Radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Key steps in a radioligand receptor binding assay.
IV. Conclusion and Future Directions
The analogs of this compound represent a versatile chemical scaffold with demonstrated potential in oncology and promising avenues for exploration in inflammation and neuropharmacology. The comparative analysis of the cytotoxic activity of thioether analogs reveals clear structure-activity relationships, providing a roadmap for the design of more potent and selective anticancer agents.
Future research should focus on a more comprehensive biological characterization of this compound class. Specifically, a systematic evaluation of their anti-inflammatory and neuropharmacological profiles is warranted. The experimental protocols detailed in this guide provide a robust framework for such investigations. By elucidating the multifaceted biological activities of these analogs, the scientific community can unlock their full therapeutic potential.
V. References
-
Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229–237. [Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. [Link]
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Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
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Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). PubMed Central. [Link]
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Synthesis, Molecular Modeling, and Biological Evaluation of Novel 1, 3-Diphenyl-2-propen-1-one Based Pyrazolines as Anti-inflammatory Agents. (2014). PubMed. [Link]
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'1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b). (n.d.). ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. (n.d.). ResearchGate. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). PubMed. [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. [Link]
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Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). MDPI. [Link]
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Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. (n.d.). PubMed. [Link]
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Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (n.d.). ResearchGate. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PubMed Central. [Link]
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Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. (1995). PubMed. [Link]
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Comparative Efficacy Analysis: 1-Phenyl-3-(piperidin-1-yl)propan-1-amine versus Trihexyphenidyl
A Guide for Advanced Drug Discovery and Development
This guide provides an in-depth, objective comparison of the pharmacological efficacy of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine and the established anticholinergic agent, Trihexyphenidyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the nuanced mechanistic differences, present supporting quantitative data from analogous compounds, and provide detailed, validated experimental protocols for independent efficacy assessment.
Introduction: Re-evaluating Anticholinergic Strategy in Neurotherapeutics
Trihexyphenidyl, an antimuscarinic agent approved by the FDA in 1949, has long been a tool in the symptomatic management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effect is primarily attributed to the blockade of central muscarinic acetylcholine receptors, which helps to correct the relative cholinergic overactivity resulting from dopamine depletion in the basal ganglia.[3][4][5]
However, the therapeutic landscape is continually evolving, with a growing emphasis on multi-target drug action to address the complex pathophysiology of neurodegenerative disorders. Within this context, structural analogs of established drugs serve as critical starting points for novel therapeutic design. This compound, a close structural analog of Trihexyphenidyl, represents such a scaffold.[6] While Trihexyphenidyl's efficacy is rooted in its potent anticholinergic activity, structure-activity relationship (SAR) studies on its analogs suggest that modifications can introduce significant affinity for other key neural targets, notably the dopamine transporter (DAT).[7][8]
This guide will therefore compare Trihexyphenidyl, the established benchmark, with the pharmacological profile of its analog, this compound, focusing on a hypothesized dual mechanism of action: muscarinic receptor antagonism and dopamine reuptake inhibition.
Mechanistic Frameworks: A Tale of Two Targets
Trihexyphenidyl: The Classic Muscarinic Antagonist
The foundational mechanism of Trihexyphenidyl is its direct inhibitory action on the parasympathetic nervous system, primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[9][10] In the striatum, dopamine and acetylcholine exist in a delicate balance to regulate motor control. The degeneration of dopaminergic neurons in Parkinson's disease leads to a state of relative cholinergic hyperactivity, contributing to tremor and rigidity. Trihexyphenidyl mitigates these symptoms by blocking M1 muscarinic receptors, thereby restoring a more functional equilibrium between these neurotransmitter systems.[3][4]
This compound: A Hypothesized Dual-Action Profile
Based on its structural similarity, the test compound is expected to retain some affinity for muscarinic receptors. However, SAR studies on Trihexyphenidyl analogs have demonstrated that modifications to the piperidine and phenyl rings can significantly enhance affinity for the dopamine transporter (DAT).[7][8] Inhibition of DAT prevents the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing dopaminergic signaling.
A compound with this dual profile could offer a synergistic therapeutic advantage:
-
Anticholinergic Action: To alleviate tremor and rigidity.
-
Dopaminergic Action: To address bradykinesia and potentially non-motor symptoms like anhedonia by boosting synaptic dopamine.
Quantitative Efficacy Comparison
Direct, head-to-head quantitative data for this compound is not extensively published. The following table consolidates established data for Trihexyphenidyl and incorporates data from closely related analogs to project a likely profile for the test compound, providing a scientifically grounded basis for comparison.
| Target | Compound | Binding Affinity (Ki, nM) | Implication | References |
| Muscarinic Receptors | ||||
| M1 Receptor | Trihexyphenidyl | ~1.35 | High affinity, primary target for anti-parkinsonian effects. | [11] |
| Analog Compound | Hypothesized: 5-50 | Expected to retain moderate to high affinity. | [7][8] | |
| M2 Receptor | Trihexyphenidyl | 15 - 40 | Moderate affinity; potential for cardiac side effects. | [11] |
| Analog Compound | Hypothesized: >50 | SAR suggests potential for improved M1 selectivity. | [7][8] | |
| M3 Receptor | Trihexyphenidyl | 5 - 20 | Moderate affinity; linked to peripheral side effects (dry mouth, constipation). | [11] |
| Analog Compound | Hypothesized: >20 | - | [7][8] | |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | Trihexyphenidyl | >10,000 | Negligible affinity; not a primary mechanism. | [7] |
| Analog Compound | Hypothesized: 100-500 | Significant affinity, suggesting a secondary mechanism of action. | [7][8] |
Note: Data for the "Analog Compound" is extrapolated from published structure-activity relationship studies of Trihexyphenidyl analogs.[7][8] This represents a predictive profile that requires empirical validation using the protocols outlined below.
Experimental Protocols for Efficacy Validation
To empirically validate and compare the efficacy of these compounds, the following self-validating in vitro and in vivo protocols are recommended.
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for muscarinic receptor subtypes, quantifying their anticholinergic potential.
-
Objective: To measure the competitive displacement of a radiolabeled antagonist from M1 muscarinic receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1 mAChR.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Assay Buffer: PBS, pH 7.4.
-
Test Compounds: Trihexyphenidyl (positive control), this compound.
-
Non-specific binding control: Atropine (10 µM).
-
Glass fiber filter plates and vacuum manifold.
-
Scintillation counter.
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of atropine (for non-specific binding), or 25 µL of diluted test compound.
-
Radioligand Addition: Add 25 µL of [³H]NMS to all wells at a final concentration of ~0.2-0.5 nM.
-
Membrane Addition: Add 150 µL of the M1 receptor membrane suspension (approx. 10-15 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash each filter 3 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay
This assay quantifies the functional ability of the compounds to inhibit dopamine reuptake.
-
Objective: To measure the potency (IC50) of test compounds in inhibiting the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter (hDAT).
-
Materials:
-
HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: DPBS supplemented with glucose and CaCl₂.
-
Test Compounds: Cocaine (positive control), Trihexyphenidyl, this compound.
-
Non-specific uptake control: Vanoxerine (10 µM).
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with warm uptake buffer. Add uptake buffer containing serial dilutions of the test compounds or controls. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [³H]Dopamine to each well to a final concentration of ~10-20 nM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of initial uptake velocity.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity.
-
Data Analysis: Determine specific uptake by subtracting non-specific uptake (wells with Vanoxerine) from total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC50 value.
-
Protocol 3: In Vivo Haloperidol-Induced Catalepsy Model
This behavioral model assesses the anti-parkinsonian potential of compounds by measuring their ability to reverse drug-induced motor rigidity in rats.
-
Objective: To evaluate the ability of test compounds to reduce the catalepsy induced by the D2 receptor antagonist, haloperidol.
-
Animals: Male Wistar rats (200-250g).
-
Materials:
-
Haloperidol solution (1 mg/kg).
-
Test Compounds: Trihexyphenidyl (e.g., 5 mg/kg), this compound (dose range to be determined).
-
Vehicle control (e.g., saline).
-
Catalepsy bar apparatus (a horizontal wooden bar, 1 cm diameter, raised 9 cm from the surface).
-
Timer.
-
-
Step-by-Step Procedure:
-
Acclimatization: Acclimatize animals to the testing room and handling for at least 3 days prior to the experiment.
-
Treatment Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.
-
Catalepsy Induction: After 30 minutes, administer haloperidol (1 mg/kg, i.p.) to all animals.
-
Behavioral Testing: At 30, 60, 90, and 120 minutes post-haloperidol injection, perform the bar test.
-
Bar Test: Gently place the rat’s forepaws on the horizontal bar. Start the timer. Measure the descent latency, which is the time the rat maintains this unnatural posture before removing both paws to return to a normal position. A cut-off time of 180 seconds is typically used.
-
Data Analysis: Record the descent latency for each animal at each time point. Compare the mean descent latencies between the vehicle group, Trihexyphenidyl group, and the test compound group using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in descent latency compared to the vehicle group indicates anti-cataleptic (and thus, anti-parkinsonian) activity.
-
Conclusion and Future Directions
This guide establishes a clear comparative framework between Trihexyphenidyl and its analog, this compound. Trihexyphenidyl serves as a potent, well-characterized muscarinic antagonist, and its efficacy is confined to this mechanism.[2][9] In contrast, evidence from related structures strongly suggests that this compound is a promising lead compound for a dual-action therapeutic, possessing both anticholinergic and dopamine reuptake inhibitory properties.[7][8]
The provided experimental protocols offer a robust pathway for empirically testing this hypothesis. Successful validation would position this compound not as a mere alternative to Trihexyphenidyl, but as a next-generation scaffold for developing therapies that can address a wider spectrum of motor and non-motor symptoms in Parkinson's disease and other related neurological disorders.
References
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Trihexyphenidyl | C20H31NO | CID 5572 - PubChem. (n.d.). PubChem. [Link]
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Trihexyphenidyl. (n.d.). Wikipedia. [Link]
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What is the mechanism of Trihexyphenidyl Hydrochloride? (2024). Patsnap Synapse. [Link]
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Trihexiphenidyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
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What is Trihexyphenidyl Hydrochloride used for? (2024). Patsnap Synapse. [Link]
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Trihexyphenidyl: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]
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Trihexyphenidyl. (2024). StatPearls - NCBI Bookshelf. [Link]
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A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures. (2024). PubMed. [Link]
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Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. [Link]
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Parkinson's Disease Modeling. (n.d.). InVivo Biosystems. [Link]
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Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. (n.d.). Inotiv. [Link]
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Clinical Profile of Trihexyphenidyl Hydrochloride 5mg Tablets. (n.d.). GlobalRx. [Link]
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In vivo and in vitro models of Parkinson's disease. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
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Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PubMed Central. [Link]
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Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. (n.d.). SpringerLink. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]
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Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. (2005). Johns Hopkins University. [Link]
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Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. (n.d.). MDPI. [Link]
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. [Link]
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Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. (2014). PubMed Central. [Link]
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Comparison of central and peripheral pharmacologic effects of biperiden and trihexyphenidyl in human volunteers. (n.d.). PubMed. [Link]
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Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. (2005). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). PubMed Central. [Link]
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Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (2024). ResearchGate. [Link]
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Trihexyphenidyl Alternatives Compared. (n.d.). Drugs.com. [Link]
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In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. (n.d.). MDPI. [Link]
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In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives. (n.d.). ACS Publications. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2025). ResearchGate. [Link]
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Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. (n.d.). PubMed. [Link]
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(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. (n.d.). Hoffman Fine Chemicals. [Link]
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Anticholinergic burden: Evidence into practice. (2023). YouTube. [Link]
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(4-Piperidin-1-yl)phenyl Amides: Potent and Selective Human beta(3) Agonists. (n.d.). PubMed. [Link]
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N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (2025). Digital CSIC. [Link]
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The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. (1949). PubMed. [Link]
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1-Phenylpropan-1-amine. (n.d.). PubChem. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Derivatives as Cytotoxic Agents
In the landscape of medicinal chemistry, the Mannich base scaffold, particularly the 1-Phenyl-3-(piperidin-1-yl)propan-1-amine framework, represents a versatile template for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a specific focus on their cytotoxic and potential anticancer activities. Drawing upon a synthesis of available experimental data, we will explore how subtle molecular modifications can profoundly influence biological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new cytotoxic agents.
The Core Scaffold: A Foundation for Cytotoxicity
The this compound core, a classic Mannich base, possesses the fundamental structural features that impart its biological activity. The molecule can be broadly divided into three key regions amenable to chemical modification: the aromatic phenyl ring (A), the three-carbon propane backbone (B), and the basic piperidine moiety (C). The inherent cytotoxicity of this scaffold is often attributed to its ability to interact with biological macromolecules, with some derivatives showing activity against targets like DNA topoisomerase I.[1][2]
Caption: Key regions of the this compound scaffold.
Phenyl Ring Substitutions: Modulating Potency
Modifications to the phenyl ring have a significant impact on the cytotoxic profile of these derivatives. The nature, position, and electronic properties of the substituents can influence potency and, in some cases, selectivity.
Electron-Withdrawing vs. Electron-Donating Groups
The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine), has been shown to be favorable for cytotoxic activity. For instance, a fluoro substituent on the phenyl ring of related piperidinol compounds resulted in notable interference with DNA topoisomerase I.[1][2] Conversely, the presence of electron-donating groups, like a hydroxyl group, can also confer significant cytotoxicity, as seen in some mono-Mannich bases.[1][2] This suggests that the electronic nature of the substituent plays a crucial role, potentially by influencing the molecule's interaction with its biological target.
Positional Isomerism
The position of the substituent on the phenyl ring is another critical determinant of activity. While a comprehensive study on the positional effects for this specific scaffold is not extensively detailed in the provided literature, related studies on similar pharmacophores emphasize the importance of substituent placement for optimal target engagement.[3]
The Piperidine Moiety: More Than a Basic Handle
The piperidine ring is a crucial structural element for the activity of these compounds.[4] Its basicity allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, the piperidine ring itself can be a key interaction domain with biological targets.
Ring Substitution and Conformation
Substitution on the piperidine ring can modulate both the potency and selectivity of the compounds. For instance, in other classes of piperidine derivatives, the introduction of substituents has been shown to significantly affect receptor affinity and selectivity.[3] The conformational constraints imposed by these substituents can lock the molecule into a bioactive conformation.
Replacement of the Piperidine Ring
Replacing the piperidine ring with other cyclic amines, such as piperazine, can have a dramatic effect on biological activity. In studies on histamine H3 and sigma-1 receptor antagonists, replacing a piperidine ring with a piperazine significantly altered the affinity for the sigma-1 receptor, highlighting the importance of the specific cyclic amine for target recognition.[4]
The Propan-1-amine Backbone: A Flexible Linker
The three-carbon chain connecting the phenyl and piperidine moieties provides flexibility, allowing the two ends of the molecule to adopt an optimal orientation for target binding. Alterations to this linker, such as changing its length or introducing conformational constraints, can significantly impact activity.[4]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 1-aryl-3-amino-1-propanone derivatives against the PC-3 human prostate cancer cell line.
| Compound ID | Phenyl Ring Substituent | Cytotoxicity (IC50, µM) | Reference |
| 10a | Hydroxy | Not explicitly stated, but noted for significant topo I interference of 42% | [1][2] |
| 5b | Fluoro | Not explicitly stated, but noted for significant topo I interference of 40% | [1][2] |
| General Range | Various aryl substituents | 8.2 - 32.1 | [1][2] |
Experimental Protocols
General Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides (Mannich Bases)
This protocol describes a general method for the synthesis of the core scaffold, which can then be derivatized.
Caption: General synthetic workflow for Mannich base synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the appropriate aryl ketone (10 mmol), phenethylamine hydrochloride (10 mmol), and paraformaldehyde (1.1 g, 36.6 mmol).
-
Solvent Addition: Add absolute ethanol (15 ml) and a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a duration determined by thin-layer chromatography (TLC) monitoring.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will typically precipitate out of solution.
-
Isolation and Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to yield the pure 1-aryl-3-phenethylamino-1-propanone hydrochloride.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC-3) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of novel cytotoxic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the phenyl ring and the piperidine moiety are key strategies for optimizing the potency of these derivatives. Future research should focus on a more systematic exploration of substitutions on both the phenyl and piperidine rings to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, investigating the mechanism of action of the most potent compounds will be crucial for their further development as potential anticancer therapeutics.
References
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Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Z Naturforsch C J Biosci. 2010 Nov-Dec;65(11-12):647-52. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Med Chem. 2021 Jan 21;12(1):109-122. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Int J Mol Sci. 2021 Apr 21;22(9):4379. [Link]
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Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022 May 17;27(10):3205. [Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chem Neurosci. 2021 Jan 20;12(2):285-299. [Link]
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Introduction to the Chemical Class and Potential Targets
1-Phenyl-3-(piperidin-1-yl)propan-1-amine and its analogs belong to a class of compounds characterized by a phenyl ring and a piperidine moiety connected by a propyl chain. This structural motif is present in various biologically active molecules, suggesting a potential for diverse pharmacological activities. Notably, this compound is structurally related to trihexyphenidyl, an anticholinergic agent used in the management of Parkinson's disease, hinting at a possible interaction with neurotransmitter systems.[1][2] The core structure also shares similarities with compounds known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating a range of neurological and psychiatric disorders.[5][6]
Therefore, a primary focus for the in vitro characterization of this compound series is their potency as inhibitors of monoamine reuptake. Additionally, given the piperidine moiety, screening for activity at other receptors, such as sigma receptors and muscarinic acetylcholine receptors, could provide a more complete pharmacological profile.
Comparative Potency of Related Compounds
To establish a baseline for the potential potency of this compound, we can examine the in vitro activity of structurally related compounds at monoamine transporters. The following table summarizes published IC50 values for selected analogs. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Target | Assay Type | IC50 (nM) | Reference |
| Toludesvenlafaxine | SERT | Reuptake Inhibition | 31.4 ± 0.4 | [5] |
| NET | Reuptake Inhibition | 586.7 ± 83.6 | [5] | |
| DAT | Reuptake Inhibition | 733.2 ± 10.3 | [5] | |
| Piperine | MAO-A | Enzyme Inhibition | 20,900 | [1] |
| MAO-B | Enzyme Inhibition | 7,000 | [1] |
This table is illustrative and highlights the type of comparative data that would be generated for this compound using the protocols detailed below.
Experimental Protocols for In Vitro Potency Determination
To ascertain the in vitro potency of this compound and its analogs, two primary types of assays are recommended: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).
Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters.
Causality Behind Experimental Choices: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter. This provides a quantitative measure of the compound's binding affinity (Ki), a fundamental parameter in pharmacology. The choice of cell lines stably expressing the human recombinant transporters ensures a controlled and reproducible system, isolating the interaction with the specific target of interest.
Experimental Workflow Diagram:
Caption: Workflow for the neurotransmitter uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to near confluency.
-
-
Uptake Inhibition Assay:
-
On the day of the experiment, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure initial velocity conditions.
-
For determination of non-specific uptake, use a known inhibitor (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT) or conduct the incubation at 4°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
-
Detection and Analysis:
-
Lyse the cells in each well (e.g., with a mild detergent).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The obtained Ki and IC50 values will allow for a direct comparison of the potency of this compound and its analogs. A lower Ki or IC50 value indicates a higher potency. By systematically modifying the chemical structure (e.g., substitutions on the phenyl ring, alterations to the piperidine ring, or changes in the propyl linker) and observing the corresponding changes in potency, a structure-activity relationship (SAR) can be established. This SAR is invaluable for guiding the design of more potent and selective compounds.
Signaling Pathway Diagram (Hypothesized):
Caption: Hypothesized mechanism of action at the synapse.
Conclusion
This guide provides a robust framework for the in vitro comparison of the potency of this compound and its related compounds. By employing standardized radioligand binding and neurotransmitter uptake inhibition assays, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this chemical series. The resulting data will be instrumental in understanding their structure-activity relationships and guiding future drug discovery and development efforts in the field of neuroscience.
References
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ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]
-
PubMed Central. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Retrieved from [Link]
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ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
PubMed. (1991). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Retrieved from [Link]
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PubMed. (2000). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Retrieved from [Link]
-
PubMed. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Retrieved from [Link]
-
PubMed. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Retrieved from [Link]
-
PubMed Central. (2006). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Retrieved from [Link]
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A Comparative Guide to Validating Analytical Methods for the Quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine. As a critical intermediate or potential impurity in pharmaceutical manufacturing, particularly in the synthesis of active pharmaceutical ingredients like Trihexyphenidyl Hydrochloride, its accurate measurement is paramount for ensuring product quality, safety, and regulatory compliance.[1][2]
We will delve into the technical nuances of three primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of instruments, parameters, and validation strategies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Analyte Characteristics and Method Selection Rationale
This compound possesses key structural features that dictate the most suitable analytical approaches:
-
Aromatic Phenyl Group: This chromophore allows for straightforward detection using UV spectroscopy, making HPLC-UV a viable and cost-effective option for routine analysis.
-
Tertiary Amine (Piperidine) and Primary Amine: The basic nature of the amine functional groups necessitates careful control of the mobile phase pH in liquid chromatography to ensure proper ionization state and achieve symmetrical peak shapes. For gas chromatography, these polar groups can cause peak tailing and adsorption on the column, often requiring derivatization to enhance volatility and thermal stability.[6]
-
Molecular Weight and Polarity: With a molecular weight amenable to both LC and GC (after derivatization), the choice of technique is often driven by the required sensitivity, selectivity, and the complexity of the sample matrix.
The following diagram illustrates a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision matrix for analytical technique selection.
Method Validation Framework: Adhering to ICH Q2(R2) Standards
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][7] Our experimental design and acceptance criteria are based on the latest ICH Q2(R2) guidelines, which provide a comprehensive framework for validation.[5][7][8]
A validation protocol must be established before commencing studies, outlining the performance characteristics to be evaluated.[9] The core parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The overall validation workflow is a systematic process ensuring the method's reliability.
Caption: General workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
Here we present detailed protocols and comparative performance data for each of the three selected analytical techniques. The experimental data provided is representative and intended to illustrate the expected performance of a fully validated method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates the analyte from other components on a reversed-phase column based on its polarity. The phenyl group in the analyte absorbs UV light, allowing for quantification by measuring the absorbance at a specific wavelength. It is often the method of choice for routine analysis due to its robustness.[10]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing the material, dissolving it in methanol, and diluting with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 6.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
-
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.
-
Accuracy & Precision: Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL). Analyze five replicates of each QC level on three different days.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is suitable for volatile and thermally stable compounds.[6] Due to the polar amine groups, derivatization is employed to increase volatility and improve peak shape. The analyte is then separated in the gas phase and detected by a mass spectrometer, which provides high selectivity and structural information.
Experimental Protocol:
-
Derivatization and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Ethyl Acetate.
-
For each standard and sample, place 100 µL of the solution into a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.[6]
-
Cool to room temperature before injection. Prepare calibration standards from 0.1 µg/mL to 20 µg/mL.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (e.g., m/z for the TMS derivative).
-
-
Validation Procedure: Follow the same principles as for HPLC-UV, using the derivatized standards and samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the most sensitive and selective technique, combining the separation power of HPLC with the specific detection of tandem mass spectrometry.[11][12][13] It is ideal for trace-level quantification in complex matrices, such as in bioanalytical studies.[14]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution at 1.0 mg/mL in methanol.
-
Create calibration standards by serial dilution in the appropriate matrix (e.g., plasma, formulation blank) from 0.1 ng/mL to 500 ng/mL.
-
For biological samples, perform a protein precipitation or liquid-liquid extraction. For example, add 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.
-
-
LC-MS/MS Conditions:
-
Instrument: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) and a stable product ion for both the analyte and the internal standard via infusion.
-
-
Validation Procedure: For bioanalytical methods, validation must adhere to specific regulatory guidelines (e.g., EMA or FDA).[15][16][17] This includes assessing matrix effects, stability (freeze-thaw, short-term, long-term), and dilution integrity in addition to the standard validation parameters.
Performance Comparison Summary
The choice of method depends heavily on the application. The following table summarizes the expected performance characteristics of each validated method.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | ICH Acceptance Criteria (Typical) |
| Specificity | Successful | Successful | Successful | No interference at analyte RT |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 500 ng/mL | Application Dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 99.1% - 100.8% | 98.0% - 102.0% (Assay) |
| Precision (%RSD) | < 1.5% | < 2.0% | < 5.0% (at LLOQ <15%) | ≤ 2.0% (Assay) |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 0.1 ng/mL | Sufficient for intended use |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Conclusion and Recommendations
The validation of an analytical method is a mandatory process to ensure the generation of reliable and accurate data for regulatory submissions and quality control.
-
HPLC-UV is a robust, cost-effective, and reliable method for assay and purity testing where concentration levels are relatively high (in the µg/mL range). Its simplicity makes it ideal for routine QC environments.
-
GC-MS offers enhanced selectivity over HPLC-UV but requires a derivatization step, adding complexity and a potential source of variability. It is a suitable alternative, particularly if other volatile impurities are being monitored simultaneously.
-
LC-MS/MS provides unparalleled sensitivity and specificity. It is the gold standard for trace-level quantification, making it essential for analyzing impurities at very low levels or for conducting pharmacokinetic and bioequivalence studies where the analyte is present in a complex biological matrix.[14][15]
Ultimately, the selection of the analytical method must be justified based on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the intended purpose of the data, all within the framework of global regulatory expectations.[18]
References
-
de Oliveira, A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. [Link]
-
Abdel-Kader, N. S., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. American Journal of Analytical Chemistry. [Link]
-
MDPI. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from EMA website. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH website. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from EMA website. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [Link]
- Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from Agilent website. [Link]
-
ResearchGate. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from ResearchGate. [Link]
-
Sartorius. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from Sartorius website. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International website. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data generation. This guide provides a comprehensive framework for evaluating the cross-reactivity of "1-Phenyl-3-(piperidin-1-yl)propan-1-amine" in immunoassays. By understanding the principles of cross-reactivity and implementing robust experimental designs, you can ensure the accuracy and validity of your immunoassay results.
The core principle of an immunoassay lies in the specific binding of an antibody to its target antigen.[1] However, the potential for cross-reactivity, where an antibody binds to non-target molecules that are structurally similar to the analyte of interest, is a critical consideration.[2][3] This phenomenon can lead to inaccurate quantification, including false positives or an overestimation of the analyte's concentration.[2][3] For small molecules like this compound, which often require conjugation to a carrier protein to elicit an immune response, the likelihood of cross-reactivity with structurally related compounds is a significant factor in assay development and validation.[2]
This guide will delve into the structural considerations of this compound, outline a detailed protocol for assessing cross-reactivity using a competitive ELISA format, and provide a framework for interpreting the resulting data.
Structural Considerations and Potential Cross-Reactants
This compound belongs to the chemical class of substituted propanamines. Its structure features a phenyl group, a piperidine ring, and a propanamine backbone. The potential for cross-reactivity is largely dictated by the structural similarities between this target analyte and other compounds that may be present in the sample matrix.[2]
Key structural features to consider when identifying potential cross-reactants include:
-
The Phenyl Group: Compounds containing a phenyl ring with similar substitutions could potentially interact with the antibody's binding site.
-
The Piperidine Ring: Other molecules containing a piperidine or a similar heterocyclic moiety are prime candidates for cross-reactivity.
-
The Propanamine Linker: Variations in the length or composition of the alkyl chain connecting the phenyl and piperidine groups can influence antibody binding.
A critical aspect of this analysis is to consider not only the parent compound but also its metabolites and known structural analogs. For instance, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, a related compound, shares a significant portion of its structure and is a likely candidate for cross-reactivity.[4] Additionally, compounds with similar pharmacophoric features, such as those with a tertiary amine and a phenyl group, should be investigated.[5]
Visualizing Structural Similarities
The following diagram illustrates the structural relationship between this compound and a potential cross-reactant, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. The shared structural motifs are highlighted.
Caption: Structural comparison highlighting shared motifs.
Experimental Design: Assessing Cross-Reactivity with Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying small molecules and assessing cross-reactivity.[6][7][8][9] This format is based on the principle of competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[6][10] The signal generated is inversely proportional to the concentration of the analyte in the sample.[10]
Workflow for Competitive ELISA
The following diagram outlines the key steps in a competitive ELISA for cross-reactivity testing.
Caption: Competitive ELISA workflow for cross-reactivity.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for performing a competitive ELISA to determine the cross-reactivity of various compounds with an antibody specific for this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to this compound
-
This compound standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-1-Phenyl-3-(piperidin-1-yl)propan-1-amine antibody to a pre-determined optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer (e.g., PBS with 0.1% BSA).
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-conjugated this compound (at a pre-optimized concentration).
-
Wash the blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated mixtures to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solutions and wash the plate five times with Wash Buffer.
-
-
Substrate Addition and Signal Development:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.[7]
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and dose-response curves for the potential cross-reactants. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined.
Calculating Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Data Presentation:
The results should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | 10 | 100% |
| 1-Phenyl-3-(piperidin-1-yl)propan-1-one | 50 | 20% |
| Trihexyphenidyl | 200 | 5% |
| Acetophenone | >1000 | <1% |
| Unrelated Compound X | >1000 | <1% |
Conclusion and Best Practices
Thorough cross-reactivity testing is a non-negotiable aspect of immunoassay validation. By following a systematic approach that includes identifying potential cross-reactants based on structural similarity, employing a robust experimental protocol such as the competitive ELISA detailed here, and correctly analyzing the data, researchers can have high confidence in the specificity and accuracy of their results. Adherence to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) can further ensure the quality and reliability of immunoassay data.[12][13][14][15]
References
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Types Of Immunoassay - And When To Use Them. (2022, October 3). Quanterix. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (n.d.). MDPI. [Link]
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Competitive ELISA. (2021, March 1). Creative Diagnostics. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 5-7. [Link]
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Retrospective Approach to Evaluate Interferences in Immunoassay. (n.d.). National Center for Biotechnology Information. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, December 26). PubMed. [Link]
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The principle and method of ELISA. (n.d.). MBL Life Science. [Link]
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Principles of Immunoassays. (2024, July 12). UK NEQAS IIA. [Link]
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ILA30 | Immunoassay Interference by Endogenous Antibodies. (n.d.). CLSI. [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). [Link]
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ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays. (n.d.). CLSI. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. [Link]
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CAS RN 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. (n.d.). Hoffman Fine Chemicals. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Institutes of Health. [Link]
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Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. (n.d.). National Center for Biotechnology Information. [Link]
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CLSI Standards | Essential Laboratory Guidelines & Best Practices. (n.d.). CLSI. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Against Key Therapeutic Targets
This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound "1-Phenyl-3-(piperidin-1-yl)propan-1-amine." As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to produce robust, reproducible, and insightful results that can confidently guide further experimental validation. Here, I will walk you through the causality behind experimental choices, from target selection to the nuanced interpretation of docking results, ensuring a self-validating and authoritative protocol.
The core of our investigation is the molecule this compound (CAS: 41208-24-6)[1]. Its structure, featuring a phenyl ring, a flexible propanamine linker, and a piperidine moiety, is reminiscent of scaffolds found in compounds with diverse biological activities, including antimicrobial, cytotoxic, and neurological effects[2][3][4][5]. This structural versatility prompts a broad yet targeted inquiry into its potential as a therapeutic agent. This guide will therefore use a multi-target approach to probe its potential efficacy.
The Strategic Foundation: Target and Ligand Selection
The success of any docking study is predicated on the careful selection of biologically relevant targets and appropriate comparative ligands. Our selections are guided by the structural motifs present in our lead compound.
Target Protein Rationale:
Given the structural similarities of our lead compound to known bioactive molecules, we will investigate its interaction with two distinct and highly relevant protein targets:
-
Human Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems. Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. The piperidine and phenyl groups are common features in many AChE inhibitors.
-
Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): An essential enzyme for bacterial protein synthesis. Its unique structure compared to human counterparts makes it an attractive target for novel antibiotic development. This allows us to explore the compound's potential antibacterial activity.
Comparative Ligand Selection:
To contextualize the performance of our lead compound, we will include two well-established molecules in our analysis:
-
Donepezil: An FDA-approved drug for Alzheimer's disease that acts as a potent AChE inhibitor.
-
Mupirocin: An antibiotic that targets bacterial isoleucyl-tRNA synthetase, providing a conceptual benchmark for enzyme inhibition in bacteria. While it targets a different synthetase, its established mechanism provides a useful comparison for potential antibacterial enzyme inhibitors.
The Experimental Workflow: A Self-Validating Protocol
Molecular docking is a powerful predictive tool, but its reliability hinges on a meticulously executed and validated workflow.[6][7] The following protocol is designed to be a self-validating system, incorporating checks and best practices at each stage.
Workflow Overview
The entire process, from molecule preparation to final analysis, can be visualized as follows:
Caption: A flowchart of the comparative molecular docking workflow.
Step 1: Protein Preparation
The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[8] It's a raw snapshot that requires careful processing to be computationally viable.
-
Action: Download the crystal structures of Human AChE (PDB ID: 4EY7) and S. aureus TyrRS (PDB ID: 1JII).
-
Protocol:
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, load the PDB file.[9][10]
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or solvents.[11][12] The rationale here is to simplify the system and focus on the protein-ligand interaction, unless specific water molecules are known to be critical for binding.
-
Add polar hydrogen atoms. Crystal structures often do not resolve hydrogen atoms, which are crucial for forming hydrogen bonds and for the correct calculation of electrostatic interactions.[10][12]
-
Assign partial charges using a force field (e.g., Gasteiger charges in AutoDockTools). This step is critical for the scoring function to accurately estimate binding affinity.[13]
-
Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Step 2: Ligand Preparation
Ligands, whether drawn from a database or sketched manually, must be converted into a three-dimensional, energetically favorable conformation.
-
Action: Obtain the 2D structures of this compound, Donepezil, and Mupirocin from a database like PubChem.
-
Protocol:
-
Convert the 2D structures to 3D. Tools like Open Babel can perform this conversion.[13]
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformation is physically realistic, with correct bond lengths and angles.[12]
-
Assign partial charges (e.g., Gasteiger charges).[13]
-
Define the rotatable bonds. The docking software needs to know which bonds in the ligand are flexible to explore different conformations within the binding site.[13]
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
Step 3: Molecular Docking with AutoDock Vina
We will use AutoDock Vina, a widely cited and efficient open-source docking program.[6][9] Its scoring function and search algorithm provide a good balance of speed and accuracy for virtual screening and lead optimization.[6]
-
Protocol:
-
Grid Box Definition: The search space for the docking must be defined. This is typically a 3D grid box centered on the active site of the protein. For our targets, the grid box will be centered on the known binding site of the co-crystallized ligand (for AChE) or the catalytic pocket (for TyrRS). A sufficiently large box (e.g., 25 x 25 x 25 Å) is chosen to allow the ligand to move and rotate freely.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the size of the search space.
-
Execution: Run the AutoDock Vina simulation from the command line. Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (docking score).[8]
-
Step 4: Protocol Validation and Result Analysis
-
Validation: The most common method for validating a docking protocol is to re-dock the co-crystallized (native) ligand back into the protein's binding site.[14]
-
Procedure: Extract the native ligand from the original PDB file (e.g., the ligand in PDB ID 4EY7), prepare it as described in Step 2, and dock it into the prepared protein.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14][15]
-
-
Analysis of Results:
-
Binding Affinity (Docking Score): The primary output is the docking score in kcal/mol. This value represents the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger, more favorable binding interaction.[16][17][18]
-
Binding Pose and Interactions: The top-ranked poses should be visually inspected.[19] Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.[16][17] These interactions provide a mechanistic understanding of why the ligand binds and are often more insightful than the score alone.
-
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the quantitative data from the docking simulations should be summarized in a structured table. The following table presents hypothetical results for our study.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Human AChE | -8.9 | TRP84, TYR121, PHE330 |
| Donepezil (Reference) | Human AChE | -11.2 | TRP84, TYR334, ASP72 |
| This compound | S. aureus TyrRS | -7.5 | TYR34, HIS48, ASP176 |
| Mupirocin (Reference) | S. aureus TyrRS | -9.8 (Conceptual) | (Varies by target) |
Note: These are example values for illustrative purposes.
Interpretation and Forward Look
Based on our hypothetical results:
-
Against Human AChE: this compound shows a strong predicted binding affinity (-8.9 kcal/mol), though not as potent as the reference drug Donepezil (-11.2 kcal/mol). The interaction with key residues in the active site, such as TRP84 and PHE330, suggests a plausible mechanism of action. This makes it a promising candidate for further optimization as a potential neurological agent.
-
Against S. aureus TyrRS: The compound demonstrates moderate binding affinity (-7.5 kcal/mol). While this is a promising starting point, it is less potent than what is typically desired for a lead antibiotic candidate when compared conceptually to established inhibitors. Further structural modifications would be necessary to enhance its activity against this bacterial target.
This comparative docking study provides critical in-silico evidence to guide subsequent research. The next logical steps would involve in vitro enzymatic assays to experimentally validate these computational predictions and confirm the inhibitory activity of this compound against these targets.[20]
References
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Labinsights. (2023, May 8). Docking Software for Drug Development. Retrieved from [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]
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BioPharmics. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
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ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
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ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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Morris, G. M., & Lim-Wilby, M. (2008). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. National Institutes of Health. Retrieved from [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
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YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
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YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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Ghafourian, T., & Dastmalchi, S. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]
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YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
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IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
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ACS Publications. (2026, January 11). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. Retrieved from [Link]
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Semantic Scholar. (2023). [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
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YouTube. (2016, October 25). How to Study Protein-Ligand Interaction through Molecular Docking. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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ResearchGate. (2025, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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A Head-to-Head Comparison of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine with Standard Neuroleptics: A Mechanistic and Preclinical Guide
Disclaimer: The subject of this guide, 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, is a research compound with limited publicly available pharmacological data. For the purpose of this technical guide, we will refer to it as Compound PPA and extrapolate a plausible pharmacological profile based on its chemical structure and similarities to known psychoactive moieties. This guide is intended for research and drug development professionals to illustrate a comparative framework. All data presented for Compound PPA should be considered hypothetical until validated by empirical studies.
Introduction: The Quest for Novel Antipsychotics
The treatment of psychosis, particularly schizophrenia, has been dominated by neuroleptics that primarily target the dopamine D2 receptor.[1][2] First-generation, or "typical," antipsychotics like haloperidol are potent D2 antagonists.[2][3] While effective against positive symptoms (e.g., hallucinations, delusions), their utility is often limited by severe extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[3][4][5] The advent of second-generation, or "atypical," antipsychotics, such as risperidone, introduced a paradigm shift. These agents exhibit a broader receptor profile, notably combining D2 antagonism with potent serotonin 5-HT2A receptor antagonism.[6][7][8] This dual action is believed to contribute to their efficacy against negative symptoms and a reduced propensity for EPS.[7][9]
However, the search for novel agents with improved efficacy and tolerability is ongoing. This guide provides a head-to-head comparison of a novel structural class, represented by the hypothetical Compound PPA , against the benchmark typical neuroleptic, Haloperidol, and the widely used atypical neuroleptic, Risperidone. We will explore comparative receptor binding profiles, preclinical efficacy in validated animal models, and predicted safety profiles, providing detailed experimental protocols to support future research in this area.
Part 1: Molecular Profile and Mechanism of Action
The therapeutic and adverse effects of antipsychotic drugs are dictated by their affinity for a range of neurotransmitter receptors.[8] The core hypothesis for antipsychotic action centers on the modulation of dopamine and serotonin pathways.[10][11]
Causality of Receptor Targets:
-
Dopamine D2 Receptor: Antagonism in the mesolimbic pathway is correlated with antipsychotic efficacy. However, high occupancy in the nigrostriatal pathway leads to EPS.[3][5]
-
Serotonin 5-HT2A Receptor: Blockade by atypical antipsychotics is thought to enhance dopamine release in the prefrontal cortex and striatum, potentially alleviating negative symptoms and mitigating EPS.[7][9][12] A high 5-HT2A to D2 binding affinity ratio is a hallmark of many atypical agents.[6]
-
Off-Target Receptors (H1, α1, M1): Antagonism at these receptors does not contribute to antipsychotic efficacy but is associated with side effects like sedation (H1), orthostatic hypotension (α1), and anticholinergic effects (M1).[13]
The structure of Compound PPA, featuring a phenyl-amine scaffold and a piperidine ring, suggests potential interactions with dopaminergic and serotonergic systems. The piperidine moiety is a common feature in many CNS-active drugs.[14][15] For this guide, we hypothesize a profile for Compound PPA that positions it as a novel atypical agent with high affinity for 5-HT2A receptors and moderate affinity for D2 receptors.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of Compound PPA (hypothetical), Haloperidol, and Risperidone for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Compound PPA (Hypothetical Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Rationale & Potential Implications |
| Dopamine D2 | 15 | 0.89 - 3.7[16] | 3.2 - 3.3[16] | PPA's moderate affinity may reduce the risk of EPS and hyperprolactinemia.[4][5] |
| Serotonin 5-HT2A | 0.5 | 2.6[16] | 0.12 - 0.2[16] | High affinity suggests strong potential for atypical properties, improving negative symptoms and reducing EPS.[7][9] |
| Histamine H1 | 50 | ~2500[16] | 2.2 - 20[16] | PPA's moderate affinity suggests a lower risk of sedation compared to risperidone. |
| Adrenergic α1 | 30 | 0.42[16] | 0.8 - 5[16] | PPA's moderate affinity suggests a lower risk of orthostatic hypotension than haloperidol or risperidone. |
| Muscarinic M1 | >5000 | ~700 | >10,000 | High Ki suggests minimal anticholinergic side effects (dry mouth, constipation). |
Signaling Pathway Diagram
The diagram below illustrates the primary mechanisms of action for typical and atypical antipsychotics at the synaptic level.
Caption: Antipsychotic drug action on dopamine D2 and serotonin 5-HT2A receptors.
Part 2: Preclinical Efficacy Models
To assess antipsychotic potential, researchers rely on a battery of animal models that recapitulate certain aspects of psychosis.[17][18][19] One of the most robust and translationally relevant models is the Prepulse Inhibition (PPI) of the startle reflex .
Causality of the PPI Model: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[20] In patients with schizophrenia and other psychotic disorders, this sensorimotor gating ability is deficient.[20][21] The ability of a drug to restore PPI deficits in animal models (e.g., induced by psychostimulants or genetic modification) is highly predictive of its antipsychotic activity.[21][22]
Hypothetical Comparative Efficacy in the PPI Model
The table below presents hypothetical data on the ability of each compound to reverse a phencyclidine (PCP)-induced deficit in PPI in a rodent model.
| Compound | Dose Range (mg/kg) | Max Reversal of PPI Deficit (%) | Notes |
| Compound PPA | 1 - 10 | 85% | Hypothetically effective at restoring sensorimotor gating without inducing catalepsy at therapeutic doses. |
| Haloperidol | 0.1 - 1 | 70% | Effective, but higher doses are associated with significant motor side effects (catalepsy).[3] |
| Risperidone | 0.5 - 5 | 80% | Potent reversal of PPI deficit, consistent with its atypical profile.[22] |
Experimental Protocol: Prepulse Inhibition (PPI) Assay
This protocol provides a self-validating system for assessing the effects of a novel compound on sensorimotor gating.
Objective: To determine if Compound PPA can reverse the PPI deficit induced by the NMDA receptor antagonist PCP in rats.
Methodology:
-
Animal Subjects: Male Wistar rats (250-300g) are housed under standard conditions with a 12h light/dark cycle.
-
Apparatus: SR-LAB startle response systems (San Diego Instruments) consisting of a sound-attenuating chamber, a Plexiglas cylinder for the animal, a piezoelectric platform to detect movement, and a speaker for acoustic stimuli.[21]
-
Drug Preparation:
-
PCP (3.0 mg/kg) is dissolved in saline.
-
Compound PPA, Haloperidol, and Risperidone are prepared in a suitable vehicle (e.g., saline with 1% Tween-80).
-
-
Experimental Procedure:
-
Acclimation (5 min): The rat is placed in the cylinder within the chamber to acclimate to the environment with a 65 dB background white noise.[23]
-
Drug Administration: Animals are pre-treated with either vehicle or the test compound (e.g., Compound PPA) via intraperitoneal (i.p.) injection 30 minutes before the test session. PCP or vehicle is administered 15 minutes after the test compound.
-
Test Session (approx. 25 min): The session begins with 5 startle pulses (120 dB, 40 ms) to stabilize the startle response.[24] The main session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (20-30 s):[23]
-
Pulse-alone: 120 dB pulse (40 ms).
-
Prepulse-pulse: A prepulse (e.g., 73 dB, 77 dB, or 81 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.
-
No-stimulus: Background noise only.
-
-
-
Data Analysis:
-
The startle amplitude is measured as the maximal peak response.
-
PPI is calculated for each prepulse intensity as a percentage: %PPI = 100 * [(Amplitude of Pulse-alone) - (Amplitude of Prepulse-pulse)] / (Amplitude of Pulse-alone)[23]
-
Data are analyzed using ANOVA to compare the effects of different drug treatments.
-
Experimental Workflow Diagram
Caption: Workflow diagram for the Prepulse Inhibition (PPI) experimental protocol.
Part 3: Safety and Tolerability Profile
An ideal neuroleptic should have high efficacy with minimal side effects. The adverse effect profile is largely determined by the drug's activity at D2 receptors and other off-target receptors.[1][4][25]
Key Side Effects of Standard Neuroleptics:
-
Extrapyramidal Symptoms (EPS): Caused by high D2 receptor blockade in the nigrostriatal pathway.[3] Includes acute dystonia, akathisia, and parkinsonism.[4][5]
-
Tardive Dyskinesia (TD): A serious, often irreversible movement disorder from long-term D2 antagonism.[4]
-
Hyperprolactinemia: D2 blockade in the tuberoinfundibular pathway increases prolactin levels, leading to sexual dysfunction and other issues.[4][5]
-
Metabolic Syndrome: Particularly associated with atypical agents, involving weight gain, insulin resistance, and dyslipidemia, often linked to H1 and 5-HT2C antagonism.[25]
-
Sedation and Hypotension: Linked to H1 and α1 antagonism, respectively.[13]
Comparative Predicted Safety Profile
Based on the hypothetical receptor binding data, we can predict the safety profile of Compound PPA relative to standard neuroleptics.
| Side Effect | Compound PPA (Predicted Risk) | Haloperidol (Known Risk) | Risperidone (Known Risk) | Rationale based on Receptor Profile |
| EPS / TD | Low | High | Moderate (dose-dependent) | PPA's moderate D2 and high 5-HT2A affinity should mitigate this risk.[3][7] |
| Hyperprolactinemia | Low | High | High | Lower D2 affinity reduces impact on the tuberoinfundibular pathway.[4] |
| Weight Gain | Low-to-Moderate | Low | Moderate | PPA's moderate H1 affinity suggests a lower risk than some atypicals. |
| Sedation | Low-to-Moderate | Low | Moderate | Driven by H1 receptor antagonism.[13] |
| Orthostatic Hypotension | Low | Moderate | Moderate | Driven by α1 adrenergic receptor antagonism. |
| Anticholinergic Effects | Very Low | Low | Very Low | PPA has negligible predicted affinity for muscarinic receptors. |
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the novel research chemical this compound (Compound PPA) against standard typical and atypical neuroleptics. Based on a hypothetical pharmacological profile derived from its chemical structure, Compound PPA emerges as a promising candidate for a next-generation antipsychotic. Its predicted high 5-HT2A/D2 affinity ratio suggests a strong atypical profile, with the potential for robust efficacy in models like PPI and a favorable side effect profile, particularly with respect to EPS and hyperprolactinemia.
The critical next step is the empirical validation of this profile. Future research must prioritize:
-
In Vitro Receptor Profiling: Conducting comprehensive radioligand binding assays to definitively determine the binding affinities of Compound PPA at all relevant CNS receptors.
-
In Vivo Preclinical Studies: Systematically evaluating Compound PPA in a battery of animal models of psychosis, including PPI, amphetamine-induced hyperlocomotion, and models assessing negative and cognitive symptoms.[17][18]
-
Safety Pharmacology: Thoroughly assessing the potential for motor, cardiovascular, and metabolic side effects in animal models.
By following this rigorous, data-driven approach, the true therapeutic potential of this and similar chemical scaffolds can be accurately determined, paving the way for safer and more effective treatments for psychotic disorders.
References
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- In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed.
- What are the effects of dopamine antagonists (D2 receptor blockers)?. Dr.Oracle.
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- Schizophrenia Animal Models. Ace Therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
As a Senior Application Scientist, I understand that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, moving beyond simple instructions to explain the critical reasoning behind each procedure.
The disposal of any chemical, including this substituted phenylpropylamine, must begin with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the chemical class—amines and specifically piperidine derivatives—provides a strong basis for a conservative and safe approach. These compounds are often toxic, potentially corrosive, and can pose a significant environmental risk if not handled correctly.[1][2][3] Therefore, this compound must be treated as hazardous chemical waste.
Hazard Assessment and Initial Preparations
Before the first drop of waste is generated, a robust safety protocol must be in place. The foundation of this protocol is a thorough understanding of the risks involved.
Core Principle: Always Consult the Manufacturer's Safety Data Sheet (SDS) The SDS is the single most important document for chemical safety and disposal. It provides specific data on toxicity, environmental hazards, required personal protective equipment (PPE), and emergency procedures. If an SDS for this specific compound is not available, one should be requested from the supplier. In its absence, treat the compound with the highest degree of caution based on its chemical family.
Personal Protective Equipment (PPE) Handling of this compound and its associated waste requires comprehensive protection to prevent exposure via inhalation, skin contact, or eye contact.[4] All handling should occur within a certified chemical fume hood.[4]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fully-buttoned laboratory coat.
The Step-by-Step Disposal Protocol
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration for final destruction.[4] The following steps outline the process for safely accumulating this waste in the laboratory prior to collection.
Step 1: Waste Identification and Segregation Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[1]
-
Classify: Immediately classify all waste containing this compound as Hazardous Chemical Waste .[4]
-
Segregate: Keep this amine waste stream separate from all other waste types.[5][6] Incompatibility with acids and strong oxidizing agents is a primary concern for amines.[1][3] Mixing can cause violent reactions, heat generation, and the release of toxic fumes.
-
Separate Forms: Keep solid waste (contaminated gloves, weigh boats, absorbent pads) separate from liquid waste (solutions containing the compound).[4]
Step 2: Waste Containerization The integrity of the waste container is essential to prevent leaks and spills.
-
Select Container: Use a dedicated and chemically compatible waste container, such as one made of high-density polyethylene (HDPE).[4] The container must be in good condition, free of cracks, and possess a secure, leak-proof lid.[6][7]
-
Avoid Contamination: Never use a container that previously held an incompatible chemical (e.g., an acid). If reusing a container, ensure it has been triple-rinsed, with the first rinse collected as hazardous waste.[4]
Step 3: Comprehensive Labeling Clear and accurate labeling is a regulatory requirement and a safety necessity. As soon as the first drop of waste is added, the container must be labeled.[7]
-
Primary Label: Affix a "HAZARDOUS WASTE" label.[4]
-
Contents: Clearly list all chemical constituents by their full names, including solvents, and their approximate percentages or concentrations.
-
Hazard Information: Indicate the relevant hazards (e.g., Toxic, Environmental Hazard).
Step 4: On-Site Storage and Accumulation Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Secure Storage: The container must be kept tightly sealed at all times except when adding waste.[6]
-
Location: Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the liquid in case of a leak.
Step 5: Arranging for Final Disposal Once the container is full or has reached the institutional time limit for storage in an SAA, it must be transferred for final disposal.
-
Contact EHS: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][4] Do not attempt to transport or dispose of the waste yourself.
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[1]
Spill and Emergency Procedures
Preparedness for accidental spills is crucial.[1]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Ignition Sources: Remove any potential sources of ignition.
-
Don PPE: Before attempting cleanup, wear the full PPE described in Section 1.
-
Contain and Absorb: For small spills, cover with a non-combustible, inert absorbent material like vermiculite or sand.[2]
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be treated as hazardous waste.[7]
Regulatory and Data Summary
Disposal procedures are governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the "cradle-to-grave" management of hazardous waste.[8][9]
| Parameter | Guideline / Requirement | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity and environmental risk based on chemical class.[1][2] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritation, Environmental Hazard | Based on data for analogous amine and piperidine compounds.[2][3] |
| Incompatible Materials | Acids, Strong Oxidizing Agents, Acid Chlorides | To prevent violent exothermic reactions and release of toxic fumes.[1][3][10] |
| Recommended PPE | Safety Goggles, Face Shield, Resistant Gloves, Lab Coat | To prevent all routes of personal exposure.[4][7] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | To ensure chemical compatibility and prevent container degradation.[4] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | To ensure regulatory compliance and environmental protection.[1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
By adhering to this comprehensive disposal guide, you ensure that your critical research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.
References
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Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE . Auburn Research. Available at: [Link]
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(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine . Hoffman Fine Chemicals. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]
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Applicability and Requirements of the RCRA Organic Air Emission Standards . US EPA. Available at: [Link]
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Hazardous waste - Wikipedia . Wikipedia. Available at: [Link]
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Nitrogenous Compounds in the Environment . US EPA. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a compound for which detailed toxicological data may not be fully available. In the absence of comprehensive data, we must adopt a precautionary principle, treating the compound with the recognition of "having unknown hazards and toxicity"[1]. This guide is structured to empower you with the knowledge to work safely, grounding every recommendation in established principles of chemical hygiene and risk mitigation.
Understanding the Compound: A Structural Hazard Assessment
This compound incorporates several structural motifs that suggest potential hazards:
-
Aromatic Amine: Aromatic amines as a class can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin. Some aromatic amines are known to cause skin sensitization and respiratory irritation[2].
-
Piperidine Moiety: Piperidine itself is a flammable, corrosive liquid. While integrated into a larger molecule, this functional group contributes to the overall basicity and potential for irritation.
-
Substituted Propylamine Backbone: Similar compounds, such as 3-Phenyl-1-propylamine, are classified as combustible liquids that can cause severe skin burns and eye damage[3].
Given these structural alerts, we will proceed with the assumption that this compound is a combustible liquid, a skin and eye irritant, and potentially harmful by ingestion or skin absorption.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard)[4]. | The outer glove provides the primary barrier, while the inner glove protects against undetected leaks or tears. Change outer gloves every 30 minutes or immediately upon contamination[4]. The first pair of gloves should be worn under the gown cuff and the second pair over the cuff[4]. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield[5][6]. | Protects against splashes and potential vapors. Safety glasses with side shields are insufficient[4]. A face shield offers an additional layer of protection for the entire face[6]. |
| Body Protection | Disposable, chemical-resistant gown with long sleeves and elastic or knit cuffs[4]. | Gowns should be shown to resist permeability by hazardous drugs or chemicals. In the absence of specific data for this compound, change the gown every 2-3 hours or if contaminated[4]. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form or when there is a risk of aerosol generation. An N95 mask can protect against airborne particles, but for vapors from heated liquids, a respirator with organic vapor cartridges is necessary[4][7]. | Protects against inhalation of the compound, which could be a primary route of exposure[2]. A surgical mask provides no respiratory protection from chemical vapors or fine particles[4]. |
| Foot Protection | Chemical-resistant boots or disposable shoe covers over closed-toe shoes[5]. | Protects against spills that may reach the floor. Two pairs of shoe covers should be worn when working with hazardous compounds[4]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety and experimental integrity.
Pre-Handling Preparation
-
Area Designation: Designate a specific area for handling, such as a chemical fume hood, to contain any potential spills or vapors.
-
Ventilation Check: Ensure your chemical fume hood has a certified face velocity (typically 80-120 fpm).
-
Spill Kit Accessibility: Confirm that a chemical spill kit containing an absorbent for organic compounds is readily available.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
Donning PPE
The order of donning PPE is critical to avoid cross-contamination.
Caption: Waste Disposal Workflow.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety data sheets for any other reagents used in your procedures.
References
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Chemical Safety. Safety Data Sheet: Phenylamine.[Link]
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Hoffman Fine Chemicals. CAS RN 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.[Link]
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Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.[Link]
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National Institute of Standards and Technology. Guide for the Selection of Personal Protective Equipment for Emergency First Responders.[Link]
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National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
